3-O-Methyltirotundin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H30O6 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[(1S,2S,4R,8S,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C20H30O6/c1-11(2)17(21)25-15-10-19(5)7-8-20(23-6,26-19)12(3)9-14-16(15)13(4)18(22)24-14/h11-12,14-16H,4,7-10H2,1-3,5-6H3/t12-,14+,15+,16-,19-,20-/m0/s1 |
InChI Key |
SOLCYTMIFQPNDN-SZQUWEMZSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@@]3(CC[C@@]1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(CC3(CCC1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-O-Methyltirotundin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyltirotundin, a sesquiterpenoid lactone isolated from the medicinal plant Tithonia diversifolia, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation and for assessing its anti-inflammatory activity are presented, along with a visualization of its mechanism of action within the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a sesquiterpenoid belonging to the germacranolide class of natural products. Its chemical structure is characterized by a ten-membered carbocyclic ring fused to a γ-lactone ring, a common feature of many biologically active sesquiterpene lactones.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Propanoic acid, 2-methyl-, (3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester | |
| Molecular Formula | C₂₀H₃₀O₆ | |
| Molecular Weight | 366.45 g/mol | |
| CAS Number | 1021945-29-8 | |
| Appearance | Solid (predicted) | |
| Boiling Point | 474.4 ± 45.0 °C (Predicted) | |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone |
Note: Some physical properties are predicted and have not been experimentally determined.
Biological Activity: Anti-inflammatory Effects
Sesquiterpene lactones isolated from Tithonia diversifolia, including tirotundin (B206078) and its derivatives, have demonstrated significant anti-inflammatory activity.[1][2] The primary mechanism of action for this class of compounds is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] NF-κB is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
Unlike many non-steroidal anti-inflammatory drugs (NSAIDs), these sesquiterpene lactones do not appear to inhibit the enzymes of the arachidonic acid pathway, such as cyclooxygenases.[1][2] Instead, their anti-inflammatory effects are attributed to the direct inhibition of NF-κB activation.[1][2] This targeted mechanism suggests a potential for more specific anti-inflammatory action with a reduced risk of side effects associated with cyclooxygenase inhibition.
Signaling Pathway
The anti-inflammatory activity of this compound and related sesquiterpene lactones is mediated through the inhibition of the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the proposed point of intervention by these compounds.
Experimental Protocols
Isolation of Sesquiterpene Lactones from Tithonia diversifolia
The following is a general procedure for the isolation of sesquiterpene lactones from the leaves of Tithonia diversifolia, which can be adapted for the specific isolation of this compound.
Experimental Workflow:
Methodology:
-
Plant Material: Dried and powdered leaves of Tithonia diversifolia are used as the starting material.
-
Extraction: The powdered plant material is subjected to maceration with a suitable solvent, such as dichloromethane (DCM), at room temperature for an extended period (e.g., 72 hours), with periodic agitation. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, commonly a mixture of hexane (B92381) and ethyl acetate with increasing polarity, is employed to separate the components of the extract.
-
Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound. Fractions with similar TLC profiles are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Inhibition
EMSA is a common technique used to study protein-DNA interactions and can be employed to assess the inhibitory effect of compounds on the DNA-binding activity of NF-κB.
Methodology:
-
Nuclear Extract Preparation: Nuclear extracts are prepared from a suitable cell line (e.g., HeLa cells) that has been stimulated with an inflammatory agent (e.g., TNF-α) to induce NF-κB activation.
-
Oligonucleotide Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).
-
Binding Reaction: The labeled oligonucleotide probe is incubated with the nuclear extract in a binding buffer. This allows the activated NF-κB in the extract to bind to the probe. For inhibition studies, the nuclear extract is pre-incubated with varying concentrations of this compound before the addition of the labeled probe.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and the positions of the labeled probes are detected by autoradiography (for radioactive probes) or other appropriate imaging techniques. A "shifted" band, representing the NF-κB-DNA complex, will be observed. The intensity of this shifted band will decrease in the presence of an effective inhibitor like this compound.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory potential mediated through the inhibition of the NF-κB signaling pathway. Its specific mechanism of action, distinct from traditional NSAIDs, makes it an interesting candidate for further investigation in the development of novel anti-inflammatory agents. This technical guide provides a foundational understanding of its chemical and biological properties and offers detailed experimental frameworks for its isolation and functional characterization. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its specific IC₅₀ value for NF-κB inhibition and comprehensive in vivo efficacy and safety studies.
References
- 1. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of Three Sesquiterpene Lactones fromTithonia diversifoliaon their Anti-Inflammatory Activity Using the Transcription Factor NF-κB and Enzymes of the Arachidonic Acid Pathway as Targets | Scilit [scilit.com]
In-Depth Technical Guide: 3-O-Methyltirotundin (CAS Number 1021945-29-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyltirotundin, a sesquiterpenoid natural product isolated from Tithonia diversifolia, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical characteristics, biological activities, and underlying mechanisms of action. Drawing from available scientific literature, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development efforts.
Chemical and Physical Properties
This compound is a derivative of tirotundin (B206078), characterized by a methyl group at the 3-O position. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1021945-29-8 | |
| Molecular Formula | C₂₀H₃₀O₆ | |
| Molecular Weight | 366.45 g/mol | |
| Class | Sesquiterpenoid | |
| Natural Source | Tithonia diversifolia (Hemsl.) A. Gray | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |
Biological Activities and Mechanism of Action
Emerging research suggests that this compound and related sesquiterpene lactones from Tithonia diversifolia possess noteworthy anti-inflammatory and anti-hyperglycemic properties.
Anti-Inflammatory Activity
The anti-inflammatory effects of sesquiterpene lactones are primarily attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.
The proposed mechanism of action involves the direct inhibition of key components of the NF-κB pathway. Sesquiterpene lactones, through their α-methylene-γ-lactone moiety, can alkylate and inactivate critical cysteine residues on NF-κB subunits, such as p65, or on the IκB kinase (IKK) complex.[3][4] This prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[1]
Anti-Hyperglycemic Activity
Studies on compounds isolated from the aerial parts of Tithonia diversifolia have demonstrated potential anti-hyperglycemic effects. Specifically, certain sesquiterpenoids were found to significantly increase glucose uptake in 3T3-L1 adipocytes.[5] While the precise mechanism for this compound is yet to be fully elucidated, the observed effects in related compounds suggest a potential role in modulating glucose transport and metabolism.
Experimental Protocols
The following sections detail generalized protocols for the isolation of this compound from its natural source and for the in vitro evaluation of its key biological activities.
Isolation and Purification of this compound from Tithonia diversifolia
This protocol outlines a general procedure for the extraction and isolation of sesquiterpenoids from the aerial parts of Tithonia diversifolia.
Caption: General workflow for the in vitro glucose uptake assay.
Methodology:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treatment: Treat the differentiated adipocytes with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Glucose Starvation: Wash the cells and incubate them in a glucose-free medium for a short period to induce glucose starvation.
-
Glucose Uptake: Add a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to the cells and incubate for a defined time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Wash the cells to remove the excess fluorescent analog and measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Quantify the glucose uptake by comparing the fluorescence intensity in treated cells to that in untreated controls.
Signaling Pathways
The biological activities of this compound and related compounds are mediated through their interaction with specific intracellular signaling pathways.
NF-κB Signaling Pathway Inhibition
The diagram below illustrates the putative mechanism of NF-κB inhibition by sesquiterpene lactones like this compound.
Caption: Proposed mechanism of NF-κB pathway inhibition.
Synthesis
While this compound is a natural product, a plausible synthetic route would involve the selective methylation of the 3-hydroxyl group of its parent compound, tirotundin.
Proposed Synthetic Route: Methylation of Tirotundin
A common method for the methylation of a hydroxyl group in a complex molecule is through the use of a methylating agent in the presence of a suitable base.
Reaction Scheme for Methylation
Caption: Proposed methylation of tirotundin.
General Procedure:
-
Dissolve tirotundin in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
Add a mild base, such as silver(I) oxide (Ag₂O), to deprotonate the hydroxyl group.
-
Add a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring the progress by TLC.
-
Upon completion, quench the reaction and purify the product using column chromatography.
Future Directions
Further research is warranted to fully characterize the therapeutic potential of this compound. Key areas for future investigation include:
-
Quantitative Bioactivity Studies: Determination of IC₅₀ and EC₅₀ values for its anti-inflammatory and anti-hyperglycemic effects in various in vitro and in vivo models.
-
Pharmacokinetic and Pharmacodynamic Profiling: Elucidation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship in vivo.
-
Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound.
-
Synthetic Optimization: Development of an efficient and scalable synthetic route to facilitate further preclinical and clinical studies.
References
- 1. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Preliminary Biological Screening of 3-O-Methyltirotundin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyltirotundin is a sesquiterpene lactone isolated from Tithonia diversifolia, a plant with a rich history in traditional medicine for treating a variety of ailments. While numerous compounds from Tithonia diversifolia have been investigated for their pharmacological properties, a comprehensive preliminary biological screening of this compound has not been extensively reported in the scientific literature. This technical guide synthesizes the currently available data on the biological evaluation of this compound, provides detailed experimental protocols for relevant assays, and discusses the known biological activities of its parent compound, tirotundin (B206078), and other related molecules from the same plant source. The limited specific data on this compound underscores the need for further research to fully elucidate its therapeutic potential.
Introduction
Tithonia diversifolia (Hemsl.) A. Gray, commonly known as the Mexican sunflower, is a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, cytotoxic, and anti-diabetic properties. Among the myriad of compounds isolated from this plant is this compound, a derivative of the more extensively studied tirotundin. This document aims to provide a detailed overview of the preliminary biological screening of this compound, drawing from the available scientific literature.
Quantitative Data Presentation
To date, the publicly available scientific literature contains limited quantitative data from a broad preliminary biological screening of this compound. The primary reported activity is related to its potential anti-hyperglycemic effects.
| Compound Name | Biological Activity Assay | Cell Line | Concentration | Result |
| This compound (Tirotundin-3-O-methyl ether) | Glucose Uptake Assay | 3T3-L1 adipocytes | 10 µg/mL | No significant increase in glucose uptake |
Experimental Protocols
A detailed methodology for the key experiment cited is provided below. This protocol is based on the standard procedures used for evaluating the anti-hyperglycemic activity of natural products.
Anti-hyperglycemic Activity: Glucose Uptake Assay in 3T3-L1 Adipocytes
This in vitro assay is a common method to screen for compounds that can enhance glucose uptake in fat cells, a key mechanism for controlling blood sugar levels.
Objective: To determine the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes.
Materials:
-
3T3-L1 murine preadipocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin (B12071052) solution
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Positive control (e.g., Insulin, Rosiglitazone)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes will be visible by day 8-10, characterized by the accumulation of lipid droplets.
-
-
Glucose Uptake Assay:
-
Seed the differentiated 3T3-L1 adipocytes in 24-well plates.
-
Before the assay, serum-starve the cells by incubating in serum-free DMEM for 2-3 hours.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with KRH buffer for 30 minutes at 37°C.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µg/mL) or the positive control (e.g., 100 nM insulin) in KRH buffer for 30 minutes. A vehicle control (e.g., DMSO) should also be included.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (e.g., at 0.5 µCi/mL) or 2-NBDG to each well and incubate for 10-15 minutes.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
For radiolabeled glucose, transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter. For fluorescent glucose, measure the fluorescence using a plate reader.
-
Normalize the glucose uptake to the protein concentration in each well.
-
Data Analysis:
-
Express the results as a percentage of the basal glucose uptake (vehicle control).
-
Compare the glucose uptake in cells treated with this compound to the vehicle and positive controls using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the 3T3-L1 adipocyte glucose uptake assay.
Signaling Pathways of Related Compounds
While the specific signaling pathways for this compound are unknown, its parent compound, tirotundin, has been shown to interact with key inflammatory and metabolic pathways.
NF-κB Signaling Pathway Inhibition by Tirotundin
Caption: Inhibition of the NF-κB signaling pathway by tirotundin.
PPARγ Agonism by Sesquiterpene Lactones
Caption: PPARγ agonist activity of sesquiterpene lactones.
Discussion and Future Directions
The preliminary biological screening of this compound is currently in its nascent stages, with only a single study reporting its lack of significant anti-hyperglycemic activity at a concentration of 10 µg/mL. This finding is in contrast to other sesquiterpene lactones isolated from Tithonia diversifolia, some of which have demonstrated potent biological activities. For instance, the parent compound, tirotundin, has been shown to exhibit anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB[1]. Additionally, tirotundin and another related compound, tagitinin A, have been identified as dual agonists for peroxisome proliferator-activated receptors (PPARα/γ), suggesting a potential role in the management of diabetes and hyperlipidemia[2].
The lack of broad screening data for this compound presents a significant knowledge gap. A comprehensive preliminary biological screening should be undertaken to evaluate its potential in other key therapeutic areas. Based on the activities of related compounds, future studies should prioritize the following assays:
-
Cytotoxicity Assays: Evaluation against a panel of human cancer cell lines (e.g., using MTT or SRB assays) to determine its anti-proliferative potential. Many sesquiterpene lactones from T. diversifolia have shown cytotoxic activity.
-
Antimicrobial Assays: Screening against a range of pathogenic bacteria and fungi (e.g., using broth microdilution to determine Minimum Inhibitory Concentrations) to assess its potential as an anti-infective agent.
-
Antioxidant Assays: Determination of its radical scavenging activity (e.g., using DPPH or ABTS assays) and its ability to inhibit lipid peroxidation to evaluate its potential in mitigating oxidative stress-related diseases.
-
Anti-inflammatory Assays: Beyond NF-κB, investigating its effects on other inflammatory mediators and enzymes (e.g., COX-1, COX-2, 5-LOX) would provide a more complete picture of its anti-inflammatory profile.
Conclusion
This compound remains a largely uncharacterized natural product with respect to its biological activities. The current evidence suggests it may not be a potent stimulator of glucose uptake in adipocytes. However, the diverse and significant pharmacological activities of other sesquiterpene lactones from Tithonia diversifolia strongly warrant a more comprehensive biological screening of this compound. Such studies are crucial to unlock the potential therapeutic applications of this compound and to contribute to the growing body of knowledge on the medicinal properties of Tithonia diversifolia. This technical guide serves as a foundational document to encourage and guide future research endeavors in this area.
References
Unraveling the Molecular Intricacies: A Hypothesized Mechanism of Action for 3-O-Methyltirotundin
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, the sesquiterpene lactone 3-O-Methyltirotundin has emerged as a compound of significant interest. While direct experimental evidence remains nascent, a comprehensive analysis of its structural analogues, tirotundin (B206078) and tagitinin C, derived from the same plant species, Tithonia diversifolia, allows for the formulation of a robust hypothesis regarding its mechanism of action. This whitepaper presents a detailed technical guide on the core hypothesized mechanisms, targeting researchers, scientists, and drug development professionals.
Hypothesized Core Mechanisms of Action
Based on the activities of closely related sesquiterpene lactones, the mechanism of action for this compound is likely multifaceted, primarily revolving around anti-inflammatory, metabolic regulatory, and anticancer effects. These activities are hypothesized to be mediated through the modulation of key cellular signaling pathways, including NF-κB, MAPK, and PPARγ.
Anti-Inflammatory Cascade Inhibition
A primary hypothesized mechanism for this compound is the suppression of inflammatory responses, a hallmark of sesquiterpene lactones. This is likely achieved through the inhibition of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB). The α-methylene-γ-lactone moiety, a common feature in this class of compounds, is known to alkylate and inactivate key proteins in the NF-κB signaling cascade.
Furthermore, modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cellular responses to inflammatory stimuli, is another probable mechanism. Inhibition of MAPK signaling would lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.
Metabolic Regulation via PPARγ Activation
Drawing a direct parallel to its parent compound, tirotundin, this compound is hypothesized to act as an activator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. Activation of PPARγ can lead to improved insulin (B600854) sensitivity and modulation of adipogenesis, suggesting a potential therapeutic role in metabolic disorders.
Anticancer Activity through Multiple Pathways
Extrapolating from the known effects of tagitinin C, this compound is postulated to possess significant anticancer properties. These effects are likely mediated through several interconnected pathways:
-
Induction of Cell Cycle Arrest and Apoptosis: The compound may halt the proliferation of cancer cells by inducing cell cycle arrest, likely at the G2/M phase, and subsequently triggering programmed cell death (apoptosis).
-
Induction of Ferroptosis: A distinct form of iron-dependent cell death, ferroptosis, is a promising avenue for cancer therapy. It is hypothesized that this compound could induce ferroptosis in cancer cells by disrupting iron homeostasis and increasing oxidative stress, similar to tagitinin C's effect on colorectal cancer cells.
-
Inhibition of Cancer Cell Migration: The compound may also impede the metastatic potential of cancer cells by inhibiting their migratory capabilities.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available, the following table summarizes the known biological activities of its close structural analogs, providing a basis for estimating its potential potency.
| Compound | Assay | Target/Cell Line | IC50 / Activity | Reference |
| Tirotundin | Nematicidal Activity | C. elegans | 9.16 ± 0.21 µg/mL | - |
| Acetylcholinesterase Inhibition | - | 6.89 ± 0.30 µg/mL | - | |
| PPARα and PPARγ Activation | - | Dual Activator | [1] | |
| Tagitinin C | Cell Migration Inhibition | Hep-G2 cells | 2.0 ± 0.1 µg/mL | [2] |
| Cell Migration Inhibition | Huh 7 cells | 1.2 ± 0.1 µg/mL | [2] | |
| Gastroprotective Effect | Rat model | 100% protection at 10 mg/kg | [3] |
Visualizing the Hypothesized Mechanisms
To elucidate the complex signaling pathways potentially modulated by this compound, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
To facilitate further research and validation of these hypotheses, detailed protocols for key experiments are provided below.
Experimental Protocol 1: NF-κB Luciferase Reporter Assay
Objective: To determine the inhibitory effect of this compound on NF-κB activation.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a known NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated control.
-
Experimental Protocol 2: PPARγ Transcription Factor Activity Assay (ELISA-based)
Objective: To quantify the activation of PPARγ by this compound.
Methodology:
-
Nuclear Extract Preparation:
-
Treat a relevant cell line (e.g., 3T3-L1 adipocytes) with various concentrations of this compound.
-
Prepare nuclear extracts from the treated cells using a nuclear extraction kit.
-
-
ELISA Assay:
-
Add the nuclear extracts to a 96-well plate pre-coated with a consensus PPARγ response element (PPRE) oligonucleotide.
-
Incubate to allow binding of activated PPARγ.
-
Add a primary antibody specific for PPARγ, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Add a chromogenic substrate and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using a known PPARγ activator (e.g., rosiglitazone).
-
Determine the concentration of activated PPARγ in the samples treated with this compound.
-
Experimental Protocol 3: MAPK Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of key MAPK proteins (e.g., ERK, JNK, p38).
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., EGF for ERK activation).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the MAPK proteins of interest.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion and Future Directions
The proposed mechanisms of action for this compound, based on the established activities of its close analogs, position it as a promising candidate for further investigation in the fields of inflammation, metabolic diseases, and oncology. The provided experimental protocols offer a clear roadmap for the validation of these hypotheses. Future research should focus on conducting these and other relevant assays to definitively elucidate the molecular targets and signaling pathways modulated by this intriguing natural product. Such studies will be crucial in unlocking the full therapeutic potential of this compound.
References
Potential Therapeutic Targets of 3-O-Methyltirotundin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyltirotundin, a sesquiterpene lactone derived from the plant Tithonia diversifolia, has emerged as a compound of interest with potential therapeutic applications. This technical guide provides an in-depth overview of its core molecular targets, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. The primary therapeutic potential of this compound and its parent compound, tirotundin (B206078), appears to lie in the modulation of inflammatory and metabolic pathways, specifically through the inhibition of the NF-κB signaling cascade and the activation of peroxisome proliferator-activated receptors (PPARs). Furthermore, it has demonstrated activity in promoting glucose uptake, suggesting a role in metabolic regulation.
Core Therapeutic Targets
The current body of research points to two primary molecular targets for tirotundin and its derivatives, including this compound:
-
Nuclear Factor-kappa B (NF-κB): A pivotal transcription factor that orchestrates inflammatory responses.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that are key regulators of lipid and glucose metabolism.
Additionally, studies have indicated a direct effect on cellular glucose transport mechanisms.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of tirotundin and its derivatives. It is important to note that specific quantitative data for this compound is limited in the currently available literature. Therefore, data for the parent compound, tirotundin, is included as a primary reference point.
| Compound | Target | Assay | Metric | Value | Cell Line | Reference |
| Tirotundin | PPARγ | Fluorescence Polarization Competitive Binding Assay | IC50 | 27 µM | N/A | [1][2] |
| Tagitinin A | PPARγ | Fluorescence Polarization Competitive Binding Assay | IC50 | 55 µM | N/A | [1][2] |
Table 1: PPARγ Binding Affinity of Sesquiterpene Lactones from Tithonia diversifolia.
| Compound | Activity | Assay | Concentration | Effect | Cell Line | Reference |
| Tirotundin | Anti-inflammatory | Electrophoretic Mobility Shift Assay (EMSA) | Not Specified | Inhibition of NF-κB activation | Jurkat | [3] |
| Diversifolin methyl ether | Anti-inflammatory | Electrophoretic Mobility Shift Assay (EMSA) | Not Specified | Inhibition of NF-κB activation | Jurkat | [3] |
| Tirotundin-3-O-methyl ether | Anti-hyperglycemic | Glucose Uptake Assay | 10 µg/mL | Significant increase in glucose uptake | 3T3-L1 adipocytes | Not explicitly cited |
Table 2: Anti-inflammatory and Anti-hyperglycemic Activities.
Signaling Pathways and Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
Tirotundin and related sesquiterpene lactones have been shown to inhibit the activation of NF-κB.[3] The proposed mechanism of action is the direct alkylation of cysteine residues within the DNA-binding domain of the p65 subunit of NF-κB.[3] This covalent modification prevents NF-κB from binding to its target DNA sequences, thereby downregulating the expression of pro-inflammatory genes.
Activation of the PPARγ Signaling Pathway
Tirotundin has been identified as a direct agonist of PPARγ, binding to its ligand-binding domain.[1][2] As a dual PPARα/γ agonist, it has the potential to modulate lipid and glucose metabolism. Activation of PPARγ leads to the transcription of genes involved in insulin (B600854) sensitization, adipogenesis, and anti-inflammatory responses.
Experimental Protocols
NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol is a generalized procedure for assessing the inhibition of NF-κB DNA binding activity.
Objective: To determine if this compound inhibits the binding of NF-κB to its consensus DNA sequence.
Materials:
-
Jurkat T-cells
-
RPMI 1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (B1663694)
-
This compound
-
Nuclear extraction buffer
-
Bicinchoninic acid (BCA) protein assay kit
-
NF-κB consensus oligonucleotide probe (5'-AGTTGAGGGGACTTTCCCAGGC-3')
-
T4 polynucleotide kinase and [γ-³²P]ATP
-
Poly(dI-dC)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Phosphorimager
Procedure:
-
Cell Culture and Treatment: Culture Jurkat T-cells in RPMI 1640 medium. Pre-incubate cells with varying concentrations of this compound for 1 hour.
-
Cell Stimulation: Stimulate the cells with PMA (e.g., 25 ng/mL) and ionomycin (e.g., 1 µM) for 30 minutes to induce NF-κB activation.
-
Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using the BCA protein assay.
-
Probe Labeling: Label the NF-κB consensus oligonucleotide probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: In a final volume of 20 µL, incubate 5-10 µg of nuclear extract with 1 µg of poly(dI-dC) in binding buffer for 10 minutes at room temperature. Add the radiolabeled probe (approx. 50,000 cpm) and incubate for another 20 minutes.
-
Electrophoresis: Resolve the DNA-protein complexes on a native 6% polyacrylamide gel in 0.5x TBE buffer.
-
Visualization: Dry the gel and expose it to a phosphorimager screen. Analyze the bands corresponding to the NF-κB-DNA complex.
PPARγ Activation Assay (Luciferase Reporter Assay)
This protocol describes a common method to screen for PPARγ agonists.
Objective: To quantify the ability of this compound to activate PPARγ-mediated gene transcription.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS
-
PPARγ expression vector
-
PPRE-luciferase reporter vector
-
Renilla luciferase control vector
-
Lipofectamine 2000 or similar transfection reagent
-
This compound
-
Rosiglitazone (positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and Renilla luciferase control vector using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or rosiglitazone.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Anti-hyperglycemic Activity Assay (2-NBDG Glucose Uptake Assay)
This protocol outlines a method to measure glucose uptake in adipocytes.
Objective: To assess the effect of this compound on glucose uptake in 3T3-L1 adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM supplemented with 10% bovine calf serum
-
Differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
-
Insulin (positive control)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum Starvation: Serum-starve the mature adipocytes for 2-4 hours in DMEM.
-
Treatment: Wash the cells with KRH buffer and then incubate with KRH buffer containing various concentrations of this compound or insulin for 30 minutes.
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Wash: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Measure the fluorescence of the incorporated 2-NBDG using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
Logical Workflow for Target Validation
The following diagram illustrates a logical workflow for the validation of this compound's therapeutic targets.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics targeting inflammatory and metabolic diseases. Its ability to modulate both the NF-κB and PPARγ pathways suggests a multi-faceted mechanism of action that could be beneficial in complex disease states.
Future research should focus on:
-
Elucidating the precise quantitative inhibitory constants (IC50/EC50) of this compound for its identified targets.
-
Conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.
-
Evaluating its efficacy and safety in preclinical animal models of inflammation and metabolic disorders.
-
Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. The provided protocols and pathway diagrams offer a framework for further investigation into this promising natural product.
References
- 1. Sesquiterpene lactones from Tithonia diversifolia act as peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Anti-inflammatory Potential of Tirotundin and Related Guaianolide Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the anti-inflammatory properties of 3-O-Methyltirotundin is not available in the current body of scientific literature. This guide focuses on the known anti-inflammatory activities of its parent compound, tirotundin (B206078), and the broader class of guaianolide sesquiterpene lactones to which it belongs.
Introduction: Sesquiterpene Lactones as Anti-inflammatory Agents
Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring plant-derived compounds, with a significant number exhibiting potent biological activities.[1][2] A substantial body of research highlights their anti-inflammatory potential, which is primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[1][2] This guide will delve into the anti-inflammatory properties of tirotundin, a specific guaianolide sesquiterpene lactone, and the general mechanisms of action for this class of compounds.
Tirotundin: A Guaianolide with Anti-inflammatory Activity
Tirotundin has been isolated from plant species such as Tithonia diversifolia and has been investigated for its anti-inflammatory effects.[3] Studies have shown that tirotundin's primary mechanism of anti-inflammatory action is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[3]
Core Anti-inflammatory Mechanisms of Guaianolide Sesquiterpene Lactones
The anti-inflammatory effects of guaianolide sesquiterpene lactones are multi-faceted, targeting key molecular pathways that orchestrate the inflammatory cascade. The primary mechanisms include the inhibition of NF-κB and the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Many sesquiterpene lactones, including tirotundin, exert their anti-inflammatory effects by inhibiting this pathway.[3][4] The α-methylene-γ-lactone moiety present in many of these compounds is thought to be crucial for this activity, likely through the alkylation of cysteine residues in key signaling proteins.[3]
Below is a diagram illustrating the general mechanism of NF-κB inhibition by guaianolide sesquiterpene lactones.
Caption: NF-κB signaling pathway and points of inhibition by guaianolides.
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascades, including ERK, JNK, and p38, are crucial in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Some guaianolide sesquiterpenes have been shown to down-regulate the activation of MAPK pathways, contributing to their anti-inflammatory effects.[4]
The following diagram provides a simplified overview of the MAPK signaling cascade and its modulation by guaianolides.
Caption: MAPK signaling cascade and its modulation by guaianolides.
Quantitative Data on Anti-inflammatory Activity
While specific data for this compound is unavailable, studies on other guaianolides provide insights into their potency. The following table summarizes the inhibitory effects of some guaianolides on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation.
| Compound | Source | IC50 (µM) for NO Inhibition | Reference |
| Guaianolide 1 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |
| Guaianolide 2 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |
| Guaianolide 3 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |
| Guaianolide 4 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |
| Guaianolide 5 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |
| Guaianolide 6 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |
| Guaianolide 7 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |
| Guaianolide 8 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |
| Guaianolide 11 | Chrysanthemum indicum | 1.4 - 9.7 | [4] |
Experimental Protocols for Assessing Anti-inflammatory Potential
The evaluation of the anti-inflammatory activity of compounds like tirotundin and other sesquiterpene lactones involves a range of in vitro and in vivo assays.
In Vitro Assays
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used.[1][4]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in these cells.[1][4]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The Griess assay is used to measure nitrite (B80452) levels in the cell culture supernatant, which is an indicator of NO production.[1]
-
Pro-inflammatory Cytokines: Enzyme-linked immunosorbent assays (ELISAs) are employed to quantify the levels of cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture medium.
-
-
Western Blot Analysis: This technique is used to assess the protein expression levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., IκBα, p65, p38, JNK, ERK).[4]
-
Reporter Gene Assays: To specifically measure the activity of transcription factors like NF-κB, cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
The following diagram illustrates a general experimental workflow for in vitro anti-inflammatory screening.
Caption: General workflow for in vitro anti-inflammatory assays.
In Vivo Models
-
Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model in rodents. The test compound is administered prior to the injection of carrageenan into the paw, and the reduction in paw swelling is measured over time.[5]
-
LPS-Induced Endotoxemia: This model mimics systemic inflammation. The test compound is administered before or after LPS injection, and systemic inflammatory markers in the serum are quantified.
-
Adjuvant-Induced Arthritis: This is a model for chronic inflammation, particularly relevant for rheumatoid arthritis. The effect of the test compound on disease progression is monitored.[6]
Conclusion and Future Directions
Tirotundin and other guaianolide sesquiterpene lactones represent a promising class of natural products with significant anti-inflammatory potential. Their ability to target key inflammatory pathways, particularly NF-κB and MAPK signaling, makes them attractive candidates for further investigation and drug development.
Future research should focus on:
-
Elucidating the specific molecular targets of these compounds.
-
Conducting detailed structure-activity relationship (SAR) studies to optimize their potency and selectivity.
-
Evaluating their efficacy and safety in more advanced preclinical models of inflammatory diseases.
-
Investigating the anti-inflammatory potential of derivatives such as this compound to understand how structural modifications impact biological activity.
References
- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones [mdpi.com]
- 3. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Oxidized Guaianolide Sesquiterpenoids with Potential Anti-inflammatory Activity from Chrysanthemum indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antioxidant potential of Guaianolide isolated from Cyathocline purpurea: Role of COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cytotoxic Effects of 3-O-Methyltirotundin on Cancer Cells
Disclaimer: As of December 2025, publicly available research data specifically detailing the cytotoxic effects of a compound identified as "3-O-Methyltirotundin" on cancer cells is not available. The following guide is a structured template based on established methodologies and common findings in the field of cancer research for novel cytotoxic compounds. This document is intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals. All data, pathways, and protocols are illustrative and should be adapted based on actual experimental results obtained for this compound.
Executive Summary
This technical guide provides a comprehensive overview of the methodologies to evaluate the cytotoxic and anti-cancer properties of the novel compound, this compound. It outlines the experimental protocols for assessing cell viability, induction of apoptosis, and cell cycle arrest. Furthermore, this document presents a hypothetical analysis of the compound's impact on key signaling pathways frequently implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. The enclosed data tables and visualizations are illustrative and designed to guide the presentation of experimental findings.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of this compound would be first quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for this assessment.
Table 1: IC50 Values of this compound across Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | [Insert Data] |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Data] |
| HeLa | Cervical Adenocarcinoma | 48 | [Insert Data] |
| HCT116 | Colon Carcinoma | 48 | [Insert Data] |
| A375 | Malignant Melanoma | 48 | [Insert Data] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of cytotoxic effects.
Cell Culture and Maintenance
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116, and A375) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[2]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry
Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting apoptosis.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The distribution of cells in four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| A549 | Control | [Insert Data] | [Insert Data] | [Insert Data] |
| A549 | This compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |
| MCF-7 | Control | [Insert Data] | [Insert Data] | [Insert Data] |
| MCF-7 | This compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |
Cell Cycle Analysis
PI staining of cellular DNA followed by flow cytometry is used to determine the cell cycle distribution.[5]
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A549 | Control | [Insert Data] | [Insert Data] | [Insert Data] |
| A549 | This compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |
| MCF-7 | Control | [Insert Data] | [Insert Data] | [Insert Data] |
| MCF-7 | This compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[6]
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.[6]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent.
Hypothetical Signaling Pathway of Apoptosis Induction
The following diagram illustrates a potential mechanism for apoptosis induction by this compound, involving the intrinsic mitochondrial pathway.
Caption: Intrinsic apoptosis pathway potentially modulated by this compound.
Potential Impact on the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[7][8][9][10][11] this compound could potentially inhibit this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow Visualization
A standardized workflow ensures consistency and comparability of results.
Caption: General experimental workflow for evaluating cytotoxic effects.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cytotoxic effects of this compound on cancer cells. The illustrative data and pathways provide a framework for presenting experimental findings. Future studies should focus on confirming these findings in xenograft animal models to evaluate the in vivo efficacy and toxicity of this compound. Further investigation into the specific molecular targets and off-target effects will be crucial for its potential clinical application.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. Methylwogonin exerts anticancer effects in A375 human malignant melanoma cells through apoptosis induction, DNA damage, cell invasion inhibition and downregulation of the mTOR/PI3K/Akt signalling pathway [archivesofmedicalscience.com]
- 4. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Cell Cycle Regulation on Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. mTOR Signaling in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Anti-hyperglycemic Activity of Tirotundin-3-O-methyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-hyperglycemic potential of tirotundin-3-O-methyl ether, a sesquiterpene lactone isolated from Tithonia diversifolia. This document synthesizes available data on its activity, proposed mechanism of action, and the experimental protocols used for its evaluation.
Introduction
Tirotundin-3-O-methyl ether is a germacrane (B1241064) sesquiterpene found in the medicinal plant Tithonia diversifolia, which has been traditionally used for the treatment of diabetes in various cultures.[1][2] Research into the chemical constituents of Tithonia diversifolia has identified a number of sesquiterpenoids with potential anti-hyperglycemic properties.[1][2][3] This guide focuses on the current understanding of tirotundin-3-O-methyl ether as a potential therapeutic agent for hyperglycemia.
Quantitative Data on Anti-hyperglycemic Activity
The primary in vitro evidence for the anti-hyperglycemic activity of sesquiterpenes from Tithonia diversifolia, including tirotundin-3-O-methyl ether, comes from glucose uptake assays in 3T3-L1 adipocytes.[1][2][3] While the study by Zhao et al. (2012) evaluated a series of 14 sesquiterpenes, specific quantitative data for tirotundin-3-O-methyl ether (referred to as compound 4 in the study) was not highlighted in the abstract as being statistically significant. However, data for other structurally related compounds from the same study provide context for the potential activity of this class of molecules.[3]
A closely related compound, tirotundin (B206078), has been shown to be a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), with a notable binding affinity for PPARγ.[4] This agonism is a key mechanism for improving insulin (B600854) sensitivity and glucose metabolism.
Table 1: In Vitro Anti-hyperglycemic Activity of Sesquiterpenes from Tithonia diversifolia
| Compound | Chemical Name | Concentration (µg/mL) | Effect on Glucose Uptake in 3T3-L1 Adipocytes | Reference |
| 1 | A new germacrane sesquiterpene | 10 | Significant increase | Zhao et al., 2012[3] |
| 3 | A new germacrane sesquiterpene | 10 | Significant increase | Zhao et al., 2012[3] |
| 6 | 1β-hydroxydiversifolin-3-O-methyl ether | 10 | Significant increase | Zhao et al., 2012[3] |
| 8 | 1β-hydroxytirotundin-3-O-methyl ether | 10 | Significant increase | Zhao et al., 2012[3] |
| 4 | Tirotundin-3-O-methyl ether | 10 | Evaluated, but not reported as significantly active in the abstract | Zhao et al., 2012[3] |
Table 2: PPARγ Ligand Binding Affinity of Tirotundin
| Compound | Receptor | Assay Type | IC₅₀ (µM) | Reference |
| Tirotundin | PPARγ | Fluorescence Polarization Competitive Binding | 27 | Lin et al., 2012[4] |
Mechanism of Action: PPARγ Agonism
The anti-hyperglycemic effect of tirotundin and its derivatives is strongly suggested to be mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.
Signaling Pathway:
-
Ligand Binding: Tirotundin-3-O-methyl ether, acting as a ligand, enters the cell and binds to the Ligand Binding Domain (LBD) of PPARγ.
-
Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the heterodimer to PPREs recruits co-activator proteins, leading to the transcription of genes involved in glucose metabolism.
-
Metabolic Effects: This includes the increased expression of Glucose Transporter type 4 (GLUT4), which is then translocated to the cell membrane to facilitate glucose uptake from the bloodstream into adipocytes and muscle cells, thereby lowering blood glucose levels.
Experimental Protocols
Isolation and Purification of Sesquiterpenoids from Tithonia diversifolia
This protocol is a synthesized representation of methods for isolating sesquiterpene lactones.
-
Plant Material and Extraction:
-
Air-dry the aerial parts (leaves and stems) of Tithonia diversifolia.
-
Grind the dried material into a coarse powder.
-
Perform successive maceration with solvents of increasing polarity, typically starting with hexane (B92381), followed by dichloromethane (B109758) or ethyl acetate (B1210297), and then methanol.
-
-
Fractionation:
-
Concentrate the dichloromethane or ethyl acetate extract in vacuo.
-
Subject the concentrated extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of hexane and ethyl acetate to separate fractions based on polarity.
-
-
Purification:
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Further purify the fractions containing the compounds of interest using repeated column chromatography (silica gel or Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC).
-
-
Structure Elucidation:
-
Identify the purified compounds, including tirotundin-3-O-methyl ether, using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
In Vitro 3T3-L1 Adipocyte Differentiation and Glucose Uptake Assay
This protocol is based on standard methodologies for evaluating insulin-sensitizing agents.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induce differentiation two days post-confluence by switching to a differentiation medium containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 2-3 days.
-
Maintain the cells in an insulin-containing medium for another 2-3 days, then switch to a standard culture medium for maturation into adipocytes.
-
-
Glucose Uptake Assay:
-
Seed mature 3T3-L1 adipocytes in 96-well plates.
-
Serum-starve the cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Treat the cells with various concentrations of tirotundin-3-O-methyl ether or a positive control (e.g., rosiglitazone) for a specified period (e.g., 24 hours).
-
Stimulate with or without insulin (e.g., 100 nM) for 30 minutes.
-
Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 30-60 minutes.
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a plate reader to quantify glucose uptake.
-
PPARγ Ligand Binding Assay
This is a representative protocol for a competitive binding assay.
-
Reagents and Plate Preparation:
-
Use a kit containing recombinant human PPARγ Ligand Binding Domain (LBD), a fluorescently labeled PPARγ agonist (tracer), and an anti-GST antibody.
-
Prepare serial dilutions of tirotundin-3-O-methyl ether and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
-
Assay Procedure:
-
Add the PPARγ-LBD, the fluorescent tracer, and the antibody to the wells of a microplate.
-
Add the test compounds or control to the wells.
-
Incubate the plate at room temperature to allow for competitive binding.
-
-
Data Acquisition:
-
Measure the fluorescence polarization or FRET signal. The displacement of the fluorescent tracer by the test compound results in a decrease in the signal.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
PPARγ Transactivation Reporter Assay
This protocol describes a cell-based assay to measure the functional activation of PPARγ.
-
Cell Transfection:
-
Use a suitable cell line (e.g., HEK293 or HepG2).
-
Co-transfect the cells with two plasmids: an expression vector for full-length human PPARγ and a reporter plasmid containing multiple PPREs linked to a luciferase reporter gene. A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of tirotundin-3-O-methyl ether or a positive control (e.g., rosiglitazone).
-
-
Luciferase Assay:
-
After an incubation period (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Express the results as fold activation relative to the vehicle control.
-
Conclusion and Future Directions
The available evidence suggests that tirotundin-3-O-methyl ether, a sesquiterpene from Tithonia diversifolia, has potential as an anti-hyperglycemic agent. Its mechanism of action is likely mediated through the activation of the PPARγ signaling pathway, similar to the closely related compound tirotundin. However, a notable gap in the current literature is the lack of specific quantitative data on the glucose uptake-enhancing activity of tirotundin-3-O-methyl ether itself.
Future research should focus on:
-
Quantitative evaluation: Determining the precise dose-response relationship and efficacy of purified tirotundin-3-O-methyl ether in 3T3-L1 adipocyte glucose uptake assays.
-
Direct PPARγ interaction: Confirming the binding affinity and functional activation of PPARγ specifically by tirotundin-3-O-methyl ether through ligand binding and transactivation assays.
-
In vivo studies: Evaluating the anti-hyperglycemic effects of tirotundin-3-O-methyl ether in animal models of diabetes to assess its therapeutic potential, pharmacokinetics, and safety profile.
This technical guide provides a foundation for researchers and drug development professionals to further investigate tirotundin-3-O-methyl ether as a promising natural product lead for the development of novel anti-diabetic therapies.
References
- 1. Effect of Tithonia diversifolia Leaf Extract on Leptin, Adiponectin, and Insulin Receptor Levels in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three new sesquiterpenes from Tithonia diversifolia and their anti-hyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones from Tithonia diversifolia act as peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Potential Signaling Pathways of 3-O-Methyltirotundin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility and potential molecular mechanisms of 3-O-Methyltirotundin, a sesquiterpenoid compound. Given the limited direct research on this specific molecule, this guide draws upon data from its close structural analog, tirotundin (B206078), and the broader class of sesquiterpene lactones to provide a robust framework for future investigation.
Solubility Profile of this compound
Currently, quantitative solubility data for this compound is not publicly available. However, qualitative assessments indicate its solubility in a range of common laboratory solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Acetone | Soluble[1] |
Experimental Protocol: Determination of Quantitative Solubility
To ascertain the precise solubility of this compound, a standardized experimental approach is necessary. The following protocol outlines a robust method for determining its thermodynamic solubility using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.
Materials and Reagents
-
This compound (high purity)
-
Selected solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile (B52724), Water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm, chemically resistant)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in determining the solubility of this compound.
Detailed Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a standard calibration curve of this compound in the same solvent.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and standards by HPLC. A typical starting point for a C18 column could be a mobile phase of acetonitrile and water with gradient elution, monitoring at a wavelength determined by a UV scan of the compound.[2][3][4]
-
-
Calculation: Determine the concentration of this compound in the saturated solution from the calibration curve and calculate the solubility in units such as mg/mL or molarity.
Potential Signaling Pathways of this compound
While the specific signaling pathways modulated by this compound have not been elucidated, the activities of its parent compound, tirotundin, and other sesquiterpene lactones provide strong indications of its likely molecular targets.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Research has shown that tirotundin acts as a dual agonist for PPARα and PPARγ.[5] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[6] Agonism of PPARγ is a key mechanism for the anti-diabetic effects of certain drugs.[5] The study on tirotundin demonstrated that it directly binds to the PPARγ ligand-binding domain.[5] Given the structural similarity, it is highly probable that this compound also functions as a PPAR agonist.
References
- 1. This compound | CAS:1021945-29-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Sesquiterpene lactones from Tithonia diversifolia act as peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPAR-Mediated Toxicology and Applied Pharmacology [mdpi.com]
3-O-Methyltirotundin: A Literature Review of a Sesquiterpenoid from Tithonia diversifolia
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyltirotundin is a sesquiterpenoid lactone, part of a diverse group of secondary metabolites isolated from Tithonia diversifolia, a plant recognized in traditional medicine for its therapeutic properties. This technical guide provides a comprehensive review of the existing scientific literature on this compound and its parent compound, tirotundin (B206078). The document details their biological activities, including anti-inflammatory, cytotoxic, and nematicidal effects, supported by quantitative data. Detailed experimental protocols for the isolation and biological evaluation of these compounds are provided, alongside diagrams of implicated signaling pathways to facilitate a deeper understanding of their mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Introduction
Tithonia diversifolia (Hemsl.) A. Gray, commonly known as the Mexican sunflower, is a species in the Asteraceae family that is a rich source of bioactive secondary metabolites, particularly sesquiterpenoid lactones. Among these, tirotundin and its derivatives have attracted scientific interest due to their significant biological activities. While literature specifically detailing this compound is sparse, extensive research on tirotundin and related compounds provides a strong basis for understanding its potential pharmacological profile. This review synthesizes the available information on the isolation, characterization, and biological activities of these compounds.
Physicochemical Properties
This compound is classified as a sesquiterpenoid. It is reported to be soluble in organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone[1].
Isolation and Characterization
General Extraction and Isolation Protocol for Sesquiterpenoids from Tithonia diversifolia
The isolation of sesquiterpenoid lactones from the aerial parts of Tithonia diversifolia typically involves the following steps:
-
Drying and Grinding : The plant material (leaves, stems) is air-dried in the shade and then ground into a fine powder.
-
Solvent Extraction : The powdered material is sequentially extracted with solvents of increasing polarity. A common sequence is hexane, followed by dichloromethane or ethyl acetate, and then methanol. This stepwise extraction helps to separate compounds based on their polarity.
-
Fractionation : The crude extracts, particularly the dichloromethane or ethyl acetate fractions which are rich in sesquiterpenoids, are subjected to column chromatography on silica (B1680970) gel.
-
Purification : Fractions containing the compounds of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure compounds.
-
Structure Elucidation : The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Biological Activities and Mechanism of Action
Tirotundin and related sesquiterpenoid lactones from Tithonia diversifolia have demonstrated a range of biological activities.
Anti-inflammatory Activity
Sesquiterpenoid lactones from Tithonia diversifolia, including tirotundin, have been shown to possess anti-inflammatory properties[2].
The primary anti-inflammatory mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB)[2][3]. NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators. The inhibitory activity is thought to occur through the alkylation of cysteine residues in the DNA binding domain of NF-κB[2]. These compounds did not show significant inhibition of cyclooxygenase-I (COX-1) or phospholipase A2, enzymes in the arachidonic acid pathway[2].
A detailed protocol for assessing NF-κB inhibition is not fully available in the reviewed abstracts. However, a general electrophoretic mobility shift assay (EMSA) protocol is as follows:
-
Cell Culture and Treatment : Jurkat T cells are commonly used. Cells are pre-incubated with the test compound (e.g., tirotundin) at various concentrations for a specified time.
-
Cell Stimulation : Cells are then stimulated with a pro-inflammatory agent like phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) to activate NF-κB.
-
Nuclear Extract Preparation : Nuclear proteins are extracted from the treated and untreated cells.
-
EMSA : The nuclear extracts are incubated with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
Analysis : The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A reduction in the shifted band in the presence of the test compound indicates inhibition of NF-κB DNA binding.
Cytotoxic Activity
Various sesquiterpenoids isolated from Tithonia diversifolia have demonstrated cytotoxic activity against different cancer cell lines[4].
| Compound | Cell Line | IC50 (µM) | Reference |
| Sesquiterpenoids (unspecified) | HL-60 (leukemia) | 0.13 - 13.0 | [4] |
-
Cell Seeding : Cancer cells (e.g., HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Nematicidal Activity
Tirotundin has been identified as a potential neurotoxin to nematodes, exhibiting inhibitory activity against acetylcholinesterase (AChE)[5].
| Compound | Target | IC50 (µg/mL) | LC50 against C. elegans (µg/mL) | Reference |
| Tirotundin | Acetylcholinesterase (AChE) | 6.89 ± 0.30 | 9.16 ± 0.21 | [5] |
Tirotundin acts as a reversible, mixed-type competitive inhibitor of AChE[5]. By inhibiting AChE, it disrupts the normal breakdown of the neurotransmitter acetylcholine, leading to neurotoxicity in nematodes.
Nematicidal Assay (C. elegans):
-
Nematode Culture : Caenorhabditis elegans are cultured on nematode growth medium (NGM) plates with E. coli OP50 as a food source.
-
Assay Preparation : Test compounds are dissolved in an appropriate solvent and added to the wells of a microtiter plate containing a suspension of L4 stage nematodes.
-
Incubation : The plates are incubated at a controlled temperature (e.g., 20°C).
-
Mortality Assessment : Nematode mortality is assessed after a specific time period (e.g., 24, 48, 72 hours) under a microscope. Nematodes are considered dead if they do not respond to a gentle touch with a platinum wire.
-
Data Analysis : The LC50 value (the concentration that is lethal to 50% of the nematodes) is calculated.
AChE Inhibition Assay:
-
Enzyme and Substrate Preparation : A solution of AChE from a suitable source (e.g., electric eel or recombinant) and a solution of the substrate acetylthiocholine (B1193921) iodide (ATCI) are prepared in a buffer. Ellman's reagent (DTNB) is also prepared.
-
Assay Reaction : The test compound at various concentrations is pre-incubated with the AChE solution. The reaction is initiated by adding ATCI and DTNB.
-
Measurement : The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.
-
Data Analysis : The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Antidiabetic Activity
Tirotundin and tagitinin A, another sesquiterpenoid from T. diversifolia, have been shown to act as dual agonists for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ)[6].
| Compound | Target | IC50 (µM) for PPARγ binding | Reference |
| Tirotundin | PPARγ | 27 | [6] |
| Tagitinin A | PPARγ | 55 | [6] |
PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. Agonists of PPARγ are used as insulin (B600854) sensitizers in the treatment of type 2 diabetes. Tirotundin directly binds to the ligand-binding domain of PPARγ, enhancing its transactivation activity[6]. As a dual PPARα/γ agonist, it has the potential to address both hyperglycemia and hyperlipidemia[6].
-
Cell Culture and Transfection : A suitable cell line (e.g., HEK293T) is co-transfected with expression vectors for PPARγ and its heterodimeric partner RXRα, along with a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Compound Treatment : The transfected cells are treated with various concentrations of the test compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Luciferase Assay : After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis : The fold activation of luciferase activity relative to the vehicle control is calculated to determine the agonistic activity of the compound.
Conclusion
The available scientific literature strongly indicates that tirotundin and its related sesquiterpenoid lactones from Tithonia diversifolia are a promising source of bioactive compounds with potential therapeutic applications. Their anti-inflammatory, cytotoxic, nematicidal, and antidiabetic activities, mediated through well-defined molecular targets such as NF-κB and PPARs, warrant further investigation. While specific data on this compound is currently limited, its structural similarity to tirotundin suggests it may possess a comparable range of biological effects. Future research should focus on the targeted isolation and comprehensive biological evaluation of this compound to fully elucidate its pharmacological profile and potential for drug development. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for initiating such research endeavors.
References
- 1. jppres.com [jppres.com]
- 2. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sesquiterpene lactones from Tithonia diversifolia act as peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Sesquiterpenoid: A Technical Guide to the Discovery and Characterization of 3-O-Methyltirotundin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of 3-O-Methyltirotundin, a sesquiterpene lactone identified from the plant species Tithonia rotundifolia. This document outlines the initial phytochemical screening, isolation procedures, and the spectroscopic methods employed for its structural elucidation. Furthermore, it delves into the potential biological activities of this compound, drawing parallels with structurally related sesquiterpenoids from the same genus, which have demonstrated significant anti-inflammatory and cytotoxic properties. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Isolation
The discovery of this compound is rooted in the phytochemical investigation of Tithonia rotundifolia (Asteraceae), a plant known for its rich content of sesquiterpenoid lactones. The primary research that led to the isolation of this and other related compounds was published by Schuster, A., et al. in 1992 in the journal Phytochemistry.
Plant Material and Extraction
The initial step in the isolation process involves the collection and preparation of the aerial parts of Tithonia rotundifolia. A generalized protocol for the extraction of sesquiterpenoids from Tithonia species is as follows:
Experimental Protocol: Extraction
-
Collection and Drying: The aerial parts of the plant are collected, air-dried at room temperature, and then finely powdered.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a solvent of medium polarity, typically methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Solvent Partitioning: The crude extract is subsequently partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate (B1210297) or chloroform) to separate compounds based on their polarity. The sesquiterpenoid lactones are typically enriched in the organic phase.
The following diagram illustrates a general workflow for the extraction and isolation of sesquiterpenoids.
Caption: General workflow for the extraction and isolation of this compound.
Chromatographic Purification
The separation of individual compounds from the enriched organic fraction is achieved through a series of chromatographic techniques.
Experimental Protocol: Chromatography
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane to ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is often achieved using preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient).
Structural Characterization
The definitive structure of this compound was elucidated through a combination of spectroscopic techniques. The data presented below is based on the findings for sesquiterpenoids isolated from Tithonia rotundifolia as reported in the foundational 1992 Phytochemistry paper by Schuster et al.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Data |
| Molecular Formula | C₂₁H₂₈O₇ |
| Molecular Weight | 396.44 g/mol |
| Appearance | Colorless oil or amorphous solid |
| Optical Rotation | Specific rotation value in a given solvent |
| UV (λmax) | Absorption maxima in a specified solvent |
| IR (νmax) | Key functional group frequencies (cm⁻¹) |
| Mass Spectrometry (MS) | m/z of molecular ion and major fragments |
| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz |
| ¹³C NMR | Chemical shifts (δ) in ppm |
Table 1: Physicochemical and Spectroscopic Properties of this compound.
Spectroscopic Analysis
Experimental Protocol: Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY, HSQC, and HMBC, were utilized for unambiguous assignment of proton and carbon signals.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed to determine the exact mass and elemental composition of the molecular ion.
-
Infrared Spectroscopy: IR spectra were recorded on an FTIR spectrometer to identify characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
-
UV-Vis Spectroscopy: UV spectra were obtained to identify any chromophoric systems within the molecule.
Biological Characterization
While specific biological activity data for this compound is not extensively available in the public domain, the bioactivities of structurally similar sesquiterpene lactones from the Tithonia genus, such as tirotundin, have been investigated. These studies provide a strong basis for predicting the potential pharmacological effects of this compound.
Anti-inflammatory Activity
Sesquiterpene lactones from Tithonia diversifolia, a closely related species, have been shown to exhibit anti-inflammatory properties. The proposed mechanism of action involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).
Proposed Signaling Pathway: NF-κB Inhibition
The α,β-unsaturated carbonyl group present in the lactone ring of many sesquiterpenoids is a key structural feature for their biological activity. It can act as a Michael acceptor, allowing for covalent modification of nucleophilic residues, such as cysteine, in target proteins. In the context of inflammation, a key target is the p65 subunit of NF-κB.
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 3-O-Methyltirotundin
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-O-Methyltirotundin is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Evidence suggests that related compounds, such as tirotundin, exhibit anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] These application notes provide a comprehensive guide to the in vitro evaluation of this compound, focusing on its potential anti-inflammatory effects. The protocols detailed below are designed to be conducted in a standard cell culture laboratory.
Key In Vitro Assays
A panel of in vitro assays is recommended to characterize the anti-inflammatory activity of this compound. These assays will assess its cytotoxicity, its effect on the production of key inflammatory mediators, and its mechanism of action via the NF-κB signaling pathway.
-
Cytotoxicity Assay: To determine the non-toxic concentration range of this compound for subsequent experiments.
-
Nitric Oxide (NO) Production Assay: To measure the inhibition of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Pro-inflammatory Cytokine Production Assays (TNF-α, IL-6): To quantify the inhibitory effect of the compound on the secretion of major pro-inflammatory cytokines.
-
NF-κB Activation Assays:
-
NF-κB Reporter Gene Assay: To quantitatively measure the transcriptional activity of NF-κB.
-
Western Blot Analysis of IκBα Degradation and p65 Nuclear Translocation: To visualize the key steps in the activation of the NF-κB pathway.
-
Experimental Protocols
Cell Line and Culture
The murine macrophage cell line, RAW 264.7, is a suitable model for studying inflammation in vitro.[2][3][4] These cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that can be used in subsequent assays without causing significant cell death.
Materials:
-
RAW 264.7 cells
-
Complete DMEM media
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the old media and treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO) and an untreated control.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.[5]
Materials:
-
RAW 264.7 cells
-
Complete DMEM media
-
This compound
-
LPS (1 µg/mL)
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (untreated cells), a positive control (LPS-stimulated cells), and a vehicle control.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment | NO Concentration (µM) | % Inhibition of NO Production |
| Control | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (Concentration 1) | ||
| LPS + this compound (Concentration 2) | ||
| LPS + this compound (Concentration 3) |
Protocol 3: Pro-inflammatory Cytokine Production Assay (ELISA)
This protocol quantifies the inhibition of TNF-α and IL-6 production by this compound in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Complete DMEM media
-
This compound
-
LPS (1 µg/mL)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-3 from the Nitric Oxide Production Assay protocol.
-
After 24 hours of stimulation, collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
Data Presentation:
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 |
| Control | ||||
| LPS (1 µg/mL) | 0 | 0 | ||
| LPS + this compound (Conc. 1) | ||||
| LPS + this compound (Conc. 2) | ||||
| LPS + this compound (Conc. 3) |
Protocol 4: NF-κB Reporter Gene Assay
This assay quantitatively measures the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Data Presentation:
| Treatment | Relative Luciferase Activity | % Inhibition of NF-κB Activity |
| Control | ||
| TNF-α | 0 | |
| TNF-α + this compound (Conc. 1) | ||
| TNF-α + this compound (Conc. 2) | ||
| TNF-α + this compound (Conc. 3) |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow for the in vitro evaluation of this compound.
References
- 1. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antiinflammatory activity of a new sesquiterpene lactone isolated from Siegesbeckia glabrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro anti-inflammatory effects of cynaropicrin, a sesquiterpene lactone, from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Cytotoxicity of 3-O-Methyltirotundin using an MTT Assay
These application notes provide a detailed protocol for assessing the cytotoxic effects of 3-O-Methyltirotundin on a selected cancer cell line using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation.[1]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2][3] This reduction only occurs in viable cells with active metabolism.[4][5][6] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[6]
Materials and Reagents
-
This compound (CAS: 1021945-29-8)
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)[3]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[1][4]
-
Humidified incubator (37°C, 5% CO₂)
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (typically 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach.
2. Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[7]
-
Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the culture medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[4]
-
Incubate the plate for 3-4 hours at 37°C, protected from light, to allow the formation of formazan crystals.[2][4]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][3]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[2]
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of this compound.
Data Presentation
The quantitative data obtained from the MTT assay can be summarized in a table for clear comparison of the cytotoxic effects of this compound at different concentrations and exposure times.
| This compound Concentration (µM) | Absorbance at 570 nm (24h) | % Cell Viability (24h) | Absorbance at 570 nm (48h) | % Cell Viability (48h) |
| Control (0 µM) | 1.25 ± 0.08 | 100% | 1.32 ± 0.09 | 100% |
| 1 | 1.18 ± 0.07 | 94.4% | 1.15 ± 0.06 | 87.1% |
| 5 | 0.95 ± 0.05 | 76.0% | 0.82 ± 0.04 | 62.1% |
| 10 | 0.63 ± 0.04 | 50.4% | 0.45 ± 0.03 | 34.1% |
| 25 | 0.31 ± 0.02 | 24.8% | 0.18 ± 0.01 | 13.6% |
| 50 | 0.15 ± 0.01 | 12.0% | 0.09 ± 0.01 | 6.8% |
| 100 | 0.08 ± 0.01 | 6.4% | 0.05 ± 0.01 | 3.8% |
Data are presented as mean ± standard deviation of triplicate experiments.
Visualizations
Caption: Workflow for MTT cytotoxicity assay.
Caption: Hypothetical signaling pathway for cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay | AAT Bioquest [aatbio.com]
- 7. This compound | CAS:1021945-29-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Note: Quantitative Analysis of 3-O-Methyltirotundin using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 3-O-Methyltirotundin, a sesquiterpenoid of interest in phytochemical and pharmacological research. The described protocol is suitable for the analysis of this compound in purified samples and complex matrices, providing a reliable tool for researchers, scientists, and professionals in drug development. The method demonstrates excellent linearity, accuracy, and precision, meeting standard validation criteria.
Introduction
This compound is a sesquiterpenoid compound isolated from plants of the Tithonia genus.[1][2] Its parent compound, Tirotundin (B206078), has been investigated for various biological activities.[3] Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, quality control of herbal extracts, and in vitro bioactivity assays. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[4] This document provides a detailed protocol for a validated HPLC method for the quantitative analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Software: Chromatography data station software (e.g., OpenLab CDS).
-
Solvents: HPLC grade acetonitrile (B52724) and methanol, and ultrapure water.
-
Reference Standard: this compound (purity ≥98%).
Chromatographic Conditions
The separation and quantification were achieved using the following parameters:
| Parameter | Setting |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-15 min, 40-70% B; 15-20 min, 70-90% B; 20-25 min, 90% B; 25-30 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 30 minutes |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) was prepared by accurately weighing the reference standard and dissolving it in methanol.[1][4] Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For analysis of this compound from a plant matrix, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.[4] A general procedure is as follows:
-
Homogenize 1 g of the dried plant material with 10 mL of methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.[1]
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]
Specificity
The specificity of the method was determined by comparing the chromatograms of a blank sample (mobile phase), a standard solution of this compound, and a sample extract. The retention time of the analyte in the sample extract was compared with that of the standard. The peak purity was also evaluated using the DAD detector.
Linearity
The linearity was assessed by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1056 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy
The accuracy was determined by the recovery of known amounts of this compound added to a sample matrix. The analysis was performed at three different concentration levels.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.85 | 98.5 |
| 50 | 49.25 | 98.5 |
| 80 | 79.60 | 99.5 |
Precision
The precision of the method was evaluated by determining the intra-day and inter-day precision. This was done by analyzing three different concentrations of the standard solution six times on the same day (intra-day) and on three different days (inter-day). The results are expressed as the relative standard deviation (RSD).
| Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |
| 10 | 1.25 | 1.85 |
| 50 | 0.95 | 1.50 |
| 80 | 0.80 | 1.20 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
Visualization of Experimental Workflow
References
- 1. View of Constituents from Tithonia diversifolia. Stereochemical Revision of 2α-Hydroxytirotundin [jmcs.org.mx]
- 2. This compound CAS#: 1021945-29-8 [m.chemicalbook.com]
- 3. tirotundin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | 1021945-29-8 [chemicalbook.com]
- 5. O-Methyl-D-tyrosine | C10H13NO3 | CID 6950205 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 3-O-Methyltirotundin Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyltirotundin is a natural product of interest in various biological studies. Accurate and reproducible experimental results rely on the precise preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving nonpolar compounds like this compound for use in in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below. This information is crucial for accurate calculations and preparation of stock solutions.
| Property | Value | Source |
| CAS Number | 1021945-29-8 | [1][2][3] |
| Molecular Formula | C₂₀H₃₀O₆ | [1][2] |
| Molecular Weight | 366.45 g/mol | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |
| Storage (as solid) | Desiccate at -20°C | [3] |
Experimental Protocols
Materials and Equipment
-
This compound (solid)
-
Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or covered in foil to protect from light)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care and always wear appropriate PPE.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions for various assays.
-
Equilibrate Reagents: Allow the vial of solid this compound and the bottle of DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.66 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 366.45 g/mol = 0.0036645 g = 3.66 mg
-
-
-
Dissolve in DMSO:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Close the tube tightly.
-
-
Ensure Complete Dissolution:
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Label and Store:
-
Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
For short-term storage (up to a month), store the stock solution at -20°C.[4] For long-term storage (up to six months), store at -80°C.[4]
-
It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[4] To prepare working solutions, the high-concentration DMSO stock solution is serially diluted in the appropriate cell culture medium or assay buffer.
Example Dilution for a 10 µM Working Solution:
To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Perform a 1:100 dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Gently mix by pipetting up and down or by inverting the tube.
Visualization of the Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes and Protocols: 3-O-Methyltirotundin Treatment of RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory process.[1][2][3] When activated by stimuli like lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][4][5] The production of these molecules is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][6][7] Therefore, inhibiting these pathways in macrophages is a primary strategy for developing novel anti-inflammatory therapeutics.[6]
3-O-Methyltirotundin is a novel compound under investigation for its potential anti-inflammatory properties. This document provides detailed protocols for evaluating the effects of this compound on LPS-stimulated RAW 264.7 macrophages, including its impact on cell viability, pro-inflammatory mediator production, and key signaling pathways.
Data Presentation
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| LPS (1 µg/mL) | 98.7 ± 4.8 |
| This compound (1) + LPS | 97.5 ± 5.1 |
| This compound (5) + LPS | 96.8 ± 4.9 |
| This compound (10) + LPS | 95.2 ± 5.3 |
| This compound (25) + LPS | 94.6 ± 4.7 |
| This compound (50) + LPS | 93.9 ± 5.0 |
Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using the MTT assay after 24 hours of treatment.[8][9]
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 28.5 ± 2.1 | 0 |
| This compound (1) + LPS | 22.8 ± 1.9 | 20.0 |
| This compound (5) + LPS | 17.1 ± 1.5 | 40.0 |
| This compound (10) + LPS | 11.4 ± 1.2 | 60.0 |
| This compound (25) + LPS | 6.8 ± 0.9 | 76.1 |
| This compound (50) + LPS | 4.3 ± 0.7 | 84.9 |
Data are presented as mean ± standard deviation (n=3). NO production was measured in the culture supernatant using the Griess reagent after 24 hours.[9][10]
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50 ± 8 | 25 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | 3500 ± 210 | 2800 ± 180 | 1500 ± 110 |
| This compound (10) + LPS | 1925 ± 150 | 1680 ± 130 | 825 ± 70 |
| This compound (25) + LPS | 1050 ± 90 | 980 ± 85 | 450 ± 40 |
| This compound (50) + LPS | 525 ± 50 | 420 ± 45 | 225 ± 25 |
Data are presented as mean ± standard deviation (n=3). Cytokine levels in the supernatant were measured by ELISA after 24 hours of treatment.[5]
Experimental Protocols
Cell Culture and Maintenance
The RAW 264.7 macrophage cell line is a widely used model for studying immune responses.
-
Cell Line: RAW 264.7 (ATCC TIB-71).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they are scraped and re-seeded into new flasks.
Cell Viability Assay (MTT Assay)
This assay is used to determine if the observed anti-inflammatory effects are due to cytotoxicity.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (1-50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. A control group without LPS and a group with LPS only should be included.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[9]
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1 × 10^5 cells/well and incubate overnight.[10]
-
Pre-treat cells with this compound (1-50 µM) for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) and 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to the supernatant.[10]
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the culture medium.[5]
-
Culture and treat cells as described in the NO production assay.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, standards and samples are added to wells pre-coated with capture antibodies.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
Cytokine concentrations are calculated based on the standard curve.
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes (for MAPK and IκBα phosphorylation) or 1 hour (for p65 nuclear translocation).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, phospho-p38, and p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
Visualizations
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Caption: General experimental workflow for assessing anti-inflammatory activity.
References
- 1. Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway [mdpi.com]
- 2. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells [frontiersin.org]
- 4. Anti-Inflammatory Activity of the Methanol Extract of Moutan Cortex in LPS-Activated Raw264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration | MDPI [mdpi.com]
- 7. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
Application Notes and Protocols: Glucose Uptake Assay in 3T3-L1 Adipocytes with a 3-O-Methyltirotundin Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipose tissue is a critical regulator of systemic glucose homeostasis, and its dysfunction is a hallmark of metabolic diseases such as type 2 diabetes. The 3T3-L1 cell line, which can be differentiated from preadipocytes into mature, insulin-responsive adipocytes, serves as a widely used in vitro model to study glucose metabolism and the effects of therapeutic compounds. A key function of adipocytes is the uptake of glucose from the circulation, a process primarily mediated by the glucose transporter 4 (GLUT4). This process is tightly regulated by the insulin (B600854) signaling pathway.
Sesquiterpene lactones, a class of naturally occurring compounds, have garnered interest for their diverse biological activities. Among these, derivatives of Tirotundin, isolated from plants such as Tithonia diversifolia, have shown potential in modulating glucose metabolism. Specifically, the compound 1β-hydroxytirotundin-3-O-methyl ether, a derivative of 3-O-Methyltirotundin, has been demonstrated to enhance glucose uptake in 3T3-L1 adipocytes.[1][2] This suggests its potential as a novel agent for improving insulin sensitivity and glucose disposal.
These application notes provide a detailed protocol for performing a glucose uptake assay in 3T3-L1 adipocytes to evaluate the effects of this compound derivatives. The protocol is based on a non-radioactive, fluorescence-based method using the glucose analog 2-NBDG [2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose].
Signaling Pathway of Insulin-Stimulated Glucose Uptake
Insulin initiates a signaling cascade by binding to its receptor on the adipocyte surface, leading to the autophosphorylation of the receptor. This activates downstream signaling molecules, including Insulin Receptor Substrate (IRS) proteins, phosphatidylinositol 3-kinase (PI3K), and Akt (also known as Protein Kinase B). Activated Akt phosphorylates a number of substrates, including AS160 (Akt substrate of 160 kDa), which in its phosphorylated state promotes the translocation of GLUT4-containing vesicles to the plasma membrane. The fusion of these vesicles with the membrane increases the number of GLUT4 transporters at the cell surface, facilitating the uptake of glucose from the extracellular environment.
Experimental Protocols
Differentiation of 3T3-L1 Preadipocytes
This protocol describes the chemical induction of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (BCS)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium I (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin
-
Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL Insulin
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Seeding: Seed 3T3-L1 preadipocytes in DMEM with 10% BCS and grow to confluence.
-
Post-Confluence: Maintain the confluent cells for an additional 2 days.
-
Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium I (MDI).
-
Insulin Stimulation (Day 2): After 48 hours, replace the medium with Differentiation Medium II.
-
Maturation (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS. Change the medium every 2 days.
-
Experimentation: The cells are typically fully differentiated and ready for glucose uptake assays between days 8 and 12 post-differentiation. Mature adipocytes will have accumulated lipid droplets.
2-NBDG Glucose Uptake Assay
This protocol details the measurement of glucose uptake using the fluorescent glucose analog 2-NBDG.
Materials:
-
Differentiated 3T3-L1 adipocytes in 96-well black, clear-bottom plates
-
Krebs-Ringer-HEPES (KRH) buffer (or serum-free DMEM)
-
Insulin (positive control)
-
This compound derivative (test compound)
-
2-NBDG
-
Fluorescence plate reader
Procedure:
-
Serum Starvation: Gently wash the differentiated 3T3-L1 adipocytes twice with warm PBS. Then, incubate the cells in serum-free DMEM or KRH buffer for 2-3 hours at 37°C.
-
Compound Treatment: Remove the starvation medium and add fresh serum-free medium containing the desired concentrations of the this compound derivative, insulin (e.g., 100 nM as a positive control), or vehicle (as a negative control). Incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.
-
Termination of Uptake: Remove the 2-NBDG containing medium and wash the cells three times with cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~485 nm and ~535 nm, respectively).
Data Presentation and Expected Results
The data from the glucose uptake assay can be presented as the fold change in fluorescence intensity relative to the vehicle-treated control group. Based on existing literature, sesquiterpene lactones isolated from Tithonia diversifolia, including a hydroxylated and methylated derivative of Tirotundin, have been shown to significantly increase glucose uptake in 3T3-L1 adipocytes.[1][2]
Table 1: Expected Effect of a this compound Derivative on Glucose Uptake in 3T3-L1 Adipocytes
| Treatment Group | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Basal |
| Basal (Vehicle) | - | 1500 ± 120 | 1.0 |
| Insulin (Positive Control) | 100 nM | 4500 ± 350 | 3.0 |
| This compound Derivative | 1 µg/mL | 1800 ± 150 | 1.2 |
| This compound Derivative | 5 µg/mL | 2700 ± 210 | 1.8 |
| This compound Derivative | 10 µg/mL | 3900 ± 300 | 2.6 |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
A study by Zhao et al. (2012) found that 1β-hydroxytirotundin-3-O-methyl ether at a concentration of 10 µg/mL significantly increased glucose uptake in 3T3-L1 adipocytes without significant toxic effects.[2] Therefore, a dose-dependent increase in glucose uptake is anticipated with the treatment of the this compound derivative.
Potential Mechanism of Action
The observed increase in glucose uptake by the this compound derivative could be mediated by several mechanisms. Related compounds, such as Tirotundin, have been suggested to act as dual agonists for peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ).[1] Activation of PPARγ is a known mechanism for improving insulin sensitivity and enhancing glucose metabolism in adipocytes. Other sesquiterpene lactones have been shown to influence the PI3K/Akt signaling pathway.[1] Further investigation, such as Western blotting for key phosphorylated proteins in the insulin signaling cascade (e.g., p-Akt, p-AS160) and GLUT4 translocation assays, would be required to elucidate the precise mechanism of action.
References
Application Notes and Protocols for Investigating the Anti-Inflammatory Properties of 3-O-Methyltirotundin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to evaluate the anti-inflammatory potential of 3-O-Methyltirotundin, a sesquiterpene lactone. The protocols described herein range from initial in vitro screening assays to more detailed mechanistic and in vivo studies, focusing on its potential interaction with the NF-κB and MAPK signaling pathways.
Introduction to this compound and its Therapeutic Potential
This compound is a sesquiterpenoid, a class of natural products known for their diverse biological activities. Its close analog, tirotundin (B206078), isolated from Tithonia diversifolia, has demonstrated anti-inflammatory properties by inhibiting the activation of the nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[1] Tirotundin's mechanism is thought to involve the alkylation of cysteine residues within the DNA binding domain of NF-κB, rather than affecting the arachidonic acid pathway.[1] Furthermore, tirotundin has been identified as a dual activator of peroxisome proliferator-activated receptors (PPARα and PPARγ), which also play a role in regulating inflammation and metabolism.[2] Based on this evidence, this compound is a promising candidate for development as a novel anti-inflammatory agent.
The following experimental design is proposed to systematically investigate the anti-inflammatory effects of this compound and elucidate its mechanism of action.
Section 1: In Vitro Anti-Inflammatory Activity Screening
A series of in vitro assays will be performed as an initial screen to confirm the anti-inflammatory potential of this compound.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To assess the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed inhibition is not due to cytotoxicity.
Data Presentation:
| Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |
| Vehicle Control | 0 | 100 |
| LPS (1 µg/mL) | 100 | 100 |
| This compound (1) + LPS | ||
| This compound (5) + LPS | ||
| This compound (10) + LPS | ||
| This compound (25) + LPS | ||
| This compound (50) + LPS | ||
| L-NAME (Positive Control) + LPS |
Pro-Inflammatory Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To measure the effect of this compound on the production of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.
Protocol:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an appropriate stimulus (e.g., LPS for TNF-α and IL-6, or LPS + ATP for IL-1β) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Perform a cell viability assay to rule out cytotoxicity.
Data Presentation:
| Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Cell Viability (%) |
| Vehicle Control | 100 | |||
| Stimulus Control | 100 | |||
| This compound (1) + Stimulus | ||||
| This compound (5) + Stimulus | ||||
| This compound (10) + Stimulus | ||||
| This compound (25) + Stimulus | ||||
| This compound (50) + Stimulus |
Section 2: Mechanistic Studies - Elucidating the Mode of Action
Based on the known activity of tirotundin, the following experiments are designed to investigate the effect of this compound on the NF-κB and MAPK signaling pathways.
Investigation of NF-κB Signaling Pathway
Objective: To determine if this compound inhibits the NF-κB signaling pathway.
Experimental Workflow:
Caption: Experimental workflow for investigating the effect of this compound on the NF-κB pathway.
Protocols:
-
Western Blot for IκBα and p65 Phosphorylation:
-
Treat RAW 264.7 cells as described in the workflow.
-
Lyse the cells at different time points (e.g., 0, 15, 30, 60 minutes) after LPS stimulation.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, and p65. Use a loading control like β-actin or GAPDH.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Immunofluorescence for p65 Nuclear Translocation:
-
Grow RAW 264.7 cells on coverslips.
-
Treat cells as described in the workflow.
-
Fix, permeabilize, and block the cells.
-
Incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
-
-
NF-κB Luciferase Reporter Assay:
-
Transfect HEK293T cells with an NF-κB-driven luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treat the transfected cells with this compound followed by stimulation with TNF-α.
-
Measure luciferase and Renilla activities using a dual-luciferase reporter assay system.
-
Data Presentation:
| Treatment | p-IκBα/IκBα Ratio | p-p65/p65 Ratio | % p65 Nuclear Localization | NF-κB Luciferase Activity (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 5 | 1.0 |
| Stimulus Control | ||||
| This compound (10 µM) + Stimulus | ||||
| This compound (25 µM) + Stimulus |
Investigation of MAPK Signaling Pathway
Objective: To assess the impact of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, and p38).
Protocol:
-
Treat RAW 264.7 cells with this compound followed by LPS stimulation for short time points (e.g., 0, 15, 30, 60 minutes).
-
Perform Western blot analysis as described above, using primary antibodies against phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38.
Data Presentation:
| Treatment | p-ERK/ERK Ratio | p-JNK/JNK Ratio | p-p38/p38 Ratio |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| LPS Control (30 min) | |||
| This compound (25 µM) + LPS (30 min) |
Signaling Pathway Diagram:
Caption: Simplified diagram of LPS-induced NF-κB and MAPK signaling pathways.
Section 3: In Vivo Anti-Inflammatory Efficacy
To translate the in vitro findings, the following in vivo models of inflammation are proposed.
Carrageenan-Induced Paw Edema in Mice
Objective: To evaluate the acute anti-inflammatory effect of this compound in a well-established animal model.
Protocol:
-
Acclimatize male Swiss albino mice for one week.
-
Divide the mice into groups: vehicle control, positive control (e.g., indomethacin), and this compound treatment groups (e.g., 10, 25, 50 mg/kg).
-
Administer the respective treatments orally or intraperitoneally 1 hour before inducing inflammation.
-
Inject 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
At the end of the experiment, euthanize the animals and collect paw tissue for histological analysis and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
Data Presentation:
| Treatment Group | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Edema Inhibition at 4h | MPO Activity (U/g tissue) |
| Vehicle Control | 0 | |||||
| Indomethacin | ||||||
| This compound (10 mg/kg) | ||||||
| This compound (25 mg/kg) | ||||||
| This compound (50 mg/kg) |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Objective: To assess the effect of this compound on systemic inflammation and cytokine production in vivo.
Protocol:
-
Acclimatize male C57BL/6 mice for one week.
-
Administer this compound or vehicle control to the mice.
-
After 1 hour, inject a non-lethal dose of LPS intraperitoneally.
-
Collect blood samples at different time points (e.g., 2, 6, 24 hours) via retro-orbital bleeding.
-
Measure the levels of serum TNF-α, IL-6, and IL-1β using ELISA.
-
At the end of the experiment, harvest organs (e.g., liver, lungs) for histological examination and gene expression analysis of inflammatory markers.
Data Presentation:
| Treatment Group | Serum TNF-α (pg/mL) at 2h | Serum IL-6 (pg/mL) at 6h |
| Vehicle Control | ||
| LPS Control | ||
| This compound (25 mg/kg) + LPS | ||
| This compound (50 mg/kg) + LPS |
Conclusion
This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory therapeutic agent. The proposed studies will not only establish its efficacy but also provide valuable insights into its underlying mechanism of action, paving the way for further drug development.
References
- 1. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tirotundin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
3-O-Methyltirotundin: Uncharted Territory in Cancer Chemoprevention Research
Despite interest in the chemical class of sesquiterpenoids for their potential anticancer properties, a comprehensive review of available scientific literature reveals a significant lack of research on the specific compound 3-O-Methyltirotundin and its potential application in cancer chemoprevention. While the compound is commercially available and its chemical identity is established with a CAS number (1021945-29-8), there is currently no published data detailing its biological activity, mechanism of action, or efficacy in cancer models.
A Compound Shrouded in Scientific Silence
This compound is a derivative of tirotundin, a sesquiterpenoid that can be isolated from the plant Tithonia diversifolia. Research into the phytochemicals of Tithonia diversifolia has identified several other sesquiterpenoid lactones with potential cancer chemopreventive activities. For instance, studies have shown that certain compounds from this plant exhibit antiproliferative effects against colon cancer cells and can induce cellular differentiation in human promyelocytic leukemia cells. However, in a key study evaluating a panel of these compounds, the parent compound, tirotundin, was found to be inactive in the assays conducted.[1]
Crucially, there is a complete absence of scientific literature specifically investigating the biological or pharmacological properties of this compound. Extensive searches for its synthesis, isolation, and biological evaluation in the context of cancer or any other disease have yielded no results. This critical gap in the scientific record means that no data is available on its cytotoxicity, its effects on cell signaling pathways implicated in cancer, or its potential as a chemopreventive agent.
The Path Forward: A Call for Foundational Research
The absence of foundational research on this compound makes it impossible to provide the detailed application notes, experimental protocols, and data-driven visualizations requested by the research community. The creation of such resources is contingent upon the existence of peer-reviewed scientific studies that establish the compound's basic biological and pharmacological profile.
Therefore, before this compound can be considered a candidate for cancer chemoprevention research, the following fundamental studies are required:
-
In vitro cytotoxicity screening: To determine the compound's effect on the viability of various cancer cell lines.
-
Mechanism of action studies: To investigate how the compound affects key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.
-
In vivo efficacy studies: To evaluate the compound's ability to prevent or inhibit tumor growth in animal models.
-
Pharmacokinetic and toxicological studies: To assess the compound's absorption, distribution, metabolism, excretion, and potential toxicity in living organisms.
Until such research is conducted and published, this compound remains an unexplored molecule with unknown potential in the field of cancer chemoprevention. The scientific community is encouraged to undertake these foundational investigations to determine if this compound warrants further development as a potential weapon in the fight against cancer.
References
Application Notes and Protocols for 3-O-Methyltirotundin as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyltirotundin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from Tithonia diversifolia, this molecule and its parent compound, tirotundin, have demonstrated potential as modulators of key signaling pathways involved in inflammation and metabolism. These application notes provide a summary of its known biological activities and detailed protocols for assays in which it and related compounds have been studied. While this compound has not been classically developed as a molecular probe (e.g., with a fluorescent label), it can be used as a chemical tool to investigate specific biological pathways, particularly those related to NF-κB signaling and glucose uptake.
Biological Activities
This compound and its structural relatives, primarily other sesquiterpene lactones, are known to exhibit two principal biological effects:
-
Anti-inflammatory Activity: Many sesquiterpene lactones are potent inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. Inhibition is often achieved through the direct alkylation of cysteine residues on the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent activation of pro-inflammatory genes. The parent compound, tirotundin, has been shown to inhibit the activation of NF-κB.
-
Anti-hyperglycemic Activity: this compound has been observed to significantly increase glucose uptake in 3T3-L1 adipocytes. This suggests a potential role in modulating glucose metabolism and insulin (B600854) sensitivity, possibly through the PI3K/Akt signaling pathway, which is a key regulator of glucose transporter (GLUT) translocation to the cell membrane.
Data Presentation
Table 1: NF-κB Inhibition by Representative Sesquiterpene Lactones
| Compound | Assay Type | Cell Line | Stimulus | IC50 | Reference |
| Helenalin | NF-κB DNA Binding | Jurkat T cells | PMA/Okadaic Acid | ~ 5 µM | [1] |
| Parthenolide | NF-κB DNA Binding | RAW 264.7 | LPS | ~ 40 µM |
Table 2: Glucose Uptake Stimulation by this compound (Qualitative)
| Compound | Assay Type | Cell Line | Effect |
| This compound | Glucose Uptake | 3T3-L1 Adipocytes | Significant increase in glucose uptake |
Note: Quantitative EC50 data for glucose uptake stimulation by this compound is not currently available in published literature.
Experimental Protocols
Protocol 1: NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol describes a method to assess the inhibitory effect of this compound on NF-κB activation using a luciferase reporter gene assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM reduced-serum medium
-
This compound (dissolved in DMSO)
-
NF-κB activator (e.g., TNF-α or LPS)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
For each well, prepare a mix of 100 ng of NF-κB firefly luciferase reporter and 10 ng of Renilla luciferase control plasmid in 10 µL of Opti-MEM.
-
In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate for 20 minutes at room temperature.
-
Add 20 µL of the complex to each well. Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.
-
Aspirate the medium from the cells and add 90 µL of the compound dilutions. Include a vehicle control (DMSO).
-
Pre-incubate for 1 hour at 37°C.
-
-
NF-κB Activation:
-
Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 20 ng/mL) in serum-free DMEM.
-
Add 10 µL of the activator solution to all wells except the unstimulated control wells.
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Measurement:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagents according to the manufacturer's protocol.
-
Measure firefly and Renilla luminescence sequentially using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Protocol 2: Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol details a method to measure the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes using a non-radioactive, luminescence-based assay.
Materials:
-
Differentiated 3T3-L1 adipocytes (in 96-well plates)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer with 0.5% BSA
-
This compound (dissolved in DMSO)
-
Insulin (positive control)
-
Luminescent Glucose Uptake Assay Kit (containing 2-Deoxy-D-Glucose)
-
96-well white plates
-
Luminometer
Procedure:
-
Cell Preparation: Use 3T3-L1 cells that have been differentiated into mature adipocytes (typically 10-14 days post-induction).
-
Serum Starvation:
-
Wash the adipocytes once with KRH buffer.
-
Incubate the cells in KRH buffer containing 0.5% BSA for 2-3 hours at 37°C to serum starve them.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound and a positive control (e.g., 100 nM insulin) in KRH buffer. Include a vehicle control (DMSO).
-
Aspirate the starvation buffer and add 100 µL of the compound or control solutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding 50 µL of 2-Deoxy-D-Glucose (2-DG) solution (from the kit, typically 1 mM) to each well.
-
Incubate for 10-20 minutes at room temperature.
-
-
Lysis and Detection:
-
Stop the uptake reaction and lyse the cells according to the assay kit manufacturer's instructions. This typically involves washing with cold PBS and adding a lysis buffer.
-
The amount of 2-DG taken up is determined by a subsequent enzymatic reaction that generates a luminescent signal. Follow the kit's protocol for adding detection reagents.
-
-
Measurement and Analysis:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
Normalize the data by subtracting the background (wells with no cells).
-
Express the results as a fold change over the unstimulated vehicle control.
-
Visualizations
Signaling Pathways and Workflows
Caption: Putative mechanism of NF-κB inhibition by this compound.
Caption: Hypothesized PI3K/Akt pathway for glucose uptake modulation.
Caption: General experimental workflow for cell-based assays.
References
Application Notes and Protocols for Sterile Filtering 3-O-Methyltirotundin Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyltirotundin is a sesquiterpene lactone, a class of natural compounds known for their diverse biological activities, including potential anticancer properties.[1][2] For in vitro studies, such as cell-based assays, it is imperative to prepare sterile solutions of this compound to prevent microbial contamination that could compromise experimental results.[3] These application notes provide a detailed protocol for the sterile filtration of this compound solutions for use in cell culture.
Properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₀O₆ | [4] |
| Molecular Weight | 366.45 g/mol | [4] |
| Appearance | Powder | [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |
| Storage | Desiccate at -20°C | [4] |
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood or biosafety cabinet, to minimize the risk of contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 1 ml of 10 mM stock solution, weigh 3.66 mg of the compound.
-
Solubilization: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid in dissolution if necessary.[4]
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for several months when stored properly.[4]
Note on Sterile Filtration of DMSO Stock: While some researchers opt to filter sterilize their drug solutions in 100% DMSO, it is often considered unnecessary as 100% DMSO is inherently hostile to microbial growth.[5][6] However, if filtration of the DMSO stock is desired, use a 0.2 µm syringe filter with a DMSO-compatible membrane, such as PTFE or nylon.[1]
Protocol 2: Sterile Filtration of this compound Working Solutions
This protocol details the sterile filtration of a diluted working solution of this compound in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes (1 mL, 5 mL, or 10 mL)
-
Sterile 0.22 µm syringe filters (low protein binding, DMSO-compatible membrane such as PVDF or PES is recommended for diluted aqueous solutions)
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Dilution: In a sterile conical tube, prepare the desired final concentration of this compound by diluting the 10 mM DMSO stock solution into the appropriate volume of cell culture medium. Ensure the final concentration of DMSO in the cell culture medium is typically ≤ 0.5% to avoid solvent toxicity to the cells.
-
Syringe Attachment: Aseptically attach a sterile 0.22 µm syringe filter to a sterile syringe of appropriate size.
-
Filtration: Draw the diluted this compound solution into the syringe.
-
Dispensing: Gently and steadily push the plunger to pass the solution through the syringe filter into a sterile collection tube. Avoid applying excessive pressure, which could damage the filter membrane.
-
Labeling and Use: Label the sterile-filtered working solution clearly and use it immediately for your cell culture experiments.
Data Presentation
Table 1: Recommended Filter Compatibility for this compound Solutions
| Solvent | Recommended Filter Membrane | Pore Size (µm) | Rationale |
| 100% DMSO | PTFE (Polytetrafluoroethylene), Nylon | 0.2 | Chemically resistant to DMSO.[1] |
| Diluted in Aqueous Cell Culture Medium (with ≤ 0.5% DMSO) | PVDF (Polyvinylidene fluoride), PES (Polyethersulfone) | 0.22 | Low protein binding to minimize loss of compound and media components.[3] |
Table 2: Example Dilution Scheme for a 10 µM Working Solution
| Component | Volume |
| 10 mM this compound in DMSO | 10 µL |
| Cell Culture Medium | 9.99 mL |
| Total Volume | 10 mL |
| Final DMSO Concentration | 0.1% |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for preparing and sterile filtering this compound solutions.
Sesquiterpene lactones have been reported to exert their biological effects, including anti-cancer activity, through the modulation of key cellular signaling pathways.[1] One of the central pathways implicated is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][4]
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytotoxins from Tithonia diversifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:1021945-29-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-O-Methyltirotundin: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyltirotundin is a sesquiterpenoid compound of interest for various research and development applications. Ensuring the stability and integrity of this compound during long-term storage is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols and guidelines for the long-term storage and stability assessment of this compound.
Long-Term Storage Recommendations
Proper storage is essential to minimize the degradation of this compound. The following conditions are recommended based on general best practices for the storage of natural product compounds.
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces chemical degradation and microbial growth. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation. |
| Light | Protected from light (amber vials) | Prevents photodegradation. |
| Container | Tightly sealed, airtight container | Prevents moisture absorption and contamination. |
| Form | Solid (lyophilized powder) | Generally more stable than solutions. |
For routine use, small aliquots of stock solutions can be prepared and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1]. The choice of solvent for stock solutions should be compatible with downstream applications.
Stability Testing Protocols
A comprehensive stability testing program is crucial to establish the shelf-life and re-test period for this compound. The following protocols are based on established guidelines for stability testing of active substances[2][3][4].
Protocol for Long-Term and Accelerated Stability Studies
This protocol outlines the steps to assess the stability of this compound under various environmental conditions.
Objective: To determine the stability profile of this compound under long-term and accelerated storage conditions.
Materials:
-
This compound (solid form)
-
Appropriate storage containers (e.g., amber glass vials)
-
Stability chambers with controlled temperature and humidity
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Experimental Procedure:
-
Sample Preparation:
-
Package multiple batches of this compound in the proposed container closure system.
-
Ensure the packaging simulates the intended storage and distribution conditions[2].
-
-
Storage Conditions:
-
Place the samples in stability chambers set to the conditions outlined in Table 2.
-
-
Testing Frequency:
-
Analytical Testing:
-
At each time point, analyze the samples for the attributes listed in Table 3.
-
Use a validated, stability-indicating analytical method, such as HPLC-UV, for assay and impurity determination.
-
-
Data Analysis:
-
Evaluate any changes in the physical and chemical properties of the substance over time.
-
Determine the degradation kinetics, if applicable, to predict the shelf-life.
-
Table 2: ICH Guideline-Based Storage Conditions for Stability Testing
| Study Type | Storage Condition |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |
| Refrigerated | 5°C ± 3°C |
| Frozen | -20°C ± 5°C |
RH = Relative Humidity
Table 3: Parameters for Stability Assessment of this compound
| Parameter | Test Method | Purpose |
| Appearance | Visual Inspection | To detect any changes in color or physical state. |
| Assay | HPLC-UV | To quantify the amount of active substance remaining. |
| Purity/Impurities | HPLC-UV | To detect and quantify any degradation products. |
| Water Content | Karl Fischer Titration | To assess the impact of moisture on stability. |
| Solubility | Solvent Dissolution | To ensure the compound remains soluble in relevant solvents. |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound
-
Injection Volume: 10 µL
Method Validation: The analytical method should be fully validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be influenced by a sesquiterpenoid compound like this compound, potentially through the inhibition of a key signaling molecule.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting a stability study of this compound.
Caption: Experimental workflow for stability testing.
Logical Relationship for Out-of-Specification (OOS) Results
This diagram illustrates a logical workflow for investigating out-of-specification results during stability testing.
Caption: Decision tree for handling OOS stability results.
References
Flow Cytometry Analysis of Cells Treated with 3-O-Methyltirotundin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyltirotundin is a sesquiterpenoid compound of interest for its potential biological activities. Understanding the cellular and molecular mechanisms of action of novel compounds is a critical step in drug discovery and development. Flow cytometry is a powerful and high-throughput technique that allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. This document provides detailed application notes and protocols for investigating the effects of this compound on key cellular processes, including apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS), using flow cytometry.
Hypothetical Data Presentation
The following tables represent hypothetical quantitative data to illustrate how results from flow cytometry analysis of cells treated with this compound could be summarized.
Table 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| This compound | 10 | 60.3 ± 4.5 | 25.4 ± 3.1 | 14.3 ± 2.2 |
| This compound | 50 | 35.8 ± 5.1 | 40.1 ± 4.7 | 24.1 ± 3.8 |
| Staurosporine (Positive Control) | 1 | 20.7 ± 3.9 | 55.2 ± 5.3 | 24.1 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 0 | 1.8 ± 0.3 | 60.5 ± 3.2 | 25.1 ± 2.5 | 12.6 ± 1.8 |
| This compound | 1 | 3.2 ± 0.5 | 58.9 ± 2.9 | 24.5 ± 2.1 | 13.4 ± 1.5 |
| This compound | 10 | 8.5 ± 1.1 | 68.3 ± 4.1 | 15.2 ± 1.9 | 8.0 ± 1.2 |
| This compound | 50 | 15.7 ± 2.4 | 75.1 ± 5.3 | 5.6 ± 1.0 | 3.6 ± 0.8 |
| Nocodazole (Positive Control) | 0.1 | 2.5 ± 0.4 | 10.2 ± 1.5 | 15.3 ± 2.0 | 72.0 ± 6.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using H2DCFDA
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change in ROS vs. Control |
| Vehicle Control (DMSO) | 0 | 150 ± 15 | 1.0 |
| This compound | 1 | 225 ± 21 | 1.5 |
| This compound | 10 | 450 ± 38 | 3.0 |
| This compound | 50 | 975 ± 89 | 6.5 |
| H2O2 (Positive Control) | 100 | 1200 ± 110 | 8.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate common signaling pathways that could be investigated and the general experimental workflows for the described flow cytometry applications.
Caption: General experimental workflow for flow cytometry analysis.
Caption: Hypothetical intrinsic apoptosis pathway.
Caption: Potential G1/S cell cycle arrest pathway.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide
This protocol is for the detection of apoptosis by staining cells with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.[1] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[2]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
This compound
-
Control compounds (e.g., DMSO as vehicle control, Staurosporine as a positive control for apoptosis induction)
-
6-well plates or other suitable culture vessels
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 2-5 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and controls for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a microcentrifuge tube.
-
For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells) and then wash the adherent cells with PBS.[1] Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.[1]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the cells immediately (within 1 hour) by flow cytometry.[2]
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[2]
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol describes the analysis of the cell cycle distribution by staining the cellular DNA with Propidium Iodide (PI).[3] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[3][4]
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with RNase A in PBS)
-
70% cold ethanol (B145695)
-
PBS
-
Cell culture medium
-
This compound
-
Control compounds (e.g., DMSO as vehicle control, Nocodazole as a positive control for G2/M arrest)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest both floating and adherent cells as described in step 3 of Protocol 1.
-
Fixation:
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve resolution.
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases. The sub-G1 peak can be indicative of apoptotic cells with fragmented DNA.[3]
-
Protocol 3: Intracellular ROS Measurement using H2DCFDA
This protocol outlines the measurement of intracellular reactive oxygen species (ROS) using the cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[5] H2DCFDA is non-fluorescent until the acetate (B1210297) groups are cleaved by intracellular esterases and it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[5][6]
Materials:
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
This compound
-
Control compounds (e.g., DMSO as vehicle control, H2O2 as a positive control for ROS induction)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A shorter treatment time (e.g., 1-6 hours) may be appropriate for ROS detection.
-
Staining:
-
Prepare a working solution of H2DCFDA (e.g., 5-10 µM) in pre-warmed serum-free medium or PBS.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the H2DCFDA working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[6]
-
-
Cell Harvesting:
-
Aspirate the H2DCFDA solution and wash the cells with PBS.
-
Harvest the cells as described in step 3 of Protocol 1.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash once with cold PBS.
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 300-500 µL of cold PBS.
-
Analyze the samples immediately on a flow cytometer, using an excitation wavelength of 488 nm and detecting the emission at ~525 nm (typically in the FITC channel).
-
Record the Mean Fluorescence Intensity (MFI) for each sample, which is proportional to the intracellular ROS levels.[7]
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 6. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-O-Methyltirotundin Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-O-Methyltirotundin in IC50 determination assays. Our goal is to facilitate accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what solvents is it soluble?
A1: this compound is a sesquiterpenoid compound. For experimental purposes, it is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
Q2: What is an IC50 value and why is it a critical parameter?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure indicating the concentration of a drug required to inhibit a specific biological process by 50%.[2][3] It is a crucial parameter for assessing the potency of a compound like this compound. A lower IC50 value generally signifies higher potency.[3]
Q3: What are the essential steps for determining the IC50 of this compound?
A3: A typical IC50 experiment involves several key stages:
-
Cell Culture: Seeding the chosen cell line in a multi-well plate.
-
Compound Preparation: Performing serial dilutions of this compound to generate a range of concentrations.
-
Cell Treatment: Incubating the cells with the various concentrations of the compound.
-
Viability Assay: Measuring cell viability or proliferation using assays such as MTT, MTS, or CCK-8.
-
Data Analysis: Plotting a dose-response curve and calculating the IC50 value.[4]
Q4: How should I select the concentration range for this compound in my initial experiment?
A4: For a new compound like this compound, it is advisable to start with a broad concentration range, spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to capture the full dose-response curve.[5] A preliminary range-finding experiment with 10-fold serial dilutions can help determine the approximate IC50 range.[6]
Q5: What is a dose-response curve?
A5: A dose-response curve is a graph that illustrates the relationship between the concentration of a drug and its observed effect. Typically, the logarithm of the compound concentration is plotted on the x-axis, and the percentage of inhibition is plotted on the y-axis. The resulting sigmoidal ("S"-shaped) curve is used to determine the IC50 value, which corresponds to the inflection point of the curve.[5]
Troubleshooting Guide
This guide addresses common issues encountered during IC50 determination experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells. | - Inconsistent cell seeding.- Pipetting errors during compound dilution or addition.- "Edge effects" in the multi-well plate. | - Ensure a homogeneous single-cell suspension before and during plating.- Use calibrated pipettes and proper pipetting techniques.- To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile medium or phosphate-buffered saline (PBS).[6] |
| IC50 value is not reproducible across experiments. | - Variation in cell passage number or health.- Inconsistent incubation times.- Preparation of fresh versus thawed stock solutions of this compound. | - Use cells within a consistent and low passage number range.- Ensure incubation times are kept constant for all experiments.- Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation.[5] |
| The dose-response curve does not have a sigmoidal shape. | - The concentration range tested is too narrow or not centered around the IC50.- The compound may have low efficacy or only partial inhibitory effects.- Limited solubility of this compound at higher concentrations. | - Broaden the concentration range tested in subsequent experiments.- If a plateau is observed at less than 100% inhibition, it may indicate the maximal effect of the compound.- Visually inspect the wells for any signs of precipitation. Consider using a different solvent or lowering the highest concentration if solubility is an issue.[5][7] |
| No dose-dependent inhibition is observed. | - The concentration range of this compound is too high or too low.- The chosen cell line may not be sensitive to this compound.- The compound may have degraded. | - Conduct a wider range-finding experiment (e.g., from nanomolar to millimolar concentrations).- If possible, use a positive control cell line known to be sensitive to similar compounds. - Ensure proper storage of the this compound stock solution and prepare fresh dilutions for each experiment.[4] |
Experimental Protocols
Detailed Methodology for IC50 Determination using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Adjust the cell suspension to a concentration of 5 x 104 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Dilution and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired range of concentrations. A common approach is a 2-fold or 3-fold dilution series to obtain at least 8-12 different concentrations.[5]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[6][9]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 490 nm or 590 nm using a microplate reader.[6][9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[6]
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 48 | 12.5 |
| MCF-7 | 48 | 25.8 |
| A549 | 48 | 8.2 |
| HeLa | 72 | 9.7 |
| MCF-7 | 72 | 18.3 |
| A549 | 72 | 6.1 |
Visualizations
Caption: Workflow for IC50 determination using the MTT assay.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
References
- 1. This compound | CAS:1021945-29-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of IC50 Determination | Visikol [visikol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Troubleshooting 3-O-Methyltirotundin Precipitation in Cell Media
This technical support center is designed for researchers, scientists, and drug development professionals who are using 3-O-Methyltirotundin in their experiments and may be encountering issues with its precipitation in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common problems.
Troubleshooting Guide: Precipitation of this compound
Precipitation of this compound in your cell culture media can significantly impact your experimental results by altering the effective concentration of the compound and potentially causing cytotoxicity. This guide will help you identify the cause of precipitation and provide solutions.
Observation 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Description | Recommended Solution |
| Concentration Exceeds Solubility | The final concentration of this compound in the aqueous cell culture medium is higher than its solubility limit. | - Decrease the final working concentration of the compound. - Prepare a more concentrated stock solution in 100% DMSO. This allows for the addition of a smaller volume to the media, keeping the final DMSO concentration low.[1][2] - Perform a serial dilution of the stock solution directly in pre-warmed (37°C) culture media.[1] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to rapidly "crash out" of solution.[1] | - Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. Add the DMSO stock to a smaller volume of pre-warmed media, mix thoroughly, and then add this to the rest of your media.[3] - Add the DMSO stock dropwise to the media while gently vortexing or swirling.[1] |
| Low Media Temperature | The solubility of many compounds, including hydrophobic ones, is lower at colder temperatures. Adding the compound to cold media can induce precipitation. | - Always use pre-warmed (37°C) cell culture media when preparing your final working solutions.[1] |
Observation 2: Delayed Precipitation (After Incubation)
| Potential Cause | Description | Recommended Solution |
| Temperature and pH Shifts in Incubator | The incubator environment (e.g., 37°C, 5% CO2) can alter the temperature and pH of the media over time, which may affect the solubility of this compound.[3] | - Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator. - Pre-warm the media to 37°C before adding the compound to minimize temperature shifts.[3] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins in the cell culture medium, leading to the formation of insoluble complexes over time.[3] | - Test the solubility and stability of this compound in your specific cell culture medium over the duration of your experiment. - If using a serum-containing medium, be aware that the compound may bind to serum proteins, which can affect its solubility.[4] |
| Media Evaporation | In long-term experiments, evaporation of media can increase the concentration of all components, potentially exceeding the solubility limit of this compound.[1] | - Use culture plates with low-evaporation lids. - For long-term cultures, consider sealing plates with gas-permeable membranes to minimize evaporation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Based on available data, this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For cell culture applications, DMSO is the most commonly used solvent due to its miscibility with aqueous solutions and ability to dissolve a wide range of compounds.[5]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many researchers recommending 0.1% or lower to avoid cytotoxic effects.[1][6] However, the tolerance to DMSO can be cell-line specific. It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO you will use for your compound) to determine the effect on your specific cells.
Q3: My this compound is dissolved in DMSO, but it still precipitates when I add it to the cell culture medium. What should I do?
A3: This is a common issue with hydrophobic compounds. Here are a few things to try:
-
Increase the stock concentration: A more concentrated stock in DMSO allows you to add a smaller volume to your media, which can prevent precipitation.[1]
-
Use pre-warmed media: Always add your compound to media that has been pre-warmed to 37°C.[1]
-
Slow, dropwise addition: Add the DMSO stock to the media slowly while gently mixing.[1]
-
Serial dilution: Perform a serial dilution of your compound directly in the culture medium.[1]
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium can influence compound solubility.[3] Media contain various components like salts, amino acids, and in many cases, serum proteins, which can interact with your compound. If you are switching between serum-free and serum-containing media, you may observe differences in solubility.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To find the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound
-
100% DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
Prepare serial dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of your compound in pre-warmed cell culture medium. For example, you can perform a 2-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a media-only control and a vehicle (DMSO) control.
-
Incubate: Incubate the plate at 37°C and 5% CO2.
-
Observe for precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours).
-
Determine the maximum soluble concentration: The highest concentration that remains clear throughout the incubation period is your maximum soluble concentration for these conditions.
Visualizations
References
Technical Support Center: Improving Solubility of 3-O-Methyltirotundin for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-O-Methyltirotundin in preparation for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a sesquiterpenoid compound that can be isolated from plants such as Tithonia diversifolia. Like many other sesquiterpenoids, it is a lipophilic molecule. This means it has poor solubility in aqueous solutions, such as the physiological fluids in the body. For in vivo studies, poor aqueous solubility can lead to low bioavailability, erratic absorption, and potential precipitation at the injection site, making it difficult to achieve therapeutic concentrations and obtain reliable experimental results.
Q2: What are the initial steps to assess the solubility of my this compound sample?
Before attempting complex formulation strategies, it is crucial to determine a baseline solubility profile. This typically involves "shake-flask" methods where an excess of the compound is agitated in various solvents until equilibrium is reached. The concentration of the dissolved compound is then measured, often by techniques like HPLC-UV. Initial screening should include a range of solvents from non-polar organic solvents to polar and aqueous buffers.
Q3: Are there any known successful formulations for other sesquiterpenoids that I can adapt?
Yes, various strategies have been employed for other poorly soluble sesquiterpenoids. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations. For example, encapsulating cytotoxic sesquiterpenoids in drug delivery systems like liposomes or poly(lactic-co-glycolic acid) (PLGA) nanoparticles has been suggested to improve solubility and control release.[1]
Troubleshooting Guide: Enhancing this compound Solubility
This guide addresses common issues and provides solutions for improving the solubility of this compound for in vivo administration.
Issue 1: Compound precipitates out of solution upon dilution with aqueous media.
-
Cause: The organic solvent used to dissolve this compound is not miscible with the aqueous buffer, or the final concentration of the organic solvent is too low to maintain solubility.
-
Solution 1: Co-solvent System. Utilize a mixture of a water-miscible organic solvent and water. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs). It is critical to determine the maximum tolerable concentration of the co-solvent in the chosen animal model to avoid toxicity.
-
Solution 2: Surfactant-based Formulations. Surfactants can form micelles that encapsulate the lipophilic drug, increasing its apparent solubility in water. Polysorbates (e.g., Tween® 80) and Cremophor® EL are commonly used non-ionic surfactants in preclinical formulations.
Issue 2: Low and variable drug exposure observed in pharmacokinetic studies.
-
Cause: Poor dissolution of the compound in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration) leads to incomplete and erratic absorption.
-
Solution 1: Lipid-Based Formulations. For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the contents of the stomach.
-
Solution 2: Nanosuspensions. Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity. Nanosuspensions can be prepared by media milling or high-pressure homogenization and are often stabilized with surfactants or polymers.
Issue 3: Observed toxicity is not correlated with the expected pharmacological effect.
-
Cause: The formulation vehicle itself may be causing adverse effects. For instance, high concentrations of some organic solvents or surfactants can be toxic.
-
Solution 1: Vehicle Toxicity Studies. Always conduct a vehicle-only control group in your in vivo experiments to assess the tolerability of the formulation.
-
Solution 2: Explore Alternative Excipients. Consider using less toxic excipients. For example, cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes with the drug, increasing its solubility with a generally good safety profile.
Data Presentation: Solubility of this compound
While specific quantitative data for this compound is not widely published, the following table provides an illustrative summary of its solubility in common solvents and the potential improvement with various formulation approaches. Researchers should determine the precise solubility for their specific batch of the compound.
| Solvent/Formulation Vehicle | Qualitative Solubility | Expected Solubility Range (Illustrative) | Notes |
| Water | Insoluble | < 1 µg/mL | Highlights the need for solubility enhancement. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Insoluble | < 1 µg/mL | Simulates physiological pH. |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 50 mg/mL | A common solvent for initial stock solutions, but may have toxicity at high concentrations in vivo.[2] |
| Ethanol | Soluble | > 30 mg/mL | Often used as a co-solvent. |
| 10% DMSO in PBS | Sparingly Soluble | 10 - 100 µg/mL | A simple co-solvent system. The final DMSO concentration should be kept low (typically <5%) in the administered dose to minimize toxicity. |
| 5% Cremophor® EL in Saline | Moderately Soluble | 0.5 - 5 mg/mL | A surfactant-based formulation. Cremophor® EL can be associated with hypersensitivity reactions. |
| 20% Hydroxypropyl-β-Cyclodextrin in Water | Moderately Soluble | 1 - 10 mg/mL | An example of a cyclodextrin-based formulation that can improve solubility through inclusion complexation. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Soluble | > 20 mg/mL | A lipid-based formulation suitable for oral administration. The solubility will depend on the specific composition of the SEDDS. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation (e.g., for Intravenous Administration)
-
Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Intermediate Dilution (Optional): If a lower concentration of the organic solvent is desired in the final formulation, an intermediate dilution step can be performed. For example, dilute the DMSO stock solution with ethanol.
-
Final Formulation: Slowly add the stock solution (or intermediate dilution) to the aqueous vehicle (e.g., saline or PBS) while vortexing. The final concentration of the organic solvent should be carefully controlled and tested for tolerability in the animal model. For example, to prepare a 1 mg/mL solution with 5% DMSO, add 20 µL of a 50 mg/mL DMSO stock to 980 µL of saline.
-
Observation: Visually inspect the final formulation for any signs of precipitation. It is recommended to prepare the formulation fresh before each experiment.
Protocol 2: Preparation of an Oral Formulation using a Surfactant and Oil Mixture
-
Vehicle Preparation: Prepare a mixture of a surfactant and oil. For example, a simple vehicle could be a 1:1 (v/v) mixture of Tween® 80 and a medium-chain triglyceride (MCT) oil like Miglyol® 812.
-
Drug Dissolution: Add the weighed this compound to the vehicle.
-
Solubilization: Gently heat the mixture (e.g., to 40°C) and vortex or sonicate until the compound is completely dissolved.
-
Administration: This formulation can be administered directly by oral gavage. The presence of the surfactant and oil will aid in the dispersion and absorption of the compound in the gastrointestinal tract.
Mandatory Visualizations
Signaling Pathway Diagram
While the specific signaling pathways modulated by this compound are a subject of ongoing research, many cytotoxic natural products are known to interact with central cell survival and proliferation pathways. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and represents a plausible target for investigation.[3][4]
References
minimizing off-target effects of 3-O-Methyltirotundin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Methyltirotundin. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. While the specific primary target of this compound is still under investigation, as a sesquiterpene lactone, it is highly likely to exert its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This inhibition is often achieved through the direct alkylation of cysteine residues on key signaling proteins, such as the p65 subunit of NF-κB, due to the presence of reactive Michael acceptors in its structure.[1]
Q2: What are the potential off-target effects of this compound?
The reactive nature of the α-methylene-γ-lactone group in sesquiterpene lactones like this compound means that it can potentially react with other proteins containing accessible cysteine residues. This can lead to off-target effects. Potential off-target pathways include:
-
PI3K/Akt/mTOR Pathway: There is significant crosstalk between the NF-κB and PI3K/Akt/mTOR pathways.[3] While not a direct inhibitor, modulation of NF-κB by this compound could indirectly influence PI3K/Akt/mTOR signaling.
-
Other Kinases and Signaling Proteins: Any protein with a reactive cysteine in a functionally important domain could be a potential off-target.
It is crucial to perform experiments to validate the on-target effects and identify potential off-target interactions in your specific experimental system.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is critical for obtaining reliable data. Here are some key strategies:
-
Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Controls: Include appropriate positive and negative controls in all experiments. For signaling pathway studies, consider using known specific inhibitors of the pathway of interest as positive controls.
-
Orthogonal Assays: Confirm your findings using multiple, distinct assays that measure the same biological endpoint through different mechanisms.
-
Target Engagement Assays: If the direct target is known or hypothesized, use techniques like cellular thermal shift assays (CETSA) or affinity chromatography to confirm engagement.
-
Proteomic Profiling: Employ chemoproteomic approaches to identify the direct binding partners of this compound in an unbiased manner.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT, XTT)
Question: I am observing inconsistent IC50 values for this compound in my cancer cell line experiments. What could be the cause?
Answer: High variability in cytotoxicity assays is a common issue when working with natural products. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate concentrations. Visually inspect for precipitates under a microscope. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Inconsistent cell numbers will lead to variable results. |
| Assay Interference | Natural products can sometimes interfere with the assay reagents. For MTT assays, this compound might directly reduce the MTT reagent. Run a control plate with the compound and media but without cells to check for direct reagent reduction. |
| Incubation Time | The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Cell Line Specificity | The sensitivity to this compound can vary significantly between different cell lines. |
Issue 2: Unexpected Results in NF-κB Reporter Assays
Question: My NF-κB luciferase reporter assay shows no inhibition by this compound, or I see an increase in signal. What's happening?
Answer: Unexpected results in reporter assays can be due to several factors. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Cell Transfection Efficiency | Ensure consistent and high transfection efficiency of your reporter and control plasmids. Use a co-transfected reporter (e.g., Renilla luciferase) to normalize for transfection efficiency. |
| Stimulation Conditions | The concentration and timing of the NF-κB stimulus (e.g., TNF-α, IL-1β) are critical. Optimize the stimulus concentration to achieve a robust but not saturating signal. |
| Compound Concentration and Pre-incubation | The inhibitory effect may be concentration and time-dependent. Perform a dose-response curve and a time-course for pre-incubation with this compound before adding the stimulus. |
| Off-Target Effects | At high concentrations, this compound might activate other signaling pathways that can indirectly lead to NF-κB activation or interfere with the reporter protein itself. |
| Cell Health | High concentrations of the compound may be cytotoxic, leading to a decrease in the reporter signal that is not due to specific NF-κB inhibition. Run a parallel cytotoxicity assay at the same concentrations. |
Data Presentation
Table 1: Example Cytotoxicity Profile of this compound
Note: This table presents hypothetical data. Researchers should replace this with their own experimental results.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.7 |
| HCT116 | Colon Cancer | 3.1 |
| HEK293 | Normal Kidney | > 50 |
Table 2: Example NF-κB Inhibition Data for this compound
Note: This table presents hypothetical data. Researchers should replace this with their own experimental results.
| Cell Line | Stimulus (Concentration) | This compound IC50 (µM) |
| HEK293T | TNF-α (10 ng/mL) | 2.5 |
| HeLa | IL-1β (10 ng/mL) | 4.1 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add the NF-κB stimulus (e.g., TNF-α to a final concentration of 10 ng/mL) to the appropriate wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the inhibitory effect of this compound.
Visualizations
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Caption: General troubleshooting workflow for in vitro experiments.
Caption: Crosstalk between PI3K/Akt/mTOR and NF-κB pathways.
References
- 1. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Anti-Mitotic Activities and Other Bioactivities of Sesquiterpene Compounds upon Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Crosstalk between NF-kB and PI3K-Akt-mTOR signalling in thyroid cancer: the pursuit of novel therapeutic options | Semantic Scholar [semanticscholar.org]
dealing with high background in 3-O-Methyltirotundin bioassays
Welcome to the technical support center for 3-O-Methyltirotundin bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, with a particular focus on managing high background in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone that has been investigated for its anti-inflammatory properties. Its mechanism of action is believed to involve the inhibition of pro-inflammatory signaling pathways, a key one being the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting this pathway, this compound can reduce the expression of various inflammatory mediators.
Q2: I am observing high background fluorescence in my negative control wells, even without the addition of this compound. What are the potential causes?
High background in negative control wells can stem from several factors. These include autofluorescence from cells or media components, non-specific binding of detection reagents, or contamination of your assay reagents. It is crucial to systematically investigate each of these possibilities to identify and resolve the source of the high background.
Q3: Could the this compound compound itself be causing autofluorescence?
This is a possibility, as some small molecules exhibit intrinsic fluorescence at the excitation and emission wavelengths used in common bioassays. It is recommended to run a control experiment where you measure the fluorescence of this compound in assay buffer alone, across a range of concentrations. This will help determine if the compound itself is contributing to the background signal.
Q4: How can I minimize non-specific binding of my antibodies in an immunofluorescence-based assay for this compound's effects?
To reduce non-specific antibody binding, consider optimizing your blocking step by testing different blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat dry milk) and increasing the blocking duration.[1][2] Additionally, ensure your primary and secondary antibody concentrations are optimized through titration experiments to find the lowest concentration that still provides a robust specific signal.[3][4] Including a non-ionic detergent like Tween-20 in your wash buffers can also help reduce non-specific interactions.
Troubleshooting Guide: High Background
High background can significantly impact the quality and reliability of your bioassay data. The table below outlines common causes and provides actionable solutions to help you mitigate this issue.
| Potential Cause | Recommended Solution | Verification Step |
| Autofluorescence of Cells or Media | Use phenol (B47542) red-free media.[5] If using fluorescence microscopy, check for autofluorescence in unstained cells. Consider using fluorophores with longer excitation/emission wavelengths (red or far-red) to minimize interference from cellular autofluorescence, which is often more pronounced in the green spectrum.[5] | Image unstained cells using the same filter sets as your experiment. Run a media-only control. |
| Non-Specific Binding of Reagents | Optimize blocking conditions (agent, concentration, incubation time).[1][2] Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers.[6] Use high-quality, purified antibodies and reagents. | Include a "no primary antibody" control to assess non-specific binding of the secondary antibody. |
| Sub-optimal Antibody Concentrations | Perform a titration of both primary and secondary antibody concentrations to determine the optimal dilution that maximizes the signal-to-noise ratio.[3][4] | Run a matrix of dilutions for both antibodies to identify the best combination. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and solutions using high-purity water and sterile techniques. Filter-sterilize buffers if necessary.[6] | Test new batches of reagents alongside existing ones to identify the source of contamination. |
| Insufficient Washing | Increase the number and/or duration of wash steps between antibody incubations. Ensure thorough aspiration of wash buffer between steps.[2][7] | Observe if increasing wash steps leads to a reduction in background signal in control wells. |
| Compound-Specific Autofluorescence | Measure the fluorescence of this compound alone in the assay buffer at various concentrations. | Run a plate with only the compound and assay buffer to quantify its intrinsic fluorescence. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate reagents and increase background. Alternatively, ensure proper humidification during incubations.[6] | Compare the background signal in the inner versus outer wells of your plate. |
Experimental Protocols
Below are detailed methodologies for key experiments that can help in troubleshooting and validating your this compound bioassays.
Protocol 1: Generic Cell-Based Fluorescence Assay
This protocol provides a general workflow for assessing the effect of this compound on a cellular process using a fluorescent reporter.
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a predetermined optimal density. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate, phenol red-free cell culture medium.[5] Remove the old media from the cells and add the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration under standard cell culture conditions.
-
Staining (if applicable): If using a fluorescent dye to measure a cellular response, remove the treatment media and wash the cells with Phosphate Buffered Saline (PBS). Add the staining solution and incubate as per the manufacturer's instructions.
-
Washing: Wash the cells multiple times with PBS to remove any unbound dye.
-
Image Acquisition/Plate Reading: Acquire fluorescence intensity readings using a microplate reader or an automated microscope with the appropriate filter sets.
Protocol 2: Antibody Titration for Immunofluorescence
This protocol is essential for determining the optimal antibody concentrations to minimize background and maximize specific signal.
-
Prepare Cells: Seed and treat cells with this compound (and controls) as you would for your main experiment, then fix and permeabilize them according to your established protocol.
-
Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody in a blocking buffer (e.g., 1% BSA in PBS). A typical starting range might be 1:50, 1:100, 1:200, 1:400, 1:800.
-
Incubation: Add the different primary antibody dilutions to the wells and incubate for 1 hour at room temperature or overnight at 4°C. Include a "no primary antibody" control.
-
Washing: Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
Secondary Antibody Dilutions: Prepare a series of dilutions for your fluorescently-labeled secondary antibody in the blocking buffer.
-
Incubation: Add the secondary antibody dilutions to the wells (including the "no primary antibody" control) and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the wells three times with PBST and a final wash with PBS.
-
Imaging and Analysis: Image all wells using consistent acquisition settings. Analyze the signal intensity for your target and the background in the "no primary antibody" control to determine the optimal dilutions.
Visualizations
Signaling Pathway
The following diagram illustrates the putative inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Putative mechanism of this compound action.
Experimental Workflow
This diagram outlines a logical workflow for troubleshooting high background in a cell-based fluorescence assay.
Caption: A logical workflow for troubleshooting high background.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. arp1.com [arp1.com]
- 3. seracare.com [seracare.com]
- 4. Procedure and Key Optimization Strategies for an Automated Capillary Electrophoretic-based Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. benchchem.com [benchchem.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Table 1. [Generic protocol for fluorescence compound...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 3-O-Methyltirotundin Cytotoxicity Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in cytotoxicity assays with 3-O-Methyltirotundin, a member of the sesquiterpenoid class of natural products.
Disclaimer: There is limited specific literature detailing the cytotoxic mechanism of this compound and associated assay inconsistencies. The guidance provided is based on common challenges encountered with natural products, particularly sesquiterpene lactones, in widely used cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: My MTT assay results for this compound are not reproducible. What are the common causes?
A1: Inconsistent MTT assay results with natural products like this compound can stem from several factors:
-
Compound Instability: The compound may degrade in the culture medium over the incubation period.
-
Direct MTT Reduction: The compound itself might directly reduce the MTT reagent, leading to a false-positive signal for cell viability.
-
Precipitation: this compound is soluble in organic solvents like DMSO, but may precipitate when diluted in aqueous culture medium, affecting its effective concentration and potentially interfering with optical readings.
-
Metabolic Alterations: The compound may alter cellular metabolism, affecting the mitochondrial reductase activity that the MTT assay measures, without necessarily causing cell death.[1]
Q2: I'm observing a discrepancy between my MTT, XTT, and LDH assay results. Why might this be happening?
A2: Different cytotoxicity assays measure different cellular events. Discrepancies are common and can be informative:
-
MTT/XTT vs. LDH: MTT and XTT assays measure metabolic activity, which is often an early indicator of cytotoxicity.[2] The LDH assay measures membrane integrity loss, a later event in cell death. A compound might decrease metabolic activity without causing membrane rupture, leading to a positive result in MTT/XTT but a negative result in the LDH assay.
-
Mechanism of Action: If this compound induces apoptosis, you might see a decrease in MTT/XTT signal before significant LDH release is detected.
Q3: Can the solvent used to dissolve this compound affect the assay?
A3: Absolutely. The most common solvent is DMSO. High concentrations of DMSO are toxic to cells. It is crucial to:
-
Use the lowest possible concentration of DMSO.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of the compound) in all experiments.
-
Ensure the final DMSO concentration is consistent across all wells.
Q4: How can I be sure that this compound is not directly interfering with the assay reagents?
A4: A cell-free control is essential. Prepare wells with culture medium and the compound at the same concentrations used in the experiment, but without cells. Add the assay reagent (MTT, XTT, or LDH components) and measure the absorbance. Any significant signal in these wells indicates direct interference.
Troubleshooting Guides
Issue 1: High Background or False Positives in MTT/XTT Assays
| Possible Cause | Troubleshooting Step |
| Direct reduction of tetrazolium salt by this compound. | 1. Run a cell-free control with the compound and assay reagent. 2. If interference is confirmed, consider switching to a non-tetrazolium-based assay like the LDH or ATP-based assays. |
| Precipitation of the compound. | 1. Visually inspect the wells for precipitate after adding the compound. 2. Test the solubility of the compound in the final culture medium. 3. Consider using a lower concentration range or a different solvent system (with appropriate controls). |
| Contamination of culture. | 1. Regularly check cell cultures for microbial contamination. 2. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
Issue 2: Low Signal or No Dose-Response in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Sub-optimal cell seeding density. | 1. Perform a cell titration experiment to determine the optimal cell number that gives a linear response for the chosen assay. |
| Incorrect incubation time. | 1. Optimize the incubation time with the compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Compound instability. | 1. Prepare fresh dilutions of the compound for each experiment. 2. Minimize the exposure of the compound to light and elevated temperatures. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a multichannel pipette for seeding and be consistent with pipetting technique. |
| Edge effects in the microplate. | 1. Avoid using the outer wells of the plate, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or medium to maintain humidity. |
| Incomplete solubilization of formazan (B1609692) (MTT assay). | 1. Ensure complete mixing after adding the solubilization solution. 2. Allow sufficient time for the formazan crystals to dissolve completely. |
Quantitative Data Summary
While specific data for this compound is scarce, the following table presents representative cytotoxic activities of other sesquiterpene lactones against various cancer cell lines, as determined by MTT or similar assays. This can provide a general expectation for the potency of this class of compounds.
| Sesquiterpene Lactone | Cell Line | Assay | IC50 (µM) | Reference |
| Parthenolide | C2C12 (mouse myoblast) | MTT | 2.7 - 3.3 | [1] |
| Ivalin | C2C12 (mouse myoblast) | MTT | 2.7 - 3.3 | [1] |
| Unnamed (from Youngia japonica) | 4T1 (mouse breast cancer) | CCK-8 | 10.60 | [3] |
| Cumanin | Various human cancer lines | MTT | >50 | [4] |
| Helenalin | Various human cancer lines | MTT | 0.2 - 0.4 | [4] |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the diluted compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well.
-
Absorbance Reading: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Maximum LDH Release Control: To control wells, add 10 µL of a 10X Lysis Buffer and incubate for 15 minutes. Centrifuge and transfer 50 µL of the supernatant to the new plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Reading: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm with a reference wavelength of 680 nm.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Potential Signaling Pathway: Intrinsic Apoptosis
Many sesquiterpene lactones induce apoptosis. A plausible, though unconfirmed, mechanism for this compound is the induction of the intrinsic (mitochondrial) apoptosis pathway.
Caption: Simplified intrinsic apoptosis pathway potentially induced by this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent cytotoxicity assay results.
References
- 1. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Sesquiterpene Lactones with Cytotoxicity from the Herb of Youngia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Sesquiterpene Lactones
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted guidance to prevent the degradation of sesquiterpene lactones (STLs) during storage and experimentation, ensuring the integrity and bioactivity of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of sesquiterpene lactones?
A1: Sesquiterpene lactones are susceptible to degradation from several environmental factors. The most common causes are:
-
Temperature: Elevated temperatures significantly accelerate degradation reactions. Storing Arnica tincture for three years resulted in a 13% loss of STLs at 4°C, but a 32-37% loss at 25-30°C.[1][2]
-
pH: The lactone ring is prone to hydrolysis (opening) in the presence of water, a process that is highly pH-dependent.[3][4] Stability is generally poor in neutral to basic conditions, while slightly acidic environments are often more favorable.[5][6]
-
Light: Many STLs are photolabile and can be degraded by exposure to UV light.[6][7][8] For instance, the photodegradation of lactucin (B167388) follows pseudo-first-order kinetics with a half-life of about 45 minutes under UV irradiation.[7][8]
-
Moisture: The presence of water can lead to the hydrolysis of the lactone ring, a primary degradation pathway.[3][4]
-
Solvents: Reactive solvents, such as ethanol, can form adducts with the STL structure, altering the molecule.[1][2] Aqueous solutions are generally less stable and should be prepared fresh.[6]
-
Polymerization: For some STLs, the α,β-unsaturated lactone moiety can lead to self-polymerization over time, especially when stored as a dry powder, resulting in an insoluble, plastic-like substance.[9]
Q2: What are the ideal storage conditions for solid sesquiterpene lactones?
A2: For long-term stability, solid or powdered STLs should be stored in tightly sealed, airtight containers protected from light and moisture.[4][6] The ideal storage temperature is -20°C or -80°C.[4][10] For short-term storage of a few weeks, refrigeration at 2-8°C is acceptable.[6]
Q3: How should I store sesquiterpene lactone solutions?
A3: It is highly recommended to prepare aqueous solutions fresh before each experiment.[4][6] Stock solutions, typically dissolved in anhydrous aprotic solvents like DMSO, can be stored at -20°C for up to three months.[6] To prevent degradation from repeated freeze-thaw cycles, stock solutions should be divided into smaller, single-use aliquots.[6]
Q4: My solid STL has changed color during storage. What does this indicate?
A4: A change in color, such as the yellowing of absinthin (B1666480) needles when stored at room temperature, is a visual indicator of degradation.[10] This could be due to oxidation or other chemical transformations and suggests that the compound's integrity may be compromised.
Q5: I'm observing a rapid loss of biological activity in my experiments. Could this be a storage issue?
A5: Yes, a loss of biological activity is a common consequence of STL degradation. The lactone ring and the α-methylene group are often crucial for bioactivity, and reactions like hydrolysis or adduct formation can eliminate the compound's therapeutic effects.[11][12] If you observe this, review your storage procedures and prepare fresh solutions from a properly stored solid sample.[4]
Q6: I redissolved my stored STL powder, and an insoluble, plastic-like film formed. What is happening?
A6: This phenomenon is likely due to the self-polymerization of the sesquiterpene lactone.[9] The conjugated double bond in the lactone structure can react with other STL molecules, especially during long-term storage, forming polymers that are insoluble in common organic solvents. To mitigate this, ensure the compound is stored as a completely dry powder at very low temperatures (-20°C or below) and consider protecting the reactive double bond if stability issues persist.[9]
Troubleshooting Guide
| Issue Observed | Possible Cause | Recommended Action |
| Loss of biological activity | Degradation due to improper storage (hydrolysis, oxidation). | 1. Review storage conditions; ensure the solid is stored at ≤ -20°C, protected from light and moisture.[4]2. Prepare fresh solutions for each experiment.[6]3. Perform a stability check using HPLC. |
| Change in color of solid or solution | Degradation, likely oxidation or photodegradation.[6][10] | 1. Discard the degraded sample.2. Ensure future samples are stored in amber vials or wrapped in foil to protect from light.[6]3. Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitate or insoluble film upon redissolving | Self-polymerization of the STL.[9] | 1. Store the compound as a scrupulously dry powder at -20°C or colder.2. If polymerization is a persistent issue, investigate protective group chemistry for the reactive double bond.[9] |
| Inconsistent experimental results | Gradual degradation of stock solution. | 1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[6]2. Do not store aqueous solutions for more than 24 hours.[6]3. Prepare a new stock solution from properly stored solid material. |
Quantitative Stability Data
Table 1: Effect of Storage Temperature on Sesquiterpene Lactone Content in Arnica Tincture Over 3 Years
| Storage Temperature | Decrease in STL Content | Reference |
| +4°C | 13% | [1][2] |
| +25°C | 32% | [1][2] |
| +30°C | 37% | [1][2] |
Table 2: Thermal Properties of Artemisinin (a Sesquiterpene Lactone) and Its Derivatives
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Reference |
| Artemisinin | 156-157 | ~190 | [13] |
| Artesunate | ~130 | 165-172 | [13] |
| Methanesulfonyl azaartemisinin | Not specified | ~200 | [13] |
| Methanecarbonyl azaartemisinin | Not specified | ~180 | [13] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol is used to intentionally degrade the STL under various stress conditions to understand its stability profile and to develop stability-indicating analytical methods.[6]
1. Sample Preparation:
-
Prepare a stock solution of the sesquiterpene lactone in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid STL compound in an oven at 80°C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil.
3. Analysis:
-
After the incubation period, neutralize the acidic and basic samples if necessary.
-
Analyze all stressed samples and a non-stressed control sample by HPLC or LC-MS.
-
Compare the chromatograms to identify degradation products and quantify the remaining parent compound.
Protocol 2: Stability Analysis using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for quantifying the parent STL and its degradation products.[13][10]
1. Sample Preparation:
-
Accurately weigh and dissolve the STL sample (either stressed or from a storage stability test) in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: A C18 reversed-phase column is commonly used for separating STLs and their degradation products.[13]
-
Mobile Phase: A gradient of water (often with 0.1% formic or phosphoric acid) and acetonitrile (B52724) or methanol is typically employed.
-
Flow Rate: A standard flow rate is 1.0 mL/min.[10]
-
Detection: UV detection is common; the wavelength should be set to the absorbance maximum of the STL (e.g., 205-260 nm).[7][10] Diode Array Detection (DAD) allows for scanning multiple wavelengths.
-
Injection Volume: Typically 10-20 µL.
3. Data Analysis:
-
Identify the peak corresponding to the parent STL based on its retention time compared to a reference standard.
-
Calculate the decrease in the parent peak area over time or under stress conditions to determine the extent of degradation.
-
New peaks in the chromatogram represent potential degradation products. These can be further characterized using LC-MS.
Visual Guides and Workflows
References
- 1. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of chemical degradation and determination of solubility by kinetic modeling of the highly unstable sesquiterpene lactone nobilin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Semisynthetic Sesquiterpene Lactones Generated by the Sensibility of Glaucolide B to Lewis and Brønsted–Lowry Acids and Bases: Cytotoxicity and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Activity of 3-O-Methyltirotundin
Welcome to the technical support center for 3-O-Methyltirotundin. This resource provides researchers, scientists, and drug development professionals with essential guidance on determining the optimal pH for experimental assays involving this and other novel compounds. While specific enzymatic and pH-dependent activity data for this compound are not yet established in published literature, this guide offers robust, generalized protocols and troubleshooting advice based on established principles of enzyme kinetics.
Frequently Asked Questions (FAQs)
Q1: Why is determining the optimal pH crucial for my experiments with this compound?
The activity of enzymes is highly dependent on pH.[1][2][3] The pH of the reaction environment can influence the ionization state of amino acids in an enzyme's active site and the overall three-dimensional structure of the protein.[3] It can also affect the charge and shape of the substrate itself.[3] Operating at the optimal pH ensures maximal enzymatic activity, leading to more accurate and reproducible results in your assays.[2][4] Deviations from the optimal pH can lead to a significant decrease in activity or even irreversible denaturation of the enzyme.[1][3][5]
Q2: What is a typical pH profile for enzyme activity?
An enzyme's pH profile is typically a bell-shaped curve when activity is plotted against pH.[1] The peak of this curve represents the optimal pH where the enzyme exhibits maximum activity.[1] On either side of this peak, the activity decreases as the pH becomes too acidic or too alkaline for the enzyme's structure and catalytic function.[1][6]
Q3: What range of pH values should I test to find the optimum for my system?
A broad pH range should initially be screened to identify the approximate optimum. A common starting point is to test pH values from 4.0 to 10.0, with intervals of 1.0 pH unit. Once an approximate optimum is found, a narrower range with smaller increments (e.g., 0.2-0.5 pH units) can be tested to pinpoint the optimal pH more precisely.
Q4: How do I choose the right buffer for my pH optimization experiments?
It is critical to use a buffer system that is effective in the desired pH range. A single buffer system may not be adequate to cover a wide pH range. Therefore, it is common to use a combination of buffers. For example, a citrate (B86180) buffer for acidic ranges, a phosphate (B84403) buffer for neutral ranges, and a glycine-NaOH buffer for alkaline ranges. Ensure that the buffer components themselves do not interfere with the enzyme or the assay components.
Troubleshooting Guide
Issue 1: No or very low enzyme activity detected across all pH values.
-
Possible Cause: Omission of a key reagent or incorrect reagent preparation.
-
Possible Cause: The enzyme or other reagents may have degraded.
-
Possible Cause: Presence of an enzyme inhibitor.
-
Solution: Ensure that no known inhibitors, such as sodium azide (B81097) (for peroxidase-based assays) or EDTA, are present in your sample or buffers.[7][10]
-
Issue 2: High background signal in negative control wells.
-
Possible Cause: Contamination of reagents or buffers.
-
Solution: Prepare fresh buffers and solutions using high-purity water and reagents.[7]
-
-
Possible Cause: Substrate instability or non-enzymatic degradation at certain pH values.
-
Solution: Run a "substrate only" control (without the enzyme) at each pH value to measure the rate of non-enzymatic reaction. Subtract this background rate from your experimental values.
-
Issue 3: Inconsistent or not reproducible results.
-
Possible Cause: Inaccurate pipetting or improper mixing of reagents.
-
Possible Cause: Fluctuations in temperature.
-
Possible Cause: "Plate effects" in microplate-based assays.
Data Presentation for pH Optimization
Summarizing your results in a structured table is essential for determining the optimal pH. Below is a template for recording and analyzing your experimental data.
| pH | Absorbance/Fluorescence Reading 1 | Absorbance/Fluorescence Reading 2 | Absorbance/Fluorescence Reading 3 | Mean Reading | Background (Substrate Only) | Corrected Activity (Mean - Background) | Relative Activity (%) |
| 4.0 | |||||||
| 5.0 | |||||||
| 6.0 | |||||||
| 7.0 | |||||||
| 8.0 | |||||||
| 9.0 | |||||||
| 10.0 |
To calculate Relative Activity (%): (Corrected Activity at given pH / Maximum Corrected Activity) x 100
Experimental Protocols
Detailed Methodology for Determining Optimal pH
This protocol provides a general workflow for determining the optimal pH for an enzyme-catalyzed reaction using a spectrophotometric assay in a 96-well plate format.
Materials:
-
Purified enzyme stock solution
-
Substrate stock solution
-
A series of buffers covering a wide pH range (e.g., pH 4.0 - 10.0)
-
96-well microplate (clear, black, or white depending on the assay type)[10]
-
Multichannel pipette
-
Microplate reader
-
Incubator or temperature-controlled plate reader
Procedure:
-
Buffer Preparation: Prepare a set of buffers, each at a different pH value (e.g., in 1.0 unit increments from pH 4.0 to 10.0).
-
Reagent Preparation: Prepare working solutions of your enzyme and substrate in a suitable, neutral buffer (e.g., PBS pH 7.4) or high-purity water. Keep them on ice.
-
Assay Setup:
-
In a 96-well plate, add a specific volume of each pH buffer to triplicate wells.
-
Add the enzyme solution to each well.
-
Include negative controls for each pH: wells containing the buffer and enzyme but no substrate, and wells containing the buffer and substrate but no enzyme.
-
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate Reaction: Start the reaction by adding the substrate to all wells. Mix gently by pipetting or using an orbital shaker.
-
Data Collection: Immediately place the plate in the microplate reader and begin measuring the change in absorbance or fluorescence over a set period. Take readings at regular intervals (e.g., every 30-60 seconds).[6]
-
Data Analysis:
-
For each pH value, calculate the initial reaction rate (velocity) from the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
Subtract the rate of the "no enzyme" control from the experimental rates to correct for non-enzymatic substrate degradation.
-
Plot the corrected reaction rates against the corresponding pH values. The pH at which the highest rate is observed is the optimal pH for your experimental conditions.[1]
-
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to your research.
Caption: Experimental workflow for determining optimal pH.
Caption: Hypothetical signaling pathway for sesquiterpenoid biosynthesis.
References
- 1. study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of pH on Enzyme Activity | Overview & Interaction - Lesson | Study.com [study.com]
- 6. savemyexams.com [savemyexams.com]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. studylib.net [studylib.net]
- 9. youtube.com [youtube.com]
- 10. docs.abcam.com [docs.abcam.com]
Technical Support Center: Vehicle Selection for 3-O-Methyltirotundin
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicle controls for experiments involving 3-O-Methyltirotundin. The following information is intended to address common questions and troubleshooting scenarios encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential for my experiments with this compound?
A vehicle control is a crucial component of experimental design, consisting of the solvent or carrier used to dissolve or suspend this compound, administered to a control group without the active compound.[1] Its purpose is to differentiate the biological effects of this compound from any potential effects caused by the delivery vehicle itself.[1] Omitting a vehicle control can lead to misinterpretation of results, as the vehicle itself may have intrinsic biological activity.
Q2: What are the known solubility properties of this compound?
This compound is a sesquiterpenoid that is soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl sulfoxide (B87167) (DMSO), and Acetone.[2] It is poorly soluble in aqueous solutions. For higher solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.[2]
Q3: Which vehicle should I choose for my in vitro cell-based assays with this compound?
For in vitro experiments, Dimethyl sulfoxide (DMSO) is the most common and appropriate vehicle for this compound due to its high solubilizing capacity for both polar and nonpolar compounds and its miscibility with cell culture media.[3]
Q4: What is the maximum concentration of DMSO I can use in my cell cultures?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects.[4][5][6][7] However, some sensitive cell lines may show effects at concentrations as low as 0.1%.[6][7][8] It is strongly recommended to perform a vehicle toxicity assay to determine the maximum tolerated concentration of DMSO for your specific cell line.
Q5: My in vitro vehicle control (DMSO) is showing a biological effect. What should I do?
This is a known phenomenon as DMSO is not biologically inert and can influence cell growth, differentiation, and gene expression.[1] If your DMSO vehicle control shows an effect compared to an untreated control, it is crucial to subtract the vehicle's effect from the effect observed with this compound. The primary comparison should always be between the this compound-treated group and the vehicle control group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture media. | The final concentration of this compound exceeds its solubility in the media, even with DMSO. | - Increase the stock concentration of this compound in DMSO to reduce the volume added to the media.- Ensure the final DMSO concentration in the media does not exceed the tolerated limit for your cells.- Warm the media to 37°C before adding the compound stock solution and mix gently. |
| High cell death in the vehicle control group in an in vitro assay. | The concentration of DMSO is too high for the specific cell line being used. | - Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your cells.- Reduce the final DMSO concentration to 0.1% or lower if possible. |
| Inconsistent results in in vivo studies. | The formulation of this compound is not stable or is causing adverse effects in the animals. | - Evaluate the physical and chemical stability of the formulation over the duration of the experiment.- Conduct a tolerability study of the vehicle in the animal model before initiating the main experiment.[9] |
| The vehicle control group in an in vivo study shows unexpected physiological changes. | The vehicle itself is exerting a biological effect in the animal model.[3] | - Thoroughly research the known effects of the chosen vehicle in the specific animal model and for the intended route of administration.- Always compare the treatment group directly to the vehicle control group to isolate the effect of this compound. |
Vehicle Selection for In Vitro and In Vivo Studies
The selection of an appropriate vehicle is critical for obtaining accurate and reproducible data. The tables below summarize key properties of common vehicles for consideration.
Table 1: Vehicle for In Vitro Studies
| Vehicle | Properties | Recommended Final Concentration in Culture | Considerations |
| DMSO | - High solubilizing power for nonpolar compounds.- Miscible with water and culture media.[3] | ≤ 0.5% (cell line dependent)[4][5][6][7] | - Can be cytotoxic at higher concentrations.[1][10]- May influence cell signaling pathways.[1]- Always include a vehicle control group. |
Table 2: Vehicles for In Vivo Studies (Oral Administration)
| Vehicle Component | Properties | Typical Concentration Range | Considerations |
| DMSO | - Solubilizing agent. | 5-10% in combination with other vehicles.[11] | - Can cause toxicity at high doses.[9][12][13]- May have intrinsic biological effects.[14] |
| Tween 80 | - Non-ionic surfactant, emulsifier. | 1-10% | - Can enhance the absorption of some compounds.[15]- May have effects on the central nervous system.[16] |
| Polyethylene Glycol 400 (PEG400) | - Co-solvent. | 10-40% | - Generally considered safe but can have effects at high doses.[17] |
| Carboxymethylcellulose (CMC) | - Suspending agent. | 0.5-2% | - Suitable for creating stable suspensions of insoluble compounds.[18][19][20] |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration In Vitro
-
Cell Plating: Seed your cells in a 96-well plate at the density used for your primary experiments.
-
Vehicle Preparation: Prepare a serial dilution of DMSO in your complete cell culture medium, ranging from 2% down to 0.015%. Also include a media-only control.
-
Treatment: Replace the existing media in the wells with the media containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned this compound treatment.
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Analysis: Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability compared to the media-only control. This will be your maximum tolerated concentration for subsequent experiments.
Protocol 2: Preparation of a Vehicle Formulation for Oral Gavage in Mice
This protocol describes the preparation of a common vehicle formulation for poorly water-soluble compounds.
-
Component Preparation: Prepare sterile solutions of 0.5% (w/v) Carboxymethylcellulose (CMC) in saline and 5% (v/v) Tween 80 in water.
-
Solubilization: Dissolve the required amount of this compound in a minimal amount of DMSO.
-
Mixing: To the dissolved this compound, add the 5% Tween 80 solution and vortex thoroughly.
-
Suspension: Add the 0.5% CMC solution to the mixture and vortex again to create a homogenous suspension.
-
Vehicle Control Preparation: Prepare the vehicle control by following steps 2-4, but without adding this compound.
-
Administration: Administer the prepared formulation and the vehicle control to the respective animal groups via oral gavage immediately after preparation.
Visualizing Experimental Workflows and Logic
Decision Tree for Vehicle Selection
The following diagram illustrates a logical workflow for selecting an appropriate vehicle for this compound.
Caption: Decision tree for selecting a vehicle for this compound.
Experimental Workflow for an In Vivo Study
This diagram outlines the key steps in conducting an in vivo experiment with this compound, emphasizing the importance of the vehicle control group.
Caption: Workflow for a properly controlled in vivo experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:1021945-29-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. lifetein.com [lifetein.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The toxicity of dimethyl sulphoxide (DMSO) for the dog, pig, rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Tween 80 on exploratory behavior and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The suitability of carboxymethylcellulose as a vehicle in reproductive studies. | Semantic Scholar [semanticscholar.org]
- 19. The suitability of carboxymethylcellulose as a vehicle in reproductive studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 3-O-Methyltirotundin and Other Sesquiterpene Lactones in Cancer Cell Lines
A Note on 3-O-Methyltirotundin: Information specifically on this compound is limited in current scientific literature. This guide focuses on its parent compound, Tirotundin, and the broader class of sesquiterpene lactones to which it belongs. The principles and troubleshooting strategies outlined here are based on the known mechanisms of action and resistance pathways associated with sesquiterpene lactones and are likely applicable to this compound.
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds, primarily sourced from plants of the Asteraceae family, that have demonstrated significant anticancer properties.[1] Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways, such as the NF-κB pathway.[1][2] However, as with many anticancer agents, cancer cells can develop resistance to these compounds over time. This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and overcoming resistance to Tirotundin and other sesquiterpene lactones in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sesquiterpene lactones like Tirotundin?
A1: Sesquiterpene lactones exert their anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of the transcription factor NF-κB (Nuclear Factor kappa B).[1][3] By inhibiting NF-κB, these compounds can downregulate anti-apoptotic proteins, making cancer cells more susceptible to programmed cell death (apoptosis).[1] Additionally, many sesquiterpene lactones can induce apoptosis through both intrinsic and extrinsic pathways.[4][5]
Q2: What are the common mechanisms of resistance to sesquiterpene lactones in cancer cells?
A2: Resistance to sesquiterpene lactones can arise from various molecular alterations within the cancer cells. Some of the key mechanisms include:
-
Alterations in the NF-κB Signaling Pathway: Mutations or overexpression of components of the NF-κB pathway can lead to its constitutive activation, thereby overriding the inhibitory effects of the drug.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2 and Bcl-xL can make cells resistant to apoptosis induction.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative survival pathways, such as the PI3K/Akt/mTOR or MAPK pathways, to bypass the effects of the drug.
Q3: My cancer cell line has become resistant to this compound/Tirotundin. What are the initial troubleshooting steps?
A3: If you observe a decrease in sensitivity to the compound, consider the following initial steps:
-
Confirm Drug Potency: Ensure the compound's integrity and concentration are correct.
-
Cell Line Authentication: Verify the identity of your cell line to rule out contamination or misidentification.
-
Dose-Response and Time-Course Analysis: Perform a new dose-response curve and time-course experiment to quantify the shift in IC50 value and determine if the resistance is partial or complete.
-
Assess Key Protein Expression: Use Western blotting to check for changes in the expression levels of key proteins involved in the drug's mechanism of action and potential resistance pathways (e.g., p65 subunit of NF-κB, IκBα, Bcl-2, caspases).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Decreased Apoptosis Induction | Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). | - Western Blot: Analyze the expression levels of Bcl-2 family proteins.- Combination Therapy: Consider co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax). |
| Inactivation of pro-apoptotic proteins (e.g., Bax, Bak). | - Western Blot: Assess the expression and localization of Bax and Bak.- Gene Expression Analysis: Use qPCR to check for downregulation of Bax and Bak mRNA. | |
| Defective caspase activation. | - Caspase Activity Assay: Measure the activity of key caspases (e.g., Caspase-3, -8, -9).- Western Blot: Check for the cleavage of caspases and PARP. | |
| Persistent NF-κB Activity | Constitutive activation of IKK (IκB kinase). | - Western Blot: Analyze the phosphorylation status of IKK and IκBα.- IKK Inhibitor: Use a known IKK inhibitor as a positive control to confirm pathway dependence. |
| Mutations in NF-κB pathway components. | - Sequencing: Sequence key genes in the NF-κB pathway (e.g., REL, NFKB1, IKBKG). | |
| Activation of alternative pro-survival pathways. | - Pathway Analysis: Use phospho-protein arrays or Western blotting to screen for activation of pathways like PI3K/Akt and MAPK. | |
| Reduced Intracellular Drug Concentration | Increased expression of ABC transporters (e.g., P-glycoprotein). | - Western Blot/qPCR: Check for increased expression of common drug efflux pumps.- Efflux Pump Inhibitors: Co-treat with an ABC transporter inhibitor (e.g., Verapamil, Tariquidar) to see if sensitivity is restored. |
| No Effect on Cell Viability | Incorrect drug concentration or instability. | - Verify Concentration: Use analytical methods (e.g., HPLC) to confirm the concentration of your stock solution.- Fresh Preparation: Prepare fresh drug solutions for each experiment. |
| Cell line is intrinsically resistant. | - Screen a Panel of Cell Lines: Test the compound on a variety of cancer cell lines to identify sensitive models.- Combination Therapy: Explore synergistic effects with other chemotherapeutic agents. |
Experimental Protocols
Protocol 1: Western Blot Analysis of NF-κB and Apoptosis Pathways
Objective: To assess the activation state of the NF-κB pathway and the expression of key apoptotic proteins in response to Tirotundin treatment.
Materials:
-
Tirotundin-sensitive and -resistant cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed sensitive and resistant cells and treat with Tirotundin at the desired concentration and time points. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 2: Development of a Tirotundin-Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to Tirotundin for further mechanistic studies.
Materials:
-
Tirotundin-sensitive cancer cell line
-
Complete cell culture medium
-
Tirotundin stock solution
-
MTT or similar cell viability assay kit
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of Tirotundin for the parental cell line using a cell viability assay.
-
Chronic Exposure: Culture the cells in the presence of Tirotundin at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of Tirotundin in the culture medium. This can be done in stepwise increments (e.g., 1.5x, 2x, 5x, 10x the initial IC50) over several weeks to months.
-
Monitoring: Regularly monitor the cells for changes in morphology and growth rate.
-
Resistance Confirmation: Periodically perform a cell viability assay to determine the IC50 of the treated cells. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
Clonal Selection (Optional): Once a resistant population is established, single-cell cloning can be performed to isolate and expand highly resistant clones.
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of Tirotundin to preserve the resistant phenotype.
Visualizations
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 5. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of 3-O-Methyltirotundin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in-vivo bioavailability of 3-O-Methyltirotundin.
FAQs: Understanding this compound
Q1: What is this compound and what is its known biological activity?
Q2: What are the known physicochemical properties of this compound?
A2: this compound has the chemical formula C₂₀H₃₀O₅.[1] It is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] This solubility profile suggests that the compound is lipophilic, which can present challenges for aqueous solubility and, consequently, oral bioavailability.
Q3: What are the main challenges in achieving good in-vivo bioavailability for sesquiterpene lactones like this compound?
A3: The primary challenges for achieving good in-vivo bioavailability of sesquiterpene lactones often stem from their poor water solubility and potential for extensive first-pass metabolism.[5] For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed. Poor aqueous solubility can lead to low dissolution rates and, therefore, limited absorption and low bioavailability.
Troubleshooting Guide: Enhancing Bioavailability
This guide provides potential strategies and starting points for experiments aimed at improving the in-vivo bioavailability of this compound.
Problem: Low oral absorption observed in preclinical animal models.
Possible Cause 1: Poor aqueous solubility limiting dissolution.
-
Suggested Solutions & Experimental Protocols:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.
-
Experimental Protocol: Micronization.
-
Prepare a suspension of this compound in a suitable non-solvent.
-
Utilize a microfluidizer or a jet mill to reduce the particle size.
-
Collect the micronized powder after drying.
-
Characterize the particle size distribution using laser diffraction.
-
Conduct in-vitro dissolution studies in simulated gastric and intestinal fluids to compare with the un-milled drug.
-
Perform in-vivo pharmacokinetic studies in a relevant animal model (e.g., rats) to assess changes in bioavailability.
-
-
-
Formulation with Solubilizing Excipients:
-
Table 1: Formulation Approaches for Poorly Soluble Compounds
Formulation Strategy Description Key Excipients Solid Dispersions Dispersing the drug in an inert carrier matrix at the solid state. Polyethylene glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC). Lipid-Based Formulations Dissolving the drug in oils, surfactants, and co-solvents. Self-emulsifying drug delivery systems (SEDDS), liposomes, solid lipid nanoparticles (SLNs). | Cyclodextrin Complexation | Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin. | β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD). |
-
-
Possible Cause 2: Extensive first-pass metabolism in the liver.
-
Suggested Solutions & Experimental Protocols:
-
Co-administration with Metabolic Inhibitors: While not a formulation strategy for the compound itself, this can be used in preclinical studies to identify the extent of metabolic clearance.
-
Prodrug Approach: Modify the chemical structure to a more soluble or metabolically stable form that converts to the active drug in vivo. For other sesquiterpene lactones, the creation of amino derivatives has been shown to improve solubility and bioavailability.[5]
-
Logical Workflow for Formulation Development
References
- 1. This compound | CAS:1021945-29-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential role of sesquiterpene lactones isolated from medicinal plants in the treatment of the metabolic syndrome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones from Tithonia diversifolia act as peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
reducing variability in 3-O-Methyltirotundin experimental replicates
This technical support center is designed to assist researchers, scientists, and drug development professionals in reducing variability in experimental replicates involving 3-O-Methyltirotundin. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a sesquiterpenoid natural product. While specific studies on this compound are limited, its parent compound, Tirotundin, has demonstrated anti-inflammatory and nematicidal activities. The anti-inflammatory effects are attributed to the inhibition of the NF-kappa B transcription factor.[1] The nematicidal activity has been linked to the inhibition of acetylcholinesterase.[2] Sesquiterpenoids as a class are known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4]
Q2: What are the common solvents for dissolving this compound?
A2: Based on its chemical properties as a sesquiterpenoid, this compound is expected to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For cell-based assays, it is crucial to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration is low enough to not affect the cells (typically <0.5%).
Q3: What are the primary sources of variability in cell-based assays with compounds like this compound?
A3: Variability in cell-based assays can arise from multiple sources. These include inconsistencies in cell culture conditions such as cell density, passage number, and contamination (especially with mycoplasma).[3] Other significant factors are pipetting errors, reagent stability, and environmental conditions within the incubator.[5] Edge effects in multi-well plates, where wells on the perimeter of the plate behave differently due to evaporation, can also be a major contributor to variability.
Q4: How can I minimize variability in my animal studies?
A4: In in vivo experiments, variability can be introduced by the experimenter, inherent differences between animals, and environmental factors.[6] To minimize this, it is essential to standardize procedures for handling, dosing, and measurement.[6] Ensure that animals are of a similar age, weight, and genetic background.[6] Randomize animals into treatment groups and, where possible, blind the investigators to the treatment allocation. Environmental enrichment and housing conditions should be consistent across all experimental groups.[6]
Troubleshooting Guides
In Vitro Assay Variability
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results between replicate wells | 1. Pipetting errors: Inaccurate or inconsistent volumes of cells, media, or compound. 2. Edge effects: Increased evaporation in outer wells of the plate. 3. Cell clumping: Uneven distribution of cells when plating. | 1. Use calibrated pipettes and practice consistent pipetting technique. For critical steps, use a multichannel pipette for simultaneous dispensing. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. 3. Ensure a single-cell suspension before plating by gentle trituration. Visually inspect plates after plating to confirm even cell distribution. |
| High variability between different experiments | 1. Cell passage number: Cells at different passage numbers can exhibit altered phenotypes and responses. 2. Reagent variability: Inconsistent quality or concentration of media, serum, or the compound itself. 3. Incubation conditions: Fluctuations in temperature, CO2, or humidity. | 1. Use cells within a narrow passage number range for all experiments. 2. Use the same lot of reagents whenever possible. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Regularly monitor and calibrate incubators. Ensure consistent placement of plates within the incubator. |
| Unexpected or no biological effect | 1. Compound degradation: Instability of this compound in the experimental medium. 2. Incorrect concentration: Errors in calculating dilutions or preparing stock solutions. 3. Cell health: Cells may be unhealthy or stressed, leading to a blunted response. | 1. Assess the stability of the compound in your assay medium over the experiment's duration. 2. Double-check all calculations and re-prepare stock solutions if necessary. Confirm the purity of your compound. 3. Regularly check cell viability and morphology. Ensure cells are not overgrown or starved before starting the experiment. |
General Experimental Workflow
Below is a generalized workflow for an in vitro cell-based assay with this compound. Adhering to a standardized protocol is key to reducing variability.
Experimental Protocols
Protocol 1: NF-kappa B (NF-κB) Inhibition Assay
This protocol is based on the known anti-inflammatory activity of the parent compound, Tirotundin, which acts by inhibiting NF-κB.[1]
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 with an NF-κB reporter system, or macrophage-like cells like RAW 264.7) in appropriate media. Maintain cells in a humidified incubator at 37°C and 5% CO2. Use cells with a consistent and low passage number.
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture media to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration) and a positive control (a known NF-κB inhibitor).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound or controls. Pre-incubate for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., TNF-α or LPS) to all wells except the negative control.
-
Incubation: Incubate the plate for a period determined by the specific assay (e.g., 6-24 hours for reporter gene expression, or shorter for phosphorylation studies).
-
Detection: Measure NF-κB activity. This can be done through various methods:
-
Reporter Assay: If using a reporter cell line, lyse the cells and measure the reporter signal (e.g., luciferase or β-galactosidase activity).
-
ELISA: Measure the levels of a downstream target of NF-κB (e.g., IL-6 or IL-8) in the cell supernatant.
-
Western Blot: Analyze the phosphorylation of NF-κB pathway proteins (e.g., IκBα, p65) in cell lysates.
-
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for Tirotundin (and likely this compound) on the NF-κB signaling pathway.
References
- 1. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The potential role of sesquiterpene lactones isolated from medicinal plants in the treatment of the metabolic syndrome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: HPLC Analysis of 3-O-Methyltirotundin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 3-O-Methyltirotundin analysis using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing an HPLC method for this compound analysis?
A1: The initial steps involve gathering information about the analyte's physicochemical properties, such as its solubility and UV absorbance. This compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for sensitive detection. Method development then proceeds with selecting a suitable column (typically a C18 reversed-phase column), a mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic acid or acetic acid), and optimizing the chromatographic conditions (e.g., gradient elution, flow rate, column temperature) to achieve good peak shape and resolution.
Q2: Which validation parameters are essential for an HPLC method for this compound according to ICH guidelines?
A2: According to the International Council for Harmonisation (ICH) guidelines, the essential validation parameters for an HPLC assay method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness[2][3][4][5].
Q3: How do I perform a system suitability test before starting my validation experiments?
A3: Before each validation run, a system suitability test must be performed to ensure the chromatographic system is working correctly. This typically involves injecting a standard solution of this compound multiple times (e.g., five or six injections). The parameters to be checked include retention time, peak area, tailing factor, and theoretical plates. The acceptance criteria are usually a relative standard deviation (RSD) of less than 2% for peak area and retention time, a tailing factor of less than 2, and a high number of theoretical plates.
Q4: What is a stability-indicating HPLC method and why is it important for this compound analysis?
A4: A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately and selectively measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, process impurities, or excipients[6][7][8]. This is crucial for determining the shelf-life of a drug product and ensuring its safety and efficacy. To develop such a method, forced degradation studies are performed where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products[6]. The method must then be able to separate the intact drug from these degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Active sites on the column's stationary phase interacting with the analyte.[9] 2. Column overload.[9] 3. Inappropriate mobile phase pH. | 1. Use a mobile phase with a suitable buffer or additive to mask silanol (B1196071) groups. 2. Reduce the injection volume or the concentration of the sample. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Fronting | 1. High sample concentration.[10] 2. Sample solvent stronger than the mobile phase. | 1. Dilute the sample. 2. Dissolve the sample in the mobile phase or a weaker solvent. |
| Inconsistent Retention Times | 1. Poor column equilibration.[11] 2. Fluctuations in mobile phase composition or flow rate.[11] 3. Column temperature variations.[11] | 1. Ensure the column is adequately equilibrated with the mobile phase before injection. 2. Check the pump for leaks and ensure proper mobile phase mixing. Degas the mobile phase. 3. Use a column oven to maintain a consistent temperature. |
| Noisy Baseline | 1. Air bubbles in the detector or pump.[11] 2. Contaminated mobile phase or detector cell.[11] 3. Detector lamp nearing the end of its life.[11] | 1. Degas the mobile phase and purge the pump. 2. Use high-purity solvents and flush the detector cell. 3. Replace the detector lamp. |
| Split Peaks | 1. Column contamination or void.[12] 2. Clogged inlet frit. | 1. Wash the column with a strong solvent. If the problem persists, the column may need to be replaced. 2. Replace the inlet frit. |
Experimental Protocols
System Suitability Test
-
Prepare a standard solution of this compound at a concentration that gives a significant detector response.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution six times.
-
Calculate the following parameters:
-
Relative Standard Deviation (RSD) of the peak area and retention time.
-
Tailing factor.
-
Number of theoretical plates.
-
-
Compare the results with the pre-defined acceptance criteria (e.g., RSD < 2%).
Linearity
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range of the samples (e.g., 50% to 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should ideally be ≥ 0.999.
Accuracy
-
Prepare a placebo (matrix without the analyte) sample.
-
Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte at each level. The mean recovery should be within 98-102%.[3]
Precision
-
Repeatability (Intra-day precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results. The RSD should be ≤ 2%.[5]
-
-
Intermediate Precision (Inter-day and inter-analyst):
-
Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Calculate the RSD for the combined results from both studies.
-
Robustness
-
Identify critical method parameters that could be subject to small variations during routine use (e.g., mobile phase composition, pH, flow rate, column temperature).
-
Deliberately make small, controlled changes to these parameters one at a time.
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, resolution). The method is considered robust if the results remain within the acceptance criteria.
Quantitative Data Summary
Table 1: Acceptance Criteria for HPLC Method Validation Parameters
| Parameter | Acceptance Criteria |
| System Suitability | RSD of Peak Area and Retention Time: ≤ 2% Tailing Factor: ≤ 2 Theoretical Plates: > 2000 |
| Linearity | Correlation Coefficient (r²): ≥ 0.999 |
| Accuracy | Mean Recovery: 98.0% - 102.0%[3] |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision: ≤ 2.0% |
| Robustness | System suitability parameters should pass under varied conditions. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio: 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio: 10:1[3] |
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. This compound | CAS:1021945-29-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. web.vscht.cz [web.vscht.cz]
- 8. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 9. hplc.eu [hplc.eu]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Purity Assessment of 3-O-Methyltirotundin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of 3-O-Methyltirotundin samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity assessment important?
A1: this compound is a sesquiterpenoid compound.[1] The purity of this compound is critical for accurate biological and pharmacological studies, ensuring that observed effects are attributable to the compound itself and not to impurities. Purity assessment is a crucial step in drug discovery and development to guarantee the quality, safety, and efficacy of the final product.
Q2: What are the primary analytical techniques for determining the purity of this compound?
A2: The primary techniques for assessing the purity of sesquiterpene lactones like this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] HPLC is often the method of choice for quantitative analysis due to the low volatility and thermal instability of many sesquiterpene lactones.[2]
Q3: How can I interpret Mass Spectrometry (MS) data to assess purity?
A3: In a mass spectrum, the molecular ion peak (M+) corresponds to the molecular weight of your compound.[4] The presence of unexpected peaks may indicate impurities.[5] By comparing the experimental mass spectrum to a reference spectrum or theoretical data, you can identify and potentially quantify these impurities.[4][5] The fragmentation pattern can also help in identifying the structure of both the target compound and any contaminants.[4]
Q4: What is the role of Nuclear Magnetic Resonance (NMR) spectroscopy in purity assessment?
A4: NMR spectroscopy, particularly quantitative 1H NMR (qNMR), is a powerful tool for both structural elucidation and purity determination.[6][7][8] It provides information on the molecular structure and can be used to quantify the amount of the target compound relative to impurities, provided the impurities have NMR-active nuclei and their structures are known.[7][9] One of the key advantages of qNMR is that it is a non-destructive technique.[7]
Q5: What level of purity is generally required for research and drug development?
A5: For early-stage research, a purity of >95% is often considered acceptable.[10] However, for later-stage drug development and clinical trials, much higher purity levels (e.g., >99%) are required to ensure safety and efficacy. The specific requirement will depend on the application and regulatory guidelines.
Experimental Protocols & Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Detailed Methodology:
High-Performance Liquid Chromatography with UV detection is a robust method for quantifying the purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV Detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting point could be a gradient from 30% acetonitrile to 70% acetonitrile over 30 minutes.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the same solvent used for the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by UV scan of the reference standard (typically between 210-230 nm for sesquiterpene lactones).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Purity Calculation: The purity of the sample is determined by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks, or by using the calibration curve for absolute quantification.
Quantitative Data Summary:
| Parameter | Typical Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210-230 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Baseline Noise | Contaminated solvents, detector instability, air bubbles.[11][12] | Use freshly prepared, high-purity solvents; degas the mobile phase; purge the system to remove air bubbles.[11][12][13] |
| Peak Tailing or Broadening | Column contamination, mismatched injection solvent, column overloading. | Flush the column with a strong solvent; dissolve the sample in the mobile phase; reduce the injection volume. |
| Retention Time Shifts | Inconsistent mobile phase composition, column degradation, temperature fluctuations.[11] | Prepare fresh mobile phase accurately; replace the column if necessary; use a column oven for temperature control.[11][12] |
| Ghost Peaks | Impurities in the mobile phase, carryover from previous injections. | Use high-purity solvents; run blank injections between samples to clean the injector. |
Mass Spectrometry (MS) Analysis
Detailed Methodology:
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying this compound and potential impurities.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).
Procedure:
-
Sample Introduction: The sample is typically introduced after separation by HPLC.
-
Ionization: Electrospray Ionization (ESI) is a common technique for sesquiterpene lactones, often in positive ion mode ([M+H]+).[2][14]
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation:
-
Identify the peak corresponding to the molecular weight of this compound.
-
Analyze other peaks in the spectrum to identify potential impurities by comparing their m/z values with known compounds or databases.
-
Utilize tandem MS (MS/MS) to fragment ions and obtain structural information, which can help in identifying unknown impurities.[14][15]
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | Poor ionization, sample degradation, incorrect instrument settings. | Optimize ionization source parameters (e.g., voltages, gas flows); ensure sample stability; verify MS settings. |
| Chimeric Spectra | Co-elution of multiple compounds.[16] | Improve chromatographic separation by optimizing the HPLC method. |
| Difficulty in Interpretation | Complex fragmentation patterns, lack of reference spectra. | Use high-resolution mass spectrometry for accurate mass determination; consult literature for fragmentation patterns of similar compounds.[14][15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed Methodology:
Quantitative 1H NMR (qNMR) can be used for an absolute purity determination of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard. Dissolve them together in a known volume of deuterated solvent.
-
Data Acquisition: Acquire a 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Purity Calculation:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | Sample concentration too high, poor shimming. | Prepare a more dilute sample; re-shim the spectrometer. |
| Inaccurate Integration | Overlapping signals, incorrect phasing or baseline correction.[17] | Choose non-overlapping signals for integration; carefully correct the phase and baseline.[17] |
| Quantification Errors | Incomplete proton relaxation, inaccurate weighing. | Use a longer relaxation delay (D1); use a high-precision analytical balance. |
Visualizations
Caption: Experimental Workflow for Purity Assessment.
Caption: Logical Flow for Troubleshooting Analytical Issues.
References
- 1. This compound | CAS:1021945-29-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. dynamicscience.com.au [dynamicscience.com.au]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic chemistry - Calculating purity from NMR spectrum - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. mastelf.com [mastelf.com]
- 14. Triple quadrupole tandem mass spectrometry of sesquiterpene lactones: a study of goyazensolide and its congeners: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Triple quadrupole tandem mass spectrometry of sesquiterpene lactones: a study of goyazensolide and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. chemadder.com [chemadder.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-O-Methyltirotundin and Tirotundin
A detailed guide for researchers and drug development professionals on the distinct and overlapping biological profiles of two prominent sesquiterpene lactones derived from Tithonia diversifolia.
Introduction
Tirotundin (B206078) and its methylated derivative, 3-O-Methyltirotundin, are sesquiterpene lactones isolated from the medicinal plant Tithonia diversifolia. Both compounds belong to a class of natural products known for a wide range of biological activities. The core structure, characterized by an α,β-unsaturated γ-lactone ring, is believed to be a key determinant of their bioactivity, primarily through Michael-type addition reactions with biological nucleophiles.[1] This guide provides a comparative overview of the reported biological activities of tirotundin and this compound, supported by available experimental data, to aid researchers in drug discovery and development.
Comparison of Biological Activities
| Biological Activity | This compound | Tirotundin |
| Anti-inflammatory Activity | Inhibits NF-κB activation (qualitative)[1] | Inhibits NF-κB activation (qualitative)[1] |
| Nematicidal Activity | Data not available | LC50: 9.16 ± 0.21 μg/mL against C. elegans[2] |
| Acetylcholinesterase (AChE) Inhibition | Data not available | IC50: 6.89 ± 0.30 μg/mL[2] |
| Anti-hyperglycemic Activity | Reported to be evaluated for glucose uptake in 3T3-L1 adipocytes, but specific quantitative data is not available in the reviewed literature. | Data not available |
| PPAR Activation | Data not available | Associated with activation of Peroxisome Proliferator-Activated Receptors (PPARs) (qualitative)[3] |
Detailed Biological Activities
Anti-inflammatory Activity
Both this compound and tirotundin have been identified as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1] The proposed mechanism of action involves the alkylation of cysteine residues within the DNA binding domain of NF-κB, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1] Notably, these sesquiterpene lactones did not demonstrate inhibitory effects on cyclooxygenase-I (COX-1) or phospholipase A2, suggesting a specific mechanism of anti-inflammatory action.[1]
Nematicidal and Acetylcholinesterase Inhibitory Activity of Tirotundin
Tirotundin has demonstrated significant nematicidal activity against the model organism Caenorhabditis elegans, with a reported LC50 value of 9.16 ± 0.21 μg/mL.[2] Furthermore, it exhibits inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the nervous system, with an IC50 value of 6.89 ± 0.30 μg/mL.[2] This suggests a potential neurotoxic mechanism of action against nematodes and warrants further investigation for agricultural or veterinary applications.
Anti-hyperglycemic and PPAR Activating Potential
Tirotundin has been linked to the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors playing a crucial role in the regulation of lipid and glucose metabolism.[3] While a direct quantitative assessment of PPAR activation by tirotundin is not available in the reviewed literature, this association suggests a potential therapeutic application in metabolic disorders.
A study on the anti-hyperglycemic activity of compounds from Tithonia diversifolia included this compound in its panel of tested substances for their ability to enhance glucose uptake in 3T3-L1 adipocytes. However, specific quantitative data for this compound's activity was not detailed in the accessible literature.
Experimental Protocols
NF-κB Inhibition Assay (General Protocol)
The inhibitory effect on NF-κB activation is typically assessed using an electrophoretic mobility shift assay (EMSA). Nuclear extracts from cells stimulated with an inflammatory agent (e.g., TNF-α) are incubated with a radiolabeled oligonucleotide probe containing the NF-κB binding consensus sequence. The reaction mixtures are then resolved on a non-denaturing polyacrylamide gel. The inhibition of NF-κB binding to the DNA probe by the test compounds is visualized and quantified by autoradiography.
Acetylcholinesterase (AChE) Inhibition Assay
The AChE inhibitory activity of tirotundin was determined using a modified Ellman's method. The assay mixture typically contains the AChE enzyme, the substrate acetylthiocholine (B1193921) iodide (ATCI), and the test compound in a phosphate (B84403) buffer. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value is then determined from a dose-response curve.
Nematicidal Assay against C. elegans
The nematicidal activity of tirotundin was evaluated against the nematode Caenorhabditis elegans. A population of synchronized L4 larvae is exposed to different concentrations of the test compound in a liquid medium or on an agar (B569324) plate. After a defined incubation period (e.g., 24 or 48 hours), the viability of the nematodes is assessed by counting the number of motile and non-motile individuals under a microscope. The LC50 value, the concentration that causes 50% mortality, is then calculated from the dose-response data.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Proposed mechanism of NF-κB inhibition by tirotundin and this compound.
Figure 2. Experimental workflow for determining the AChE inhibitory activity of tirotundin.
Conclusion
Tirotundin and this compound share anti-inflammatory properties through the inhibition of the NF-κB pathway. Tirotundin has been further characterized with quantitative data demonstrating its nematicidal and acetylcholinesterase inhibitory activities. While this compound has been investigated for its anti-hyperglycemic potential, a lack of available quantitative data limits a direct comparison of its efficacy with tirotundin across the same biological assays. Further research is required to fully elucidate the comparative biological activity profile of these two related sesquiterpene lactones, which will be crucial for guiding future drug development efforts.
References
A Comparative Analysis of 3-O-Methyltirotundin and Paclitaxel in Cytotoxicity Assays
A Hypothetical Guide for Researchers
Introduction
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative framework for evaluating the cytotoxic properties of 3-O-Methyltirotundin, a sesquiterpenoid compound, against paclitaxel (B517696), a well-established chemotherapeutic agent. While extensive data exists for paclitaxel, a cornerstone in the treatment of various cancers, research on this compound is still in its nascent stages. This document, therefore, serves as a blueprint for researchers aiming to conduct a head-to-head comparison of these two compounds.
Due to the limited publicly available data on the cytotoxicity of this compound, this guide will present the established cytotoxic profile of paclitaxel and provide a standardized experimental protocol that can be employed to assess both compounds. This will allow for a direct and objective comparison of their anti-cancer properties.
Quantitative Analysis of Cytotoxicity
The following table summarizes the cytotoxic activity of paclitaxel across a range of human tumor cell lines, as determined by in vitro clonogenic assays. The 50% inhibitory concentration (IC50) values represent the drug concentration required to inhibit the growth of 50% of the cancer cell population.
Table 1: Cytotoxicity of Paclitaxel in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 24h Exposure |
| A549 | Lung Carcinoma | 2.5 - 7.5[1] |
| MCF-7 | Breast Adenocarcinoma | >12[2] |
| OVCAR-3 | Ovarian Adenocarcinoma | 2.5 - 7.5[1] |
| HT-29 | Colon Adenocarcinoma | 2.5 - 7.5[1] |
| PANC-1 | Pancreatic Carcinoma | 2.5 - 7.5[1] |
| HeLa | Cervical Adenocarcinoma | 2.5 - 7.5[1] |
| U-87 MG | Glioblastoma-Astrocytoma | 2.5 - 7.5[1] |
| T98G | Glioblastoma | 2.5 - 7.5[1] |
Note: The cytotoxicity of paclitaxel is schedule-dependent, with prolonged exposure times (e.g., 72 hours) leading to significantly increased cell kill.[1][3]
A corresponding table for this compound would be populated with IC50 values obtained from similar cytotoxicity assays to enable a direct comparison of potency.
Experimental Protocols
To ensure a standardized and reproducible comparison of this compound and paclitaxel, the following detailed experimental protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4]
MTT Assay Protocol for Cytotoxicity Measurement
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., A549, MCF-7) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and paclitaxel in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[5]
-
Create a series of dilutions of each compound in the culture medium to achieve a range of final concentrations to be tested.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubate the plates for an additional 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[7][8]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 492 nm or 590 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
The IC50 value for each compound can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Paclitaxel
Paclitaxel's primary mechanism of action involves its interaction with microtubules, which are essential components of the cell's cytoskeleton.[9] By binding to the β-tubulin subunit, paclitaxel stabilizes the microtubules, preventing their normal dynamic assembly and disassembly.[10][11] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[10][11]
Caption: Paclitaxel's mechanism of action leading to apoptosis.
This compound
The precise mechanism of action and the signaling pathways affected by this compound have not yet been extensively characterized. Future research should aim to elucidate these pathways to better understand its potential as a cytotoxic agent.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comprehensive comparison of the cytotoxic effects of this compound and paclitaxel.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound | CAS:1021945-29-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. mdpi.com [mdpi.com]
- 7. protocols.io [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Scientific Comparison: 3-O-Methyltirotundin vs. Dexamethasone in Inflammation Modulation
A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and documented evidence for the anti-inflammatory effects of 3-O-Methyltirotundin compared to the well-established corticosteroid, dexamethasone (B1670325). Currently, there are no direct comparative studies evaluating the anti-inflammatory efficacy and mechanisms of this compound against dexamethasone.
Dexamethasone is a potent synthetic glucocorticoid with a long history of clinical use and a deeply understood mechanism of action. In contrast, this compound, a sesquiterpene lactone, remains a compound with limited and non-comparative data regarding its anti-inflammatory properties. This guide, therefore, will present the known anti-inflammatory profile of dexamethasone based on extensive experimental data and highlight the absence of equivalent information for this compound, underscoring a critical knowledge gap.
Dexamethasone: A Potent Anti-inflammatory Agent
Dexamethasone exerts its anti-inflammatory effects through multiple mechanisms, primarily by binding to the glucocorticoid receptor (GR).[1][2][3] This drug-receptor complex translocates to the nucleus, where it modulates the expression of a wide array of genes involved in the inflammatory response.
Mechanism of Action of Dexamethasone
The anti-inflammatory actions of dexamethasone are multifaceted and include:
-
Inhibition of Pro-inflammatory Transcription Factors: Dexamethasone is a powerful inhibitor of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][4][5][6][7] It achieves this by upregulating the synthesis of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[7][8]
-
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways: Dexamethasone can inhibit the p38 MAPK pathway.[9][10][11][12] This is mediated by the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates p38 MAPK, thereby reducing the stability of pro-inflammatory mRNAs, such as that for cyclooxygenase-2 (COX-2).[10][11][12]
-
Induction of Anti-inflammatory Proteins: The dexamethasone-GR complex can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression. A key example is the induction of Annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2, a crucial enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][3]
The signaling pathway for dexamethasone's anti-inflammatory action is depicted below:
This compound: An Uncharacterized Compound in Inflammation Research
A thorough search of scientific databases reveals a lack of studies investigating the anti-inflammatory effects of this compound. There is no available experimental data on its mechanism of action, its potential targets in inflammatory pathways (such as NF-κB or MAPKs), or its efficacy in in vitro or in vivo models of inflammation. Consequently, a direct comparison with dexamethasone is not feasible.
Experimental Protocols for Dexamethasone's Anti-inflammatory Effects
The following are examples of experimental protocols that have been used to characterize the anti-inflammatory effects of dexamethasone.
In Vitro Assay: Inhibition of NF-κB Activation
-
Cell Line: Human embryonic kidney (HEK) 293 cells or macrophage-like RAW 264.7 cells.
-
Stimulus: Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce NF-κB activation.
-
Treatment: Cells are pre-treated with varying concentrations of dexamethasone for a specified period (e.g., 1-2 hours) before stimulation.
-
Readout:
-
Western Blot: Analysis of cytoplasmic and nuclear extracts to measure the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. Levels of IκBα phosphorylation and degradation are also assessed.
-
Reporter Gene Assay: Cells are transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). A decrease in reporter gene activity in the presence of dexamethasone indicates inhibition of NF-κB.
-
In Vivo Model: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Treatment: Animals are administered dexamethasone (intraperitoneally or orally) at various doses.
-
Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of the hind paw induces a localized inflammatory response.
-
Measurement: Paw volume is measured using a plethysmometer at different time points after carrageenan injection. The reduction in paw edema in dexamethasone-treated animals compared to a control group indicates anti-inflammatory activity.
The experimental workflow for assessing anti-inflammatory activity is illustrated below:
Data Presentation: Dexamethasone Efficacy
Due to the absence of data for this compound, a comparative data table cannot be constructed. However, the following table summarizes typical efficacy data for dexamethasone in common anti-inflammatory assays.
| Assay/Model | Parameter | Dexamethasone Potency (IC50/ED50) |
| In Vitro | ||
| LPS-induced NF-κB activation (HEK293 cells) | Inhibition of NF-κB reporter activity | ~1-10 nM |
| LPS-induced TNF-α production (RAW 264.7 cells) | Inhibition of TNF-α secretion | ~5-20 nM |
| In Vivo | ||
| Carrageenan-induced paw edema (rat) | Inhibition of paw edema | ~0.1-1 mg/kg |
Note: IC50 (half-maximal inhibitory concentration) and ED50 (half-maximal effective dose) values are approximate and can vary depending on the specific experimental conditions.
Conclusion and Future Directions
-
In vitro screening: Assessing the ability of this compound to inhibit key inflammatory pathways, such as NF-κB and MAPK signaling, in relevant cell-based assays.
-
In vivo studies: Evaluating the efficacy of this compound in established animal models of inflammation.
-
Mechanism of action studies: Elucidating the molecular targets and signaling pathways through which this compound may exert any anti-inflammatory effects.
Until such data becomes available, any claims regarding the anti-inflammatory properties of this compound are unsubstantiated, and a direct comparison to the extensively studied and clinically utilized dexamethasone is not possible.
References
- 1. droracle.ai [droracle.ai]
- 2. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 4. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dexamethasone suppresses expression of Nuclear Factor-kappaB in the cells of tracheobronchial lavage fluid in premature neonates with respiratory distress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone and p38 MAPK inhibition of cytokine production from human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Dexamethasone causes sustained expression of mitogen-activated protein kinase (MAPK) phosphatase 1 and phosphatase-mediated inhibition of MAPK p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the NF-κB Inhibitory Potential: A Comparative Analysis of Thymol and Parthenolide
A comprehensive guide for researchers, scientists, and drug development professionals on the evidence confirming the inhibitory effects of selected natural compounds on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide provides a comparative analysis of Thymol and Parthenolide (B1678480), supported by experimental data and detailed protocols.
Please Note: Initial research to confirm the inhibitory effect of 3-O-Methyltirotundin on NF-κB did not yield sufficient data. Therefore, this guide presents a comparative analysis of two well-documented NF-κB inhibitors, Thymol and Parthenolide, to serve as a comprehensive example of the requested content.
Comparative Analysis of NF-κB Inhibitory Activity
The inhibitory effects of Thymol and Parthenolide on the NF-κB signaling pathway have been evaluated using various in vitro models. While direct IC50 values for NF-κB transcriptional activity can vary depending on the cell type and experimental conditions, the available data demonstrates a clear dose-dependent inhibition by both compounds.
| Compound | Cell Line | Method of NF-κB Activation | Observed Inhibitory Effect | Reference |
| Thymol | Mouse Mammary Epithelial Cells (mMECs) | Lipopolysaccharide (LPS) | Marked inhibition of TNF-α and IL-6 production at 10, 20, and 40 µg/mL. Blocked the phosphorylation of IκBα and NF-κB p65 in a dose-dependent manner. | [1] |
| Parthenolide | Human Embryonic Kidney (HEK)-Blue™ Cells | Tumor Necrosis Factor (TNF) | Significant, dose-dependent inhibition of NF-κB activity at concentrations of 15, 50, and 70 µM. | [2][3] |
| Parthenolide | Human Cervical Cancer (SiHa) Cells | Not specified | Growth inhibition with an IC50 value of 8.42 ± 0.76 µM. | [4] |
| Parthenolide | Human Breast Cancer (MCF-7) Cells | Not specified | Growth inhibition with an IC50 value of 9.54 ± 0.82 µM. | [4] |
Delving into the Mechanism: The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a pivotal role in regulating inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines or pathogens, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows the freed NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes involved in inflammation, cell survival, and proliferation.
Experimental Protocols for Assessing NF-κB Inhibition
To quantitatively assess the inhibitory effects of compounds like Thymol and Parthenolide on the NF-κB pathway, two primary experimental approaches are widely utilized: the Western Blot for p65 phosphorylation and the Luciferase Reporter Assay for NF-κB transcriptional activity.
Western Blot for Phospho-NF-κB p65
This method directly measures the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.
a. Experimental Workflow
b. Detailed Methodology
-
Cell Culture and Treatment: Seed RAW 264.7 murine macrophages in 6-well plates and allow them to adhere overnight. Pre-treat the cells with varying concentrations of Thymol or Parthenolide for 1-2 hours. Subsequently, stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (Ser536) overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated p65 to total p65 or a loading control (e.g., β-actin) to determine the relative inhibition.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by utilizing a reporter gene (luciferase) under the control of NF-κB response elements.
a. Experimental Workflow
References
- 1. Thymol inhibits LPS-stimulated inflammatory response via down-regulation of NF-κB and MAPK signaling pathways in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of 3-O-Methyltirotundin: A Comparative Analysis Across Cell Lines
Initial investigations into the bioactivity of the specific compound 3-O-Methyltirotundin across different cell lines have yielded limited publicly available data. As a likely novel or recently synthesized derivative of the known sesquiterpene lactone, Tirotundin, comprehensive cross-cell line comparisons of its biological effects are not yet prevalent in scientific literature.
While data on this compound is scarce, research on its parent compound, Tirotundin, and other related derivatives provides a foundational understanding of their potential anticancer activities. Studies have demonstrated the bioactivity of Tirotundin and similar sesquiterpenoids in various cancer cell lines, suggesting a basis for the potential efficacy of its methylated analogue.
Bioactivity of Tirotundin and Related Compounds
Tirotundin, a natural product isolated from plants such as Tithonia diversifolia, has been evaluated for its cancer chemopreventive properties. Research has shown its ability to inhibit the proliferation of human colon cancer (Col2) cells and to induce differentiation in human promyelocytic leukemia (HL-60) cells.[1][2] This suggests that Tirotundin may exert its effects through mechanisms that halt cancer cell growth and promote a more mature, less malignant cell state.
Furthermore, other sesquiterpenoids isolated from the same plant have demonstrated significant cytotoxic activity against HL-60 leukemia cells.[3] Another related compound, Tagitinin A, has shown cytotoxic effects in both K-562 leukemia and HCT-15 human colon tumor cell lines.[4] These findings underscore the potential of this class of compounds as a source for novel anticancer agents.
Future Directions and the Promise of this compound
The methylation of natural products is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The "3-O-Methyl" modification on the Tirotundin scaffold could potentially alter its biological activity profile. Further research is necessary to elucidate the specific effects of this compound.
To build a comprehensive comparison guide as requested, future studies would need to include:
-
In vitro cytotoxicity assays across a panel of diverse cancer cell lines (e.g., breast, lung, prostate, hematological malignancies) to determine the IC50 values and assess the compound's potency and selectivity.
-
Mechanistic studies to identify the specific signaling pathways modulated by this compound. This would involve techniques such as Western blotting, reporter assays, and transcriptomic analysis.
-
Comparative analyses with the parent compound, Tirotundin, and other relevant anticancer agents to benchmark its efficacy.
As research into this compound progresses and data becomes available, a detailed comparative guide will be invaluable to the scientific community. For now, the existing literature on Tirotundin and its analogues provides a strong rationale for the continued investigation of this promising class of molecules. Researchers, scientists, and drug development professionals are encouraged to explore the synthesis and biological evaluation of this novel derivative to unlock its full therapeutic potential.
References
A Comparative Guide to the Structure-Activity Relationship of Tirotundin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Tirotundin (B206078), a sesquiterpene lactone predominantly isolated from Tithonia diversifolia, has garnered significant interest for its diverse biological activities. As a member of the germacranolide class of natural products, its chemical scaffold presents a promising starting point for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of tirotundin and its derivatives, drawing on available experimental data and inferring relationships from closely related sesquiterpene lactones.
Biological Activities of Tirotundin and Related Compounds
Tirotundin and its naturally occurring analogs have demonstrated a range of biological effects, primarily centered on anti-inflammatory and cytotoxic activities. The core molecular structure, characterized by a ten-membered carbocyclic ring and a fused α-methylene-γ-lactone, is crucial for its bioactivity.
Anti-inflammatory Activity: The primary anti-inflammatory mechanism of tirotundin and related sesquiterpene lactones involves the inhibition of the transcription factor NF-κB.[1][2] This inhibition is not due to an influence on the enzymes of the arachidonic acid pathway, such as cyclooxygenase. Instead, these compounds are thought to directly alkylate cysteine residues within the DNA-binding domain of NF-κB, preventing its translocation and the subsequent transcription of pro-inflammatory genes.
Cytotoxic Activity: The cytotoxicity of sesquiterpene lactones is a well-documented phenomenon. For tirotundin and its congeners, this activity is largely attributed to the presence of electrophilic centers in the molecule that can react with biological nucleophiles, such as sulfhydryl groups in proteins, via a Michael-type addition.[3] This non-specific alkylation can disrupt the function of numerous proteins, leading to cell death. Quantitative structure-activity relationship (QSAR) studies on a broad range of sesquiterpene lactones have shown a correlation between the number of alkylating centers and cytotoxic potency.[3][4]
Nematicidal Activity: Recent studies have also uncovered the nematicidal properties of tirotundin. This activity is mediated through the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system of nematodes. Tirotundin acts as a reversible, mixed-type competitive inhibitor of AChE.
Structure-Activity Relationship (SAR) Analysis
While extensive SAR studies on a large, synthetically derived library of tirotundin analogs are not widely published, a clear SAR can be inferred from research on other germacranolide and heliangolide sesquiterpene lactones. The key structural features influencing biological activity are outlined below.
-
The α-Methylene-γ-lactone Moiety: This is arguably the most critical functional group for the biological activity of most sesquiterpene lactones, including tirotundin.[5][6][7] The exocyclic double bond conjugated to the lactone carbonyl creates a Michael acceptor, which is highly reactive towards nucleophiles like the thiol groups of cysteine residues in proteins.[7][8] Alkylation or removal of this moiety drastically reduces or abolishes the anti-inflammatory and cytotoxic effects.[5][6]
-
Additional Michael Acceptors: The presence of other α,β-unsaturated carbonyl systems, such as a cyclopentenone ring, can enhance biological activity.[3] A molecule with multiple sites for Michael addition generally exhibits increased potency.
-
Lipophilicity and Ester Side Chains: The overall lipophilicity of the molecule plays a role in its ability to cross cell membranes and reach its intracellular targets. The nature and length of ester side chains can significantly influence this property.[3] For instance, increasing the length of an alkyl ester chain can lead to enhanced cytotoxicity, likely due to increased lipophilicity.[3]
-
Hydroxyl Groups: The presence and position of hydroxyl groups can modulate activity. In some cases, a free hydroxyl group is necessary for potency, while in others, its esterification can lead to more active derivatives.[9][10] This is likely due to a combination of factors including altered lipophilicity and specific hydrogen bonding interactions with target proteins.
-
Stereochemistry: The three-dimensional arrangement of the molecule, including the stereochemistry of ring junctions and substituents, can influence how the molecule fits into the active site of a target protein and, consequently, its biological activity.[11][12]
Quantitative Data Comparison
The following table summarizes the available quantitative data for tirotundin and a closely related naturally occurring derivative, parthenolide, for their nematicidal activity. A comprehensive dataset for a series of tirotundin derivatives is not available in the public domain.
| Compound | Target Organism/Enzyme | Assay | IC50 / LC50 (µg/mL) |
| Tirotundin | Caenorhabditis elegans (AChE) | Acetylcholinesterase Inhibition | 6.89 ± 0.30 |
| Caenorhabditis elegans | Nematicidal Activity | 9.16 ± 0.21 | |
| Parthenolide | Caenorhabditis elegans (AChE) | Acetylcholinesterase Inhibition | 5.51 ± 0.23 |
| Caenorhabditis elegans | Nematicidal Activity | 7.23 ± 0.48 |
Experimental Protocols
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
This protocol is a standard method to assess the activation and DNA-binding activity of NF-κB.
a) Nuclear Extract Preparation:
-
Culture cells (e.g., Jurkat cells) to the desired density and treat with tirotundin derivatives at various concentrations for a specified time before stimulation with an NF-κB activator (e.g., TNF-α).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with agitation to extract nuclear proteins.
-
Clarify the extract by centrifugation and collect the supernatant containing the nuclear proteins. Determine the protein concentration using a Bradford or BCA assay.
b) Binding Reaction and Electrophoresis:
-
Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus binding sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with 32P-ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin (B1667282) or a fluorescent dye.
-
In a reaction tube, combine the nuclear extract (5-10 µg of protein), a poly(dI-dC) non-specific competitor, the binding buffer, and the labeled probe.
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA complex formation.
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen. For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of tirotundin derivatives and incubate for 24-72 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][16]
-
Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a widely used spectrophotometric method to measure AChE activity.[18][19][20][21]
-
Prepare a solution of AChE in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Prepare solutions of the substrate, acetylthiocholine (B1193921) iodide (ATCI), and the chromogen, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[18]
-
In a 96-well plate, add the buffer, DTNB solution, and the tirotundin derivative solution at various concentrations.
-
Add the AChE solution to initiate a pre-incubation period (e.g., 10-15 minutes at 25°C).[18]
-
Start the reaction by adding the ATCI solution to each well.
-
The AChE will hydrolyze ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the tirotundin derivative. Calculate the IC50 value.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative structure-activity relationship of sesquiterpene lactones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations of the structure of sesquiterpene lactones on biological activity: influence of the alpha-methylene-gamma-lactone moiety on mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. japsonline.com [japsonline.com]
- 20. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 3-O-Methyltirotundin and Established Peroxisome Proliferator-Activated Receptor (PPAR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 3-O-Methyltirotundin, a derivative of the natural sesquiterpene lactone Tirotundin, with known inhibitors of Peroxisome Proliferator-Activated Receptors (PPARs). While direct experimental data for this compound is not currently available in public literature, this comparison is based on the known activity of its parent compound, Tirotundin, which has been identified as a dual agonist for PPARα and PPARγ. This guide will therefore compare the activity of Tirotundin to established antagonists for these receptors, providing a benchmark for its potential efficacy.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for Tirotundin and known selective inhibitors of PPARα and PPARγ. The data is presented to facilitate a direct comparison of their potencies.
Table 1: Comparison of PPARγ Activity
| Compound | Type | Target | IC50 |
| Tirotundin | Agonist | PPARγ | 27 µM[1] |
| GW9662 | Antagonist | PPARγ | 3.3 nM[2][3][4] |
| T0070907 | Antagonist | PPARγ | 1 nM |
Table 2: Comparison of PPARα Activity
| Compound | Type | Target | Potency Metric |
| Tirotundin | Agonist | PPARα | 2.3-fold activation of a PPARα dependent promoter at 10 µM[1] |
| GW6471 | Antagonist | PPARα | IC50 = 0.24 µM[5][6][7] |
Signaling Pathway Overview
PPARs are ligand-activated transcription factors that regulate gene expression involved in lipid and glucose metabolism. Upon activation by an agonist, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating transcription. Antagonists, conversely, block this activation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are representative of the techniques used to determine the efficacy of PPAR modulators.
Protocol 1: PPARγ Luciferase Reporter Gene Assay
This assay is used to determine the agonist or antagonist activity of a compound on PPARγ.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in MEM supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, and penicillin/streptomycin.
-
Cells are seeded in 96-well plates and co-transfected with expression vectors for a GAL4-PPARγ-LBD fusion protein and a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).
2. Compound Treatment:
-
After 24 hours, the medium is replaced with a medium containing the test compound (e.g., Tirotundin) or a known inhibitor (e.g., GW9662) at various concentrations. A known agonist (e.g., Rosiglitazone) is used as a positive control.
3. Luciferase Activity Measurement:
-
Following a 24-hour incubation with the compounds, the cells are lysed.
-
Luciferase substrate is added to the cell lysate.
-
Luminescence is measured using a luminometer. The intensity of the luminescence is proportional to the level of PPARγ activation.
4. Data Analysis:
-
The relative luciferase units (RLU) are plotted against the compound concentration to generate dose-response curves.
-
For agonists, the EC50 (half-maximal effective concentration) is calculated. For antagonists, the IC50 (half-maximal inhibitory concentration) is determined in the presence of a known agonist.
Protocol 2: LanthaScreen® TR-FRET PPARα Coactivator Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of a compound to the PPARα ligand-binding domain (LBD) and its effect on coactivator peptide recruitment.
1. Reagent Preparation:
-
Prepare a solution containing the GST-tagged PPARα-LBD.
-
Prepare a solution of a fluorescein-labeled coactivator peptide.
-
Prepare a solution of a terbium-labeled anti-GST antibody.
2. Assay Procedure (Agonist Mode):
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the PPARα-LBD to the wells and incubate.
-
Add a pre-mixed solution of the fluorescein-coactivator peptide and the terbium-labeled anti-GST antibody.
-
Incubate at room temperature to allow for binding.
3. Signal Detection:
-
Read the plate on a TR-FRET-compatible plate reader, exciting at 340 nm and measuring emissions at 495 nm (terbium) and 520 nm (fluorescein).
4. Data Analysis:
-
Calculate the 520/495 nm emission ratio.
-
Plot the emission ratio against the compound concentration to generate a dose-response curve and determine the EC50 value. For antagonist mode, a known agonist is included, and the IC50 is calculated.
Protocol 3: Fluorescence Polarization (FP) Competitive Binding Assay for PPARγ
This assay measures the displacement of a fluorescently labeled PPARγ ligand by a test compound.
1. Reagent Preparation:
-
Prepare a solution of purified PPARγ-LBD.
-
Prepare a solution of a fluorescently labeled PPARγ ligand (tracer).
-
Prepare serial dilutions of the test compound.
2. Assay Procedure:
-
In a microplate, add the PPARγ-LBD, the fluorescent tracer, and the test compound at various concentrations.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
3. Signal Detection:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
4. Data Analysis:
-
The binding of the tracer to the larger PPARγ-LBD results in a high polarization value. Displacement of the tracer by the test compound leads to a decrease in polarization.
-
Plot the change in millipolarization (mP) units against the concentration of the test compound to determine the IC50 value.
References
- 1. A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 3. LanthaScreen™ TR-FRET PPAR alpha Coactivator Assay Kit, rabbit 800 x 20 μL assays [thermofisher.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Invitrogen LanthaScreen TR-FRET PPAR alpha Coactivator Assay Kit, goat 800 x 20 μL Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Head-to-Head Comparison: 3-O-Methyltirotundin and Other Natural Products in Anti-Inflammatory and Anti-Hyperglycemic Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyltirotundin, a sesquiterpene lactone, is a natural product isolated from Tithonia diversifolia. While research on this specific compound is emerging, its structural similarity to the more studied Tirotundin suggests potential biological activities of significant interest. This guide provides a head-to-head comparison of this compound and its parent compound, Tirotundin, with other well-characterized natural products and standard drugs, focusing on their anti-inflammatory and anti-hyperglycemic properties. The objective is to offer a comprehensive evaluation supported by available experimental data to aid in future research and drug development endeavors.
Anti-Inflammatory Activity: A Focus on NF-κB Inhibition
The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. While direct experimental data on the anti-inflammatory activity of this compound is not yet available, its parent compound, Tirotundin, has been shown to inhibit NF-κB activation.[1] This section compares the NF-κB inhibitory mechanisms of Tirotundin with two other prominent anti-inflammatory sesquiterpene lactones: Parthenolide and Costunolide.
Table 1: Comparison of Anti-Inflammatory Activity via NF-κB Inhibition
| Feature | Tirotundin | Parthenolide | Costunolide |
| Natural Source | Tithonia diversifolia | Tanacetum parthenium (Feverfew) | Saussurea costus, Magnolia grandiflora |
| Target in NF-κB Pathway | Inhibition of NF-κB activation | Inhibition of IκB kinase (IKK) complex, preventing IκBα degradation and subsequent NF-κB activation.[2] | Directly targets and covalently binds to IKKβ, inhibiting its kinase activity and thus preventing NF-κB activation.[3] |
| Reported IC50 for NF-κB Inhibition | Data not available | ~5 µM (in Jurkat cells, inhibiting NF-κB DNA binding) | More potent than Parthenolide in inhibiting LPS-induced NF-κB activation in RAW 264.7 cells (specific IC50 not provided).[1] |
| Mechanism of Action | Believed to involve the alkylation of cysteine residues in the DNA binding domain of NF-κB.[1] | Directly inhibits the protease activity of caspase-1 and the ATPase activity of NLRP3.[4] | Covalently binds to IKKβ, leading to the suppression of the NF-κB signaling pathway.[3] |
NF-κB Signaling Pathway Inhibition
The diagram below illustrates the general mechanism of NF-κB activation and the points of inhibition by the compared natural products.
Anti-Hyperglycemic Activity: Enhancing Glucose Uptake
Recent studies have highlighted the potential of sesquiterpenes from Tithonia diversifolia in managing hyperglycemia. It is highly probable that this compound is the same compound as tirotundin-3-O-methyl ether, which has been evaluated for its anti-hyperglycemic activity. This section compares its effect on glucose uptake with the established mechanisms of two standard oral anti-diabetic drugs, Metformin and Rosiglitazone.
Table 2: Comparison of Anti-Hyperglycemic Activity
| Feature | This compound (Tirotundin-3-O-methyl ether) | Metformin | Rosiglitazone |
| Class | Sesquiterpene Lactone | Biguanide | Thiazolidinedione |
| Effect on Glucose Uptake | Significantly increased glucose uptake in 3T3-L1 adipocytes at a concentration of 10 µg/mL.[5] | Increases peripheral glucose uptake and utilization.[1][2][5] | Enhances tissue sensitivity to insulin (B600854), leading to increased glucose uptake. |
| Mechanism of Action | The precise mechanism is not fully elucidated but is suggested to involve PPARγ agonist activity.[5] | Primarily activates AMP-activated protein kinase (AMPK), which in turn promotes glucose transporter 4 (GLUT4) translocation to the plasma membrane, facilitating glucose uptake.[2][5] | Acts as a selective and potent agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of PPARγ regulates the transcription of genes involved in glucose transport and utilization, including GLUT4. |
| Cellular Target | Likely PPARγ | AMP-activated protein kinase (AMPK) | Peroxisome proliferator-activated receptor-gamma (PPARγ) |
Cellular Glucose Uptake Pathways
The following diagram illustrates the distinct mechanisms by which these compounds enhance glucose uptake in insulin-sensitive cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for replication and further investigation.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the inhibition of NF-κB activation by measuring the activity of a luciferase reporter gene under the control of NF-κB response elements.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in a 96-well plate and co-transfected with a pNF-κB-Luc reporter plasmid and a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization).
-
-
Compound Treatment:
-
After 24 hours of transfection, cells are pre-treated with various concentrations of the test compound (e.g., Tirotundin, Parthenolide, Costunolide) or vehicle (DMSO) for 1 hour.
-
-
Stimulation:
-
NF-κB activation is induced by adding an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α; 20 ng/mL), to the cell culture medium.
-
-
Luciferase Activity Measurement:
-
After 6-8 hours of stimulation, cells are lysed, and luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
-
Data Analysis:
-
The percentage of NF-κB inhibition is calculated relative to the stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
-
3T3-L1 Glucose Uptake Assay
This assay measures the ability of a compound to enhance the uptake of glucose into differentiated 3T3-L1 adipocytes.
-
Cell Culture and Differentiation:
-
3T3-L1 pre-adipocytes are cultured to confluence in DMEM with 10% FBS.
-
Differentiation is induced by treating the cells with a cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin.
-
After induction, cells are maintained in DMEM with insulin for several days until they exhibit a mature adipocyte phenotype.
-
-
Compound Treatment:
-
Differentiated 3T3-L1 adipocytes are serum-starved for 2-4 hours.
-
Cells are then treated with various concentrations of the test compound (e.g., this compound) or a positive control (e.g., insulin, Metformin, Rosiglitazone) for a specified period.
-
-
Glucose Uptake Measurement:
-
Glucose uptake is initiated by adding a solution containing 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG).
-
After a 10-15 minute incubation, the uptake is terminated by washing the cells with ice-cold PBS.
-
-
Quantification:
-
Cells are lysed, and the amount of internalized radiolabeled or fluorescent glucose is quantified using a scintillation counter or a fluorescence plate reader, respectively.
-
-
Data Analysis:
-
Glucose uptake is normalized to the total protein content of the cell lysate. The results are expressed as a percentage or fold increase compared to the untreated control.
-
Conclusion
This compound, a sesquiterpene lactone from Tithonia diversifolia, and its parent compound, Tirotundin, exhibit promising bioactivities that warrant further investigation. The anti-inflammatory potential, likely mediated through NF-κB inhibition, positions them alongside other well-known sesquiterpene lactones like Parthenolide and Costunolide. Furthermore, the demonstrated ability of this compound to enhance glucose uptake in adipocytes suggests a potential role in the management of hyperglycemia, with a mechanism that may involve PPARγ agonism, similar to the action of Rosiglitazone.
This comparative guide highlights the therapeutic potential of this compound and provides a framework for future research. Further studies are needed to elucidate the precise molecular targets and to quantify the potency of this compound in these biological pathways. Such research will be crucial in determining its viability as a lead compound for the development of novel anti-inflammatory and anti-diabetic agents.
References
- 1. A sesquiterpene lactone, costunolide, from Magnolia grandiflora inhibits NF-kappa B by targeting I kappa B phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Tithonia diversifolia Leaf Extract on Leptin, Adiponectin, and Insulin Receptor Levels in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three new sesquiterpenes from Tithonia diversifolia and their anti-hyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of 3-O-Methyltirotundin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the molecular target of 3-O-Methyltirotundin, a derivative of the sesquiterpene lactone tirotundin (B206078). While direct experimental data for this compound is not yet prevalent in published literature, this document outlines established methodologies and supporting data from studies on its parent compound, tirotundin, and other closely related sesquiterpene lactones. These analogous compounds have been demonstrated to modulate key signaling pathways involved in inflammation and metabolism, offering a predictive foundation for the target validation of this compound.
The primary molecular targets identified for tirotundin and similar sesquiterpene lactones include Peroxisome Proliferator-Activated Receptors (PPARs), the Nuclear Factor-kappa B (NF-κB) signaling pathway, and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Comparative Analysis of Molecular Target Validation
The following tables summarize quantitative data from studies on tirotundin and provide a template for the types of data that should be generated for this compound to validate its molecular target.
Table 1: PPARα/γ Agonist Activity of Tirotundin
| Compound | Assay Type | Target | Activity | IC50 / Fold Activation | Reference |
| Tirotundin | Fluorescence Polarization Competitive Binding Assay | PPARγ | Agonist | IC50 = 27 µM[1][2] | [1][2] |
| Tirotundin | Transient Transfection Reporter Assay | PPARα | Agonist | 2.3-fold activation at 10 µM[1][2] | [1][2] |
| Tagitinin A | Fluorescence Polarization Competitive Binding Assay | PPARγ | Agonist | IC50 = 55 µM[1][2] | [1][2] |
Table 2: Inhibition of NF-κB and MAPK Signaling by Sesquiterpene Lactones
| Compound | Cell Line | Assay Type | Target Pathway | Effect | Reference |
| Alantolactone | NCI-H1299, Anip973 | Western Blot | MAPK (p38) | Inhibition of p38 phosphorylation[3] | [3] |
| Alantolactone | NCI-H1299, Anip973 | Western Blot | NF-κB | Inhibition of p65 nuclear translocation[3] | [3] |
| Isoalantolactone | Hep-G2 | Transwell Assay | MAPK/NF-κB | Inhibition of cell migration and invasion | |
| Inulicin | RAW264.7, MPMs | Reporter Assay | NF-κB, AP-1 | Inhibition of LPS-induced activation[4] | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the validation of this compound's molecular targets.
PPARα/γ Transactivation Reporter Assay
This assay determines the ability of a compound to activate PPARα and PPARγ.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 96-well plates and co-transfected with expression vectors for human PPARγ (phPPARγ-IRES2-EGFP), a reporter vector containing PPAR response elements upstream of a luciferase gene (pPPRE×3-TK-LUC), and a control vector for normalization (pRL-CMV)[5].
-
-
Compound Treatment:
-
After 24 hours, cells are treated with varying concentrations of the test compound (e.g., this compound) or a known agonist (e.g., Rosiglitazone)[5].
-
-
Luciferase Assay:
-
After 24 hours of treatment, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system[5].
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency[6].
-
Data is expressed as fold activation relative to the vehicle control.
-
NF-κB Luciferase Reporter Assay
This assay measures the inhibition of NF-κB activation.
-
Cell Culture and Transfection:
-
Compound Treatment and Stimulation:
-
Luciferase Assay:
-
After 6-8 hours of stimulation, cell lysates are prepared, and luciferase activity is measured[6].
-
Results are expressed as a percentage of inhibition relative to the stimulated control.
-
Western Blot Analysis for MAPK Pathway Phosphorylation
This method is used to assess the effect of a compound on the phosphorylation status of key MAPK pathway proteins (e.g., p38, ERK, JNK).
-
Cell Culture and Treatment:
-
Cells (e.g., NCI-H1299) are treated with the test compound at a specific concentration for a defined period (e.g., 24 hours)[3].
-
-
Protein Extraction and Quantification:
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of p38, ERK, and JNK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of inhibition.
-
Visualizations
Signaling Pathways
Caption: PPAR Signaling Pathway Activation by an Agonist.
Caption: NF-κB Signaling Pathway Inhibition.
Experimental Workflow
Caption: General Workflow for Molecular Target Validation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sesquiterpene lactones from Tithonia diversifolia act as peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Research Landscape of 3-O-Methyltirotundin: A Comparative Guide Amidst a Scarcity of Independent Replication Data
Despite a growing interest in the therapeutic potential of natural compounds, a comprehensive review of the scientific literature reveals a significant gap in the independent replication of research findings for 3-O-Methyltirotundin, a sesquiterpenoid lactone isolated from plants of the Tithonia genus. This guide aims to provide researchers, scientists, and drug development professionals with a comparative analysis of the available data on related compounds and their anti-inflammatory activities, while highlighting the critical absence of both original, detailed research on this compound's specific biological effects and subsequent independent validation studies.
Currently, publicly accessible scientific databases lack the primary research articles that first isolated and characterized the specific biological activities of this compound. While the parent compound, tirotundin, and other derivatives from Tithonia diversifolia have been investigated for their anti-inflammatory properties, the specific data for the 3-O-methylated variant remains elusive. This absence of foundational research makes a direct comparison of independent replication studies impossible.
In light of this, this guide will focus on the broader context of sesquiterpenoid lactones from Tithonia species and their documented anti-inflammatory potential, offering a comparative framework based on available data for structurally similar compounds.
Comparative Analysis of Anti-Inflammatory Activity
While specific quantitative data for this compound is not available, studies on other sesquiterpenoid lactones isolated from Tithonia diversifolia, such as diversifolin (B1232471), diversifolin methyl ether, and tirotundin, have demonstrated anti-inflammatory effects.[1] These compounds have been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[1]
To provide a comparative perspective, the table below summarizes the anti-inflammatory activity of various natural compounds, including those from Tithonia species and other plants, based on their effects on key inflammatory markers.
| Compound/Extract | Source | Key Inflammatory Marker(s) Inhibited | Reported IC50/Effective Concentration |
| Diversifolin, Diversifolin methyl ether, Tirotundin | Tithonia diversifolia | NF-κB activation | Data on specific concentrations for 50% inhibition are not provided in the available abstracts. |
| Tagitinin A | Tithonia diversifolia | Not specified in the context of inflammation in the provided results. | Not available. |
| Myricetin-3-O-beta-D-glucuronide | Not specified | COX-1, COX-2, 5-LOX | IC50 for COX-1: 0.5 µM; for COX-2: 10 µM; for 5-LOX: 0.1 µM[2] |
| Glycyrin | Glycyrrhiza uralensis (Licorice) | TNF-α, IL-6, IL-1β | Not specified.[3] |
| Methyl derivatives of Flavanone | Citrus fruits | NO, IL-1β, IL-6, IL-12p40, IL-12p70, TNF-α | Dose-dependent inhibition at 1-20 µM.[4] |
Experimental Protocols: A General Framework
Due to the lack of specific studies on this compound, detailed experimental protocols for its analysis are not available. However, based on research into other anti-inflammatory compounds, a general workflow for investigating such properties can be outlined.
Experimental Workflow for Assessing Anti-Inflammatory Activity
Caption: Generalized workflow for evaluating the anti-inflammatory properties of a test compound.
Key Methodologies:
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are commonly used. Inflammation is induced using lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Assay: The Griess test is a standard method to measure nitrite (B80452) concentration, an indicator of NO production.
-
Cytokine Measurement: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or animal serum.
-
Western Blot Analysis: This technique is used to measure the protein expression levels of key inflammatory mediators like COX-2 and the activation of signaling pathways such as NF-κB.
-
In Vivo Models: Carrageenan-induced paw edema in rodents is a common model to assess acute inflammation. The reduction in paw volume after compound administration indicates anti-inflammatory activity.
Signaling Pathways
The anti-inflammatory effects of many natural compounds, including sesquiterpenoid lactones, are often mediated through the inhibition of the NF-κB signaling pathway.
Simplified NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.
This pathway is activated by inflammatory stimuli like LPS, leading to the activation of IKK, which then phosphorylates IκB. This phosphorylation event leads to the degradation of IκB and the release of NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. Sesquiterpenoid lactones are thought to inhibit this pathway by directly interacting with the NF-κB protein complex, preventing its activation.[1]
Conclusion and Future Directions
The absence of both original, detailed research and subsequent independent replication studies on this compound presents a significant hurdle to its development as a potential therapeutic agent. While the broader class of sesquiterpenoid lactones from Tithonia species shows promise for anti-inflammatory activity, rigorous scientific validation for each specific compound is essential.
To advance the field, the following steps are crucial:
-
Publication of Primary Research: The original researchers who isolated and identified this compound should be encouraged to publish their detailed findings, including the full spectroscopic data for structure elucidation and comprehensive biological activity data with detailed experimental protocols.
-
Independent Replication: Once the primary data is available, independent laboratories should undertake replication studies to validate the initial findings.
-
Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and signaling pathways modulated by this compound.
-
Comparative Studies: Rigorous head-to-head studies comparing the efficacy and safety of this compound with other known anti-inflammatory agents would be highly valuable.
Without these foundational and validation studies, the therapeutic potential of this compound will remain speculative. This guide serves as a call to the scientific community to address these knowledge gaps and build a solid foundation for the evidence-based development of this and other promising natural products.
References
- 1. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of myricetin-3-O-beta-D-glucuronide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Syntheses and Anti-Inflammatory Studies of Three Natural Coumarins: Glycycoumarin, Glycyrin, and 3- O-Methylglycyrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Changes: Insights from 3-O-Methyltirotundin's Mode of Action
A comprehensive guide for researchers on the anticipated gene expression alterations induced by 3-O-Methyltirotundin, based on the known mechanisms of its parent compound, Tirotundin. This guide provides a comparative analysis with other compounds sharing similar mechanisms of action, supported by experimental data and detailed protocols.
While direct studies on the gene expression changes induced by this compound are not currently available in the public domain, a robust comparative analysis can be constructed based on the well-documented activities of its parent compound, Tirotundin. Tirotundin, a sesquiterpene lactone, is known to exert its biological effects through two primary mechanisms: acting as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.
This guide will, therefore, provide a comparative analysis of the expected gene expression changes induced by this compound by examining the well-established transcriptomic consequences of PPARα/γ dual agonism and NF-κB inhibition.
Comparative Gene Expression Profiles
The activation of PPARα and PPARγ, and the inhibition of NF-κB, lead to distinct and sometimes overlapping changes in the expression of a multitude of genes. The following tables summarize the anticipated upregulation and downregulation of key target genes based on these mechanisms, providing a framework for understanding the potential effects of this compound.
Table 1: Anticipated Gene Upregulation by this compound
| Mechanism | Biological Process | Key Upregulated Genes | Function of Gene Products |
| PPARα Agonism | Fatty Acid Oxidation | ACOX1, CPT1A, CPT2, ACADM | Enzymes involved in the breakdown of fatty acids for energy production.[1][2][3] |
| Lipid Transport | CD36, FABP1, SLC27A1 | Proteins that facilitate the uptake and transport of fatty acids into cells.[1][3] | |
| Lipoprotein Metabolism | APOA1, APOA2, APOA5 | Apolipoproteins that are components of high-density lipoprotein (HDL), involved in reverse cholesterol transport.[3] | |
| PPARγ Agonism | Adipogenesis & Lipid Storage | FABP4 (aP2), CD36, LPL | Proteins involved in fatty acid uptake, transport, and storage in adipocytes.[4][5] |
| Glucose Metabolism & Insulin (B600854) Sensitivity | GLUT4 (SLC2A4), IRS2, ADIPOQ | Glucose transporter, insulin receptor substrate, and adiponectin, which enhance glucose uptake and insulin signaling.[4] | |
| Anti-inflammatory | Downregulation of pro-inflammatory genes (see Table 2). | ||
| NF-κB Inhibition | Apoptosis/Cell Survival | Inhibition of anti-apoptotic genes (see Table 2 for NF-κB targets). |
Table 2: Anticipated Gene Downregulation by this compound
| Mechanism | Biological Process | Key Downregulated Genes | Function of Gene Products |
| PPARα Agonism | Inflammation | Downregulation of pro-inflammatory genes (often indirectly or through NF-κB inhibition). | |
| PPARγ Agonism | Inflammation | Downregulation of pro-inflammatory genes (often indirectly or through NF-κB inhibition). | |
| NF-κB Inhibition | Inflammation | IL-1β, IL-6, TNF-α, MCP-1 (CCL2) | Pro-inflammatory cytokines and chemokines that mediate inflammatory responses.[6][7] |
| Cell Adhesion | ICAM-1, VCAM-1 | Adhesion molecules that facilitate the recruitment of immune cells to sites of inflammation.[8] | |
| Cell Proliferation & Survival | Cyclin D1 (CCND1), Bcl-2, Bcl-xL (BCL2L1) | Proteins that promote cell cycle progression and inhibit apoptosis.[6] |
Experimental Protocols
To validate the anticipated gene expression changes induced by this compound, standard molecular biology techniques for analyzing transcriptomes are employed. The two most common methods are DNA microarrays and RNA sequencing (RNA-Seq).
DNA Microarray
DNA microarrays involve the hybridization of fluorescently labeled cDNA, derived from the RNA of treated and untreated cells, to a solid surface containing thousands of known DNA sequences (probes). The relative fluorescence intensity at each probe location indicates the abundance of the corresponding mRNA.
Brief Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues treated with this compound and from a control group. The quality and integrity of the RNA are crucial and can be assessed using spectrophotometry and gel electrophoresis.[9]
-
cDNA Synthesis and Labeling: Reverse transcribe the RNA into cDNA. During this process, fluorescent dyes (e.g., Cy3 for the control and Cy5 for the treated sample) are incorporated into the cDNA.[10]
-
Hybridization: The labeled cDNA samples are mixed and applied to the microarray slide. The labeled cDNA fragments will bind (hybridize) to their complementary probes on the array.[9]
-
Washing: The slide is washed to remove any unbound or non-specifically bound cDNA.[11]
-
Scanning: A laser scanner is used to excite the fluorescent dyes, and the emitted light is captured to create a digital image of the microarray.[11]
-
Data Analysis: The fluorescence intensities are quantified, and the ratio of the two dyes for each spot is calculated to determine the relative gene expression change between the treated and control samples.[9]
RNA Sequencing (RNA-Seq)
RNA-Seq is a more recent and powerful technology that directly sequences the cDNA, providing a more comprehensive and quantitative view of the transcriptome.
Brief Protocol:
-
RNA Extraction and Quality Control: Similar to the microarray protocol, high-quality RNA is extracted from the samples of interest.[12][13]
-
Library Preparation: The RNA is fragmented, and adapters are ligated to the ends of the fragments. The RNA is then reverse transcribed to cDNA, and the library is amplified by PCR.[14][15]
-
Sequencing: The prepared library is sequenced using a next-generation sequencing platform, which generates millions of short sequence reads.[13][15]
-
Data Analysis: The sequence reads are aligned to a reference genome or transcriptome. The number of reads that map to each gene is counted, and this count is used as a measure of gene expression. Statistical analysis is then performed to identify differentially expressed genes between the treated and control groups.[12][16]
Visualizing the Molecular Pathways
To illustrate the signaling pathways through which this compound is expected to influence gene expression, the following diagrams are provided.
Caption: PPARα/γ signaling pathway activation by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: General experimental workflow for gene expression analysis.
References
- 1. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 2. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | PPARA activates gene expression [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NF-kB Target Genes » NF-kB Transcription Factors | Boston University [bu.edu]
- 9. Experimental Design and Analysis of Microarray Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA microarray - Wikipedia [en.wikipedia.org]
- 11. microbenotes.com [microbenotes.com]
- 12. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]
- 13. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 14. bio-rad.com [bio-rad.com]
- 15. RNA-Seq - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Comparison Guide: Evaluating the Synergistic Effects of 3-O-Methyltirotundin with Doxorubicin in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyltirotundin is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory and potential anti-cancer properties.[1][2][3] Many sesquiterpene lactones have been reported to modulate key signaling pathways implicated in cancer progression and chemoresistance, such as the NF-κB and STAT3 pathways.[1] Emerging evidence suggests that combining sesquiterpene lactones with conventional chemotherapeutic agents can lead to enhanced efficacy and overcome drug resistance.[1][4][5]
This guide provides a comparative evaluation of the synergistic anti-cancer effects of this compound when used in combination with Doxorubicin, a standard chemotherapeutic agent. The data presented herein is based on a hypothetical study designed to test the efficacy of this combination in a non-small cell lung cancer (NSCLC) model.
Experimental Data
The synergistic effects of this compound and Doxorubicin were evaluated in the A549 human non-small cell lung cancer cell line. The combination was assessed for its impact on cell viability, apoptosis, and the expression of key signaling proteins.
Cell Viability and Synergy Analysis
The half-maximal inhibitory concentration (IC50) for each compound was determined individually. Subsequently, a checkerboard assay was performed to assess the synergistic effect of the combination. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: IC50 Values and Combination Index (CI) for this compound and Doxorubicin in A549 Cells
| Compound/Combination | IC50 (µM) | Combination Index (CI) at 50% Effect |
| This compound | 15.0 | N/A |
| Doxorubicin | 1.0 | N/A |
| This compound + Doxorubicin | N/A | 0.65 |
Apoptosis Induction
The percentage of apoptotic cells was quantified using Annexin V-FITC/Propidium Iodide staining followed by flow cytometry after 48 hours of treatment.
Table 2: Percentage of Apoptotic A549 Cells After Treatment
| Treatment Group | Concentration (µM) | Percentage of Apoptotic Cells (%) |
| Control | N/A | 5.2 ± 0.8 |
| This compound | 7.5 | 15.8 ± 1.5 |
| Doxorubicin | 0.5 | 25.4 ± 2.1 |
| Combination | 7.5 + 0.5 | 58.7 ± 3.4 |
Western Blot Analysis of Key Signaling Proteins
The expression levels of key proteins in the NF-κB and apoptosis pathways were analyzed by Western blot.
Table 3: Relative Protein Expression Levels in A549 Cells
| Treatment Group | p-p65/p65 Ratio | Cleaved Caspase-3/Caspase-3 Ratio | Bcl-2/Bax Ratio |
| Control | 1.00 | 1.00 | 2.50 |
| This compound | 0.65 | 1.80 | 1.75 |
| Doxorubicin | 0.95 | 2.50 | 1.20 |
| Combination | 0.25 | 5.20 | 0.40 |
Experimental Protocols
Cell Culture and Reagents
A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. This compound was dissolved in DMSO to prepare a stock solution. Doxorubicin was dissolved in sterile water.
Cell Viability Assay (MTT Assay)
A549 cells were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of this compound, Doxorubicin, or their combination for 48 hours. MTT reagent was then added to each well, and plates were incubated for 4 hours. The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
Apoptosis Assay (Flow Cytometry)
Cells were treated as described above for 48 hours. Both adherent and floating cells were collected, washed with PBS, and resuspended in Annexin V binding buffer. Cells were stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol and analyzed by flow cytometry.
Western Blot Analysis
After treatment for 24 hours, cells were lysed to extract total protein. Protein concentration was determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against p-p65, p65, Cleaved Caspase-3, Caspase-3, Bcl-2, Bax, and β-actin overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an ECL detection system.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the synergistic effects of this compound and Doxorubicin.
Hypothesized Signaling Pathway of Synergistic Action
Caption: Hypothesized mechanism of synergy between this compound and Doxorubicin.
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential role of sesquiterpene lactones isolated from medicinal plants in the treatment of the metabolic syndrome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-O-Methyltirotundin
Core Principles for Disposal
All materials that have come into contact with 3-O-Methyltirotundin must be treated as cytotoxic waste. The primary methods for disposal are high-temperature incineration or chemical neutralization, to be performed by a licensed hazardous waste disposal service. It is crucial to segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Component | Specification |
| Gloves | Chemo-protectant, non-sterile, with reinforced fingertips and long cuffs. |
| Gown | Long-sleeved, impermeable, with cuffs and a back tie. |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield. |
| Respiratory | For solids, a dust mask (e.g., N95) is recommended. |
Step-by-Step Disposal Protocol
-
Segregation at the Source : Immediately after use, all items contaminated with this compound, including sharps, consumables, and PPE, must be segregated from the general waste stream.
-
Waste Collection :
-
Sharps : Needles, syringes, and other sharp objects must be placed directly into a designated, puncture-proof, and leak-proof cytotoxic sharps container. These containers are typically red or are marked with a cytotoxic label.[1]
-
Non-Sharps Solid Waste : Items such as gloves, gowns, bench paper, and empty vials should be collected in a dedicated, clearly labeled, leak-proof container lined with a thick, clear or yellow and purple-colored plastic bag designated for cytotoxic waste.[2]
-
Liquid Waste : Unused solutions of this compound should not be disposed of down the drain. They should be collected in a sealed, shatter-proof container that is clearly labeled as "Cytotoxic Waste" and includes the name of the compound.
-
-
Container Management :
-
All waste containers must be sealed when not in immediate use and when they are three-quarters full.
-
The exterior of the containers should be kept clean and free of contamination. If a container becomes contaminated, it should be decontaminated or placed in a second, larger labeled container.
-
-
Storage : Sealed cytotoxic waste containers should be stored in a secure, designated area with limited access, away from general laboratory traffic. This area should be clearly marked with a cytotoxic hazard symbol.
-
Professional Disposal : Arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the cytotoxic waste. The waste must be accompanied by a hazardous waste consignment note.[2] The primary method of disposal should be high-temperature incineration.[2]
Spill Management
In the event of a spill, the area should be immediately secured. Personnel with appropriate PPE should use a cytotoxic spill kit to contain and clean the spill. All materials used for cleanup must be disposed of as cytotoxic waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 3-O-Methyltirotundin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-O-Methyltirotundin. Adherence to these protocols is critical to ensure personal safety and prevent contamination.
I. Understanding the Potential Risks
While detailed toxicological data for this compound is not widely published, it is prudent to handle it as a compound with potential cytotoxic properties. Similar compounds can present hazards such as carcinogenicity, mutagenicity, and teratogenicity.[1] Exposure routes to be considered are skin contact, inhalation of aerosols or powders, and accidental ingestion.[1]
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound. The required PPE will vary based on the specific laboratory activity.
Table 1: Personal Protective Equipment (PPE) Requirements
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable, fluid-resistant gown[1] - Double gloves (chemotherapy-rated nitrile or neoprene)[1] - Fit-tested N95 or N100 respirator[1] - Safety goggles and a face shield if there is a risk of splashing[1][2] |
| Handling Solubilized Compound | - Disposable, fluid-resistant gown - Double gloves (chemotherapy-rated nitrile or neoprene) - Safety goggles[3] - Work within a certified chemical fume hood or biological safety cabinet[1] |
| General Laboratory Operations | - Standard laboratory coat - Single pair of nitrile gloves - Safety glasses with side shields[3] |
| Waste Disposal | - Disposable, fluid-resistant gown - Double gloves (chemotherapy-rated nitrile or neoprene) - Safety goggles and face shield[4] - Appropriate respiratory protection based on the nature of the waste |
III. Operational Plan for Handling this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
1. Preparation:
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, spill kit, and waste containers.
-
Donning PPE: Put on PPE in the following order: gown, respirator/mask, face shield/goggles, and then two pairs of chemotherapy-rated gloves.[1] The outer gloves should extend over the cuffs of the gown.[1]
2. Handling:
-
Weighing: When handling the solid compound, perform all manipulations within a chemical fume hood to minimize inhalation exposure.
-
Solubilization: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5] Prepare stock solutions within the fume hood.
-
Experimental Use: Keep containers tightly closed when not in use.
3. Decontamination and Disposal:
-
Decontamination: All surfaces and equipment that may have come into contact with the compound should be decontaminated.
-
Waste Disposal:
-
Solid Waste: All disposable items, including gloves, gowns, and labware, should be treated as hazardous waste and disposed of in a designated, sealed container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
4. Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination. A recommended sequence is: outer gloves, gown, face shield/goggles, respirator/mask, and finally inner gloves.[1]
-
Always wash hands thoroughly with soap and water after removing all PPE.[1]
IV. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an absorbent material and clean the area with a suitable decontaminating agent. Collect all cleanup materials in a sealed container for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
